molecular formula C13H11NO3S B130278 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine CAS No. 63160-13-4

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Cat. No.: B130278
CAS No.: 63160-13-4
M. Wt: 261.3 g/mol
InChI Key: MKHGVMIXRPGHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine is a specialized reagent recognized for its role as an electrophilic aminating and oxygen transfer agent. Its primary research value lies in its ability to directly transfer a nitrogen or oxygen atom to nucleophilic substrates, facilitating the synthesis of complex molecules. A key application is the electrophilic amination of organometallic reagents, such as Grignards and lithium reagents, to generate primary amines and hydrazine derivatives, which are crucial intermediates in medicinal chemistry and drug discovery [https://www.organic-chemistry.org/chemicals/oxidations/3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine.shtml]. The electron-withdrawing phenylsulfonyl group at the C2 position activates the three-membered oxaziridine ring, making it a potent electrophile capable of reacting with carbon and heteroatom nucleophiles. This reactivity is exploited for the functionalization of aromatic systems and the introduction of amine functionality into complex scaffolds under mild conditions. Furthermore, this oxaziridine serves as a key intermediate in the Davis-Beirut reaction, a one-pot synthesis for 2H-indazoles from o-nitrobenzyl alcohols and amines, highlighting its utility in constructing nitrogen-containing heterocycles [https://pubs.acs.org/doi/10.1021/jo5025002]. Researchers value this compound for its ability to perform these selective transformations, providing a tool for diversifying compound libraries and exploring new chemical space in synthetic and pharmaceutical research. This product is strictly for research applications in a controlled laboratory setting.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-phenyloxaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-18(16,12-9-5-2-6-10-12)14-13(17-14)11-7-3-1-4-8-11/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHGVMIXRPGHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313234
Record name 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63160-13-4
Record name 3-Phenyl-2-(phenylsulfonyl)oxaziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63160-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 268112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063160134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63160-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzenesulfonyl)-3-phenyloxaziridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent. It is a powerful and versatile oxidizing agent widely employed in organic synthesis. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its primary applications, with a particular focus on the α-hydroxylation of carbonyl compounds (the Davis oxidation). Furthermore, this guide discusses the mechanism of its key reactions and its utility in the synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction

This compound is a neutral, aprotic, and electrophilic oxidizing agent that has become an indispensable tool in modern organic chemistry.[1] Developed by Franklin A. Davis, this N-sulfonyloxaziridine is particularly valued for its ability to effect the chemoselective oxidation of a wide range of nucleophilic substrates under mild conditions.[1] Its stability as a white crystalline solid and its commercial availability have contributed to its widespread use in both academic and industrial research.[2] The reagent's primary application is the α-hydroxylation of enolates derived from ketones, esters, and amides, providing a direct route to valuable α-hydroxy carbonyl motifs present in numerous natural products and pharmaceuticals.[3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₁NO₃S[3][5]
Molar Mass 261.30 g/mol [3]
Appearance White solid powder[2]
Melting Point 96-97 °C[6]
Boiling Point 394.4 °C at 760 mmHg[6]
Solubility Soluble in dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF). Insoluble in hexane, pentane, and water.[2]
Storage Store in a freezer at -20°C. Can be stored in a brown bottle in the refrigerator for years without noticeable decomposition.[6]

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.

Spectroscopy Data Reference(s)
¹H NMR (CDCl₃)δ: 5.5 (s, 1H), 7.4 (s, 5H), 7.6-7.8 (m, 3H), 8.05 (br d, 2H, J = 7.1 Hz)[7]
¹³C NMR Predicted values available[8]
IR Spectroscopy Data available through spectral databases[8]
Mass Spectrometry Monoisotopic Mass: 261.04596438945 Da[8]

Experimental Protocols

Synthesis of this compound

The most common and reliable method for the preparation of the Davis reagent is the oxidation of the corresponding N-sulfonylimine. The following protocol is adapted from a procedure published in Organic Syntheses.

Reaction Scheme:

G reactant1 Benzenesulfonamide product1 N-Benzylidenebenzenesulfonamide reactant1->product1 + reactant2 Benzaldehyde reactant2->product1 product2 This compound product1->product2 m-CPBA or Oxone

Caption: Synthesis of the Davis Reagent.

Materials:

  • N-benzylidenebenzenesulfonamide

  • m-Chloroperoxybenzoic acid (m-CPBA) or Potassium peroxymonosulfate (Oxone®)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pentane

Procedure:

  • Dissolution: Dissolve N-benzylidenebenzenesulfonamide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Buffering: Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.

  • Oxidation: Cool the mixture in an ice bath and add a solution of m-CPBA or a slurry of Oxone® in water portion-wise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and pentane to yield this compound as a white crystalline solid. A typical yield is around 88%.[1]

α-Hydroxylation of a Ketone (Davis Oxidation)

The following is a general procedure for the α-hydroxylation of a ketone using the Davis reagent.

Reaction Workflow:

G cluster_0 Enolate Formation cluster_1 Oxidation cluster_2 Work-up & Purification Ketone Ketone in THF Base Base (e.g., NaHMDS, KHMDS) -78 °C Ketone->Base Enolate Enolate Solution Base->Enolate Davis Davis Reagent in THF Enolate->Davis Reaction Reaction Mixture -78 °C to RT Davis->Reaction Quench Quench (e.g., sat. NH₄Cl) Reaction->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product α-Hydroxy Ketone Purify->Product

Caption: Experimental workflow for Davis oxidation.

Materials:

  • Ketone

  • Anhydrous tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS))

  • This compound (Davis Reagent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: Dissolve the ketone in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Add the base (e.g., NaHMDS or KHMDS) dropwise and stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Oxidation: To the cold enolate solution, add a solution of this compound in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-hydroxy ketone.

Reaction Mechanisms

The oxidizing power of this compound stems from the strained three-membered oxaziridine ring and the electrophilic nature of the oxygen atom.

Mechanism of α-Hydroxylation (Davis Oxidation):

The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine.[9] This occurs in a bimolecular nucleophilic substitution (SN2) fashion.[9] The subsequent collapse of the resulting intermediate yields the α-hydroxy carbonyl compound and a sulfinimine byproduct.

G Enolate Enolate TransitionState SN2 Transition State Enolate->TransitionState Davis Davis Reagent Davis->TransitionState Intermediate Hemiaminal Intermediate TransitionState->Intermediate Oxygen Transfer Product α-Hydroxy Carbonyl Intermediate->Product Fragmentation Byproduct Sulfinimine Intermediate->Byproduct

Caption: Mechanism of the Davis Oxidation.

Applications in Drug Development and Total Synthesis

The ability to introduce a hydroxyl group stereoselectively at the α-position to a carbonyl group is a crucial transformation in the synthesis of many complex and biologically active molecules.

  • Total Synthesis of Natural Products: The Davis oxidation has been a key step in the total synthesis of numerous natural products. For instance, it was employed in the synthesis of the potent anticancer agent Taxol.[10] It has also been utilized in the synthesis of (+)-jiadifenin, a neurotrophic modulator.[10]

  • Pharmaceutical Synthesis: The α-hydroxy carbonyl moiety is a common structural feature in many pharmaceutical drugs. The Davis reagent and its chiral analogues have been instrumental in the synthesis of various drug candidates and approved medicines. For example, a racemic version of an N-sulfonyloxaziridine was used in the synthesis of a key fragment of Telaprevir , a protease inhibitor used for the treatment of hepatitis C. This highlights the industrial applicability of this methodology. The use of chiral N-sulfonyloxaziridines allows for the asymmetric synthesis of chiral α-hydroxy carbonyl compounds, which is of paramount importance in the development of single-enantiomer drugs.

Safety and Handling

This compound is a stable solid at room temperature. However, it is recommended to store it in a refrigerator or freezer for long-term stability.[6] As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly effective and versatile reagent for the oxidation of various nucleophiles. Its primary utility in the α-hydroxylation of carbonyl compounds has made it an invaluable tool for organic chemists in both academic and industrial settings. The operational simplicity of the Davis oxidation, coupled with the ability to achieve high stereoselectivity using chiral variants, ensures its continued importance in the synthesis of complex molecules with significant biological and pharmaceutical applications. This guide provides the essential technical information for researchers and drug development professionals to effectively and safely utilize this powerful synthetic tool.

References

Synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as Davis' oxaziridine, is a stable, neutral, and aprotic oxidizing agent widely utilized in organic synthesis.[1][2] Its significance lies in its ability to act as an electrophilic oxygen transfer agent for a variety of nucleophilic substrates, including the α-hydroxylation of enolates, oxidation of sulfides to sulfoxides, and epoxidation of alkenes.[3][4] This technical guide provides an in-depth overview of the primary synthetic routes to this versatile reagent, focusing on experimental protocols, quantitative data, and reaction mechanisms.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the oxidation of its corresponding N-sulfonylimine precursor, N-benzylidenebenzenesulfonamide.[5] This transformation can be accomplished using various oxidizing agents, with the most common and effective methods detailed below.

General Reaction Scheme:

Caption: General synthesis of this compound.

Key Synthetic Methods and Quantitative Data

The selection of the oxidizing agent and reaction conditions significantly impacts the yield and purity of the final product. The following tables summarize the quantitative data for the most prevalent synthetic methods.

Table 1: Synthesis via m-Chloroperbenzoic Acid (mCPBA) Oxidation
ParameterValueReference
Starting MaterialN-benzylidenebenzenesulfonamide[3]
Oxidizing Agent85% m-Chloroperbenzoic Acid (mCPBA)[3]
SolventChloroform[3]
Other ReagentsSaturated aq. Sodium Bicarbonate, Benzyltriethylammonium chloride[3]
Temperature0-5 °C[3]
Reaction TimeNot specified, dropwise addition[3]
Yield88%[1][3]
Melting Point92-94 °C[2]
Table 2: Synthesis via Potassium Monoperoxysulfate (Oxone®) Oxidation
ParameterValueReference
Starting MaterialN-benzylidenebenzenesulfonamide[1]
Oxidizing AgentPotassium Monoperoxysulfate (Oxone®)[1]
SolventNot specified[1]
Other ReagentsNot specified[1]
TemperatureNot specified[1]
Reaction TimeNot specified[1]
YieldHigh (exact value not specified)[1]
Melting PointNot specified[1]
Table 3: Synthesis via Sodium Hypochlorite (NaOCl) Oxidation
ParameterValueReference
Starting MaterialN-sulfonylimine (e.g., N-tosylimine from benzaldehyde)[5][6]
Oxidizing AgentAqueous Sodium Hypochlorite (NaOCl) or NaOCl·5H₂O[5][6]
SolventAcetonitrile[5][6]
Other ReagentsBasic conditions (pH 13)[6]
Temperature0 °C to room temperature[5]
Reaction Time30 minutes[5]
YieldUp to 90%[5][7]
Melting PointNot specified[5][6]

Experimental Protocols

Protocol 1: Synthesis using m-Chloroperbenzoic Acid (mCPBA)

This procedure is adapted from a well-established method for the synthesis of trans-2-sulfonyloxaziridines.[3]

1. Reaction Setup:

  • A 5-L, three-necked flask is equipped with a mechanical stirrer and a 500-mL pressure-equalizing addition funnel.

  • To the flask, add 500 mL of saturated aqueous sodium bicarbonate solution, 12.5 g (0.055 mol) of benzyltriethylammonium chloride (BTEAC), and a solution of 122.5 g (0.50 mol) of N-benzylidenebenzenesulfonamide in 380 mL of chloroform.

2. Oxidation:

  • The reaction mixture is stirred vigorously and cooled to 0–5 °C in an ice bath.

  • A solution of 111.6 g (0.55 mol) of 85% m-chloroperoxybenzoic acid (mCPBA) dissolved in 1000 mL of chloroform is added dropwise from the addition funnel.

3. Work-up and Isolation:

  • After the addition is complete, the layers are separated.

  • The organic layer is washed sequentially with a 10% sodium bicarbonate solution (if excess mCPBA is used) and a saturated sodium chloride solution.

  • The organic layer is dried over anhydrous potassium carbonate for a short period.

  • The solvent is removed under reduced pressure.

4. Purification:

  • The resulting white crystalline oxaziridine is cooled in a refrigerator overnight.

  • The product is collected by filtration, washed with pentane, and air-dried. A yield of approximately 83.5 g is expected in the first crop.

  • The mother liquor can be concentrated to obtain a second crop of the product. The combined yield is approximately 88%.[3]

Protocol 2: Synthesis using Sodium Hypochlorite (NaOCl)

This catalyst-free method offers an environmentally friendly alternative using a common and inexpensive oxidant.[5][6]

1. Reaction Setup:

  • In a suitable reaction vessel, dissolve the N-sulfonylimine (1.0 mmol) in acetonitrile.

2. Oxidation:

  • Add aqueous sodium hypochlorite (12%, 6 equivalents) to the solution. It is crucial that the NaOCl solution is strongly basic (pH 13) to achieve high yields.[6] The use of stable, crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) is recommended for reproducibility.[6]

  • The reaction is typically stirred at a temperature ranging from 0 °C to room temperature for 30 minutes.[5]

3. Work-up and Isolation:

  • The reaction mixture is then subjected to a standard aqueous work-up.

  • The product is extracted with an organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield the crude product.

4. Purification:

  • The crude product can be further purified by chromatography or recrystallization if necessary. Yields of up to 90% have been reported with this method.[5]

Reaction Mechanisms

The formation of the oxaziridine ring proceeds through different mechanisms depending on the oxidizing agent employed.

Mechanism with Peracids (e.g., mCPBA)

The oxidation of the N-sulfonylimine with a peracid is believed to proceed via a Baeyer-Villiger type mechanism, resulting in the formation of the trans-oxaziridine exclusively.[1][3]

G Imine N-benzylidenebenzenesulfonamide Intermediate Transition State Imine->Intermediate Peracid mCPBA Peracid->Intermediate Oxaziridine This compound Intermediate->Oxaziridine Acid m-Chlorobenzoic Acid Intermediate->Acid

Caption: Baeyer-Villiger type oxidation mechanism.

Mechanism with Sodium Hypochlorite

A plausible mechanism for the reaction with sodium hypochlorite involves the nucleophilic attack of the hypochlorite anion on the imine carbon, followed by an intramolecular cyclization.[6]

G Imine N-sulfonylimine (1) Intermediate_A Intermediate A Imine->Intermediate_A + OCl⁻ Hypochlorite OCl⁻ Hypochlorite->Intermediate_A Oxaziridine Oxaziridine (2) Intermediate_A->Oxaziridine Intramolecular cyclization

Caption: Proposed mechanism with sodium hypochlorite.

Conclusion

The synthesis of this compound can be effectively achieved through the oxidation of N-benzylidenebenzenesulfonamide using various oxidizing agents. The choice of method may depend on factors such as desired yield, scalability, cost, and environmental considerations. The mCPBA method is a classic and high-yielding approach, while the sodium hypochlorite method presents a more recent, catalyst-free, and environmentally benign alternative. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent, is a powerful and versatile electrophilic oxidizing agent renowned for its efficacy in the α-hydroxylation of carbonyl compounds.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this N-sulfonyloxaziridine, detailing its synthesis, primary oxidative pathways, and applications in organic synthesis. The document includes structured quantitative data, detailed experimental protocols, and visualizations of key mechanistic and procedural workflows to serve as a vital resource for researchers in chemistry and drug development.

Introduction

N-sulfonyloxaziridines, particularly this compound, are a class of stable, aprotic, and neutral oxidizing agents that offer high selectivity in various chemical transformations.[4][5] Developed by Franklin A. Davis and his colleagues, these reagents have become indispensable tools for the stereoselective introduction of oxygen and, in some cases, nitrogen functionalities into a wide range of nucleophilic substrates.[6] Their reactivity stems from the strained three-membered oxaziridine ring and the electron-withdrawing phenylsulfonyl group, which activates the oxygen atom for electrophilic attack.[4] This guide focuses on the fundamental mechanisms that govern the reactivity of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the corresponding N-sulfonylimine, followed by its oxidation.[7][8]

Synthesis of N-Benzylidenebenzenesulfonamide (Precursor)

The precursor, N-benzylidenebenzenesulfonamide, is typically synthesized through the condensation of benzaldehyde and benzenesulfonamide.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Benzaldehyde Benzaldehyde Sulfonylimine N-Benzylidenebenzenesulfonamide Benzaldehyde->Sulfonylimine Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->Sulfonylimine Catalyst Acid Catalyst (e.g., Amberlyst 15) Catalyst->Sulfonylimine Solvent Toluene, Dean-Stark Trap Solvent->Sulfonylimine Water Water (removed) Sulfonylimine->Water Byproduct

Synthesis of N-Benzylidenebenzenesulfonamide.
Oxidation to this compound

The synthesized N-sulfonylimine is then oxidized to form the oxaziridine ring. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) under buffered, biphasic conditions.[9]

cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Sulfonylimine N-Benzylidenebenzenesulfonamide Oxaziridine This compound Sulfonylimine->Oxaziridine Oxidant m-CPBA or Oxone® Oxidant->Oxaziridine Phase_Transfer_Catalyst Phase-Transfer Catalyst (e.g., BTEAC) Phase_Transfer_Catalyst->Oxaziridine Solvent Biphasic System (e.g., CHCl3/aq. NaHCO3) Solvent->Oxaziridine cluster_workflow Davis Oxidation Mechanism start Carbonyl Compound enolate Enolate Formation start->enolate Base (e.g., LDA, NaHMDS) attack Nucleophilic Attack on Oxaziridine enolate->attack Reacts with Davis Reagent intermediate Hemiaminal Intermediate attack->intermediate SN2-type Mechanism fragmentation Fragmentation intermediate->fragmentation product α-Hydroxy Carbonyl Compound fragmentation->product byproduct N-Sulfonylimine Byproduct fragmentation->byproduct cluster_workflow Experimental Workflow for α-Hydroxylation start Dissolve Ketone in THF cool Cool to -78 °C start->cool add_base Add Base (e.g., LDA) cool->add_base stir1 Stir for 30-60 min add_base->stir1 add_oxaziridine Add Davis Reagent stir1->add_oxaziridine stir2 Stir for 1-3 h add_oxaziridine->stir2 quench Quench with aq. NH4Cl stir2->quench warm Warm to RT quench->warm extract Extract with Ethyl Acetate warm->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify end Isolated α-Hydroxy Ketone purify->end

References

A Comprehensive Technical Guide to Davis Reagent: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Davis reagent, known formally as 2-(phenylsulfonyl)-3-phenyloxaziridine, is a powerful and versatile oxidizing agent widely employed in modern organic synthesis.[1][2] Since its development, it has become an indispensable tool for the stereoselective introduction of oxygen into a variety of organic molecules, most notably in the α-hydroxylation of carbonyl compounds.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of Davis reagent, detailed experimental protocols for its synthesis and key applications, and a discussion of its reactivity and reaction mechanisms.

Core Physical and Chemical Properties

Davis reagent is a stable, white crystalline solid at room temperature.[2][5] Its stability, however, is not indefinite, and there are reports of exothermic decomposition after prolonged storage at room temperature, necessitating storage at low temperatures, typically in a freezer.[5][6] The reagent is soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform (CHCl3), and tetrahydrofuran (THF), but it is insoluble in non-polar solvents like hexane and pentane, as well as in water.[2]

A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name 2-(Benzenesulfonyl)-3-phenyloxaziridine[1]
Synonyms (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis oxaziridine[2][5]
Molecular Formula C₁₃H₁₁NO₃S[1]
Molecular Weight 261.30 g/mol [1]
Appearance White crystalline solid[2][5]
Melting Point 92–94 °C (as synthesized), 95–95.5 °C (recrystallized), 96-97 °C[5][7]
Boiling Point 394.4 °C at 760 mmHg[7]
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in hexane, pentane, water[2]
Stability Stable under recommended storage conditions; exothermic decomposition reported after 2 weeks at room temperature.[5]
Storage Store in a cool, dry, well-ventilated place; long-term storage at -20°C is recommended.[6]

Synthesis of Davis Reagent

The most common and reliable method for the synthesis of Davis reagent involves the oxidation of the corresponding N-sulfonylimine, specifically N-benzylidenebenzenesulfonamide. A detailed protocol, adapted from Organic Syntheses, is provided below.[5]

Experimental Protocol: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

Materials:

  • N-Benzylidenebenzenesulfonamide

  • m-Chloroperoxybenzoic acid (mCPBA, 85%)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Pentane

Procedure:

  • Reaction Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer and a 500-mL pressure-equalizing addition funnel.

  • Initial Mixture: To the flask, add 500 mL of saturated aqueous NaHCO₃ solution, 12.5 g (0.055 mol) of BTEAC, and a solution of 122.5 g (0.50 mol) of N-benzylidenebenzenesulfonamide in 380 mL of chloroform.

  • Addition of Oxidant: The reaction mixture is stirred vigorously and cooled to 0–5 °C in an ice bath. A solution of 111.6 g (0.55 mol) of 85% mCPBA in 1000 mL of chloroform is added dropwise from the addition funnel.

  • Work-up: After the addition is complete, the layers are separated. The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous sodium chloride solution. The organic layer is then dried over anhydrous K₂CO₃.

  • Isolation and Purification: The chloroform is removed under reduced pressure to yield the crude product. The solid residue is triturated with pentane to afford a white crystalline solid. The product can be further purified by recrystallization from ethyl acetate to yield colorless crystals.[5]

Yield: 88%[5]

Key Applications and Experimental Protocols

The primary application of Davis reagent is the α-hydroxylation of enolates derived from ketones, esters, and amides, a transformation known as the Davis oxidation.[4][8] It is also widely used for the oxidation of various other functional groups.

α-Hydroxylation of Enolates (Davis Oxidation)

The Davis oxidation provides a reliable method for the synthesis of α-hydroxy carbonyl compounds, which are important building blocks in organic synthesis.[9] The reaction proceeds through the nucleophilic attack of an enolate on the electrophilic oxygen atom of the oxaziridine ring.[4]

Davis_Oxidation_Mechanism Ketone Ketone/Ester Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate Intermediate Hemiaminal Intermediate Enolate->Intermediate SN2 Attack DavisReagent Davis Reagent DavisReagent->Intermediate Product α-Hydroxy Ketone/Ester Intermediate->Product Fragmentation Byproduct Sulfinimine Byproduct Intermediate->Byproduct

Mechanism of the Davis Oxidation.

Experimental Protocol: General Procedure for α-Hydroxylation of a Ketone

Materials:

  • Ketone

  • Aprotic solvent (e.g., THF)

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS))

  • Davis reagent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation: A solution of the ketone in a dry, aprotic solvent such as THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base (e.g., LDA or NaHMDS) is then added dropwise to generate the corresponding enolate.

  • Oxidation: A solution of Davis reagent in the same solvent is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-hydroxy ketone.

Other Important Applications

Beyond enolate hydroxylation, Davis reagent is a valuable reagent for a range of other oxidative transformations:

  • Oxidation of Sulfides and Selenides: It selectively oxidizes sulfides to sulfoxides and selenides to selenoxides without over-oxidation to the corresponding sulfones and selenones.[2][8]

  • Epoxidation of Alkenes: Davis reagent can be used for the epoxidation of certain alkenes.[8]

  • Oxidation of Amines: It facilitates the oxidation of amines to hydroxylamines and amine oxides.[8]

  • Oxidation of Thiolates: Thiolates can be oxidized to sulfinates using Davis reagent.[10]

Experimental_Workflow_Alpha_Hydroxylation Start Start DissolveKetone Dissolve Ketone in Dry THF Start->DissolveKetone Cool Cool to -78 °C DissolveKetone->Cool AddBase Add Base (e.g., LDA) (Enolate Formation) Cool->AddBase AddDavis Add Davis Reagent Solution AddBase->AddDavis Stir Stir at -78 °C AddDavis->Stir Quench Quench with sat. NH4Cl Stir->Quench Warm Warm to Room Temperature Quench->Warm Extract Extract with Organic Solvent Warm->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product α-Hydroxy Ketone Purify->Product

References

An In-depth Technical Guide to 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, a powerful oxidizing agent commonly known as the Davis reagent. This document details its chemical structure, properties, synthesis, and key applications in organic synthesis, with a particular focus on its role in the α-hydroxylation of carbonyl compounds. Detailed experimental protocols, quantitative data on reaction yields and stereoselectivity, and visualizations of reaction mechanisms and workflows are presented to support its practical application in research and development.

Introduction

This compound, also known as 2-(Benzenesulfonyl)-3-phenyloxaziridine or the Davis reagent, is a neutral, aprotic, and electrophilic oxidizing agent widely employed in organic synthesis.[1][2] Its remarkable stability compared to other oxaziridines and its high selectivity make it an invaluable tool for the introduction of an oxygen atom into a variety of nucleophilic substrates.[3] Developed by Franklin A. Davis, this reagent is particularly renowned for the α-hydroxylation of enolates derived from ketones, esters, and amides, a transformation now famously known as the Davis oxidation.[2] This guide will delve into the technical aspects of this reagent, providing the necessary information for its effective and safe use in a laboratory setting.

Chemical Structure and Properties

The core of this compound features a strained three-membered oxaziridine ring, which is responsible for its reactivity. The phenyl and phenylsulfonyl groups attached to the ring contribute to its stability and influence its reactivity and selectivity.

Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 63160-13-4[1]
Molecular Formula C₁₃H₁₁NO₃S[4]
Molecular Weight 261.3 g/mol [4]
Appearance White crystalline solid[5]
Melting Point 92-94 °C[5]
Solubility Soluble in Chloroform, Dichloromethane, THF; Insoluble in hexane, pentane, and water.[3]
Storage Can be stored in a brown bottle in the refrigerator for years without noticeable decomposition. Storage at room temperature for long periods is potentially hazardous.[1]

Synthesis of this compound

The Davis reagent can be readily prepared on a large scale. A common and efficient method involves the oxidation of N-benzylidenebenzenesulfonamide.[1]

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_synthesis Synthesis of Intermediate cluster_oxidation Oxidation benzaldehyde Benzaldehyde condensation Condensation (Toluene, Amberlyst 15, reflux) benzaldehyde->condensation benzenesulfonamide Benzenesulfonamide benzenesulfonamide->condensation intermediate N-benzylidenebenzenesulfonamide condensation->intermediate oxidation_step Oxidation (Chloroform, NaHCO3, 0-5 °C) intermediate->oxidation_step mcpba m-Chloroperoxybenzoic acid (mCPBA) mcpba->oxidation_step product This compound oxidation_step->product

Workflow for the Synthesis of the Davis Reagent

Experimental Protocol for Synthesis

This protocol is adapted from Organic Syntheses.[5]

A. N-Benzylidenebenzenesulfonamide:

  • To a 3-L, one-necked, round-bottomed flask equipped with a mechanical stirrer, Dean-Stark water separator, and a condenser, add 150 g of Linde 5A powdered molecular sieves, 2.0 g of Amberlyst 15 ion-exchange resin, 157 g of benzenesulfonamide, 1650 mL of dry toluene, and 107.5 g of freshly distilled benzaldehyde.

  • Heat the mixture to reflux with stirring under an argon atmosphere.

  • Periodically remove the separated water and continue refluxing until water separation ceases (approximately 16 hours).

  • Cool the reaction mixture to room temperature and filter to remove insoluble materials.

  • Wash the residue with toluene and combine the filtrates.

  • Remove the solvent under reduced pressure to yield N-benzylidenebenzenesulfonamide, which can be used in the next step without further purification.

B. (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine:

  • Equip a 5-L, three-necked flask with a mechanical stirrer and a pressure-equalizing addition funnel.

  • Add 500 mL of saturated aqueous sodium bicarbonate solution, 12.5 g of benzyltriethylammonium chloride (BTEAC), and 122.5 g of N-benzylidenebenzenesulfonamide dissolved in 380 mL of chloroform to the flask.[5]

  • Stir the mixture vigorously in an ice bath at 0–5°C.

  • Add a solution of 111.6 g of 85% m-chloroperoxybenzoic acid (mCPBA) dissolved in 1000 mL of chloroform dropwise.[5]

  • After the addition is complete, continue stirring at 0–5°C for a specified time, monitoring the reaction by TLC.

  • Separate the organic layer, wash it with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization to afford the white crystalline oxaziridine. The combined yield is reported to be around 88%.[1][5]

Applications in Organic Synthesis

The Davis reagent is a versatile oxidizing agent with a broad range of applications.

α-Hydroxylation of Carbonyl Compounds (Davis Oxidation)

The most prominent application of this compound is the α-hydroxylation of ketones, esters, and amides via their enolates.[2] This reaction provides a direct route to α-hydroxy carbonyl compounds, which are important building blocks in the synthesis of many natural products and pharmaceuticals.

Mechanism of Davis Oxidation:

davis_oxidation_mechanism carbonyl Ketone/Ester nucleophilic_attack Nucleophilic Attack (SN2) carbonyl->nucleophilic_attack base Base (e.g., NaHMDS, LDA) base->nucleophilic_attack enolate Enolate intermediate Tetrahedral Intermediate enolate->intermediate davis_reagent Davis Reagent davis_reagent->intermediate nucleophilic_attack->enolate fragmentation Fragmentation intermediate->fragmentation product α-Hydroxy Carbonyl fragmentation->product byproduct Sulfonimine fragmentation->byproduct

Mechanism of the Davis Oxidation

Table 2: α-Hydroxylation of Ketone and Ester Enolates

SubstrateBaseProductYield (%)Reference
1-TetraloneNaHMDS2-Hydroxy-1-tetralone85[6]
PropiophenoneLDA2-Hydroxypropiophenone78[6]
CyclohexanoneKHMDS2-Hydroxycyclohexanone92[6]
Methyl 2-phenylpropanoateLDAMethyl 2-hydroxy-2-phenylpropanoate88[6]
Ethyl cyclohexanecarboxylateLDAEthyl 1-hydroxycyclohexanecarboxylate90[6]
Oxidation of Sulfides

The Davis reagent selectively oxidizes sulfides to sulfoxides without significant over-oxidation to the corresponding sulfones.[3] This transformation is particularly valuable for the synthesis of chiral sulfoxides when a chiral version of the oxaziridine is employed.

Table 3: Oxidation of Sulfides to Sulfoxides

SubstrateProductYield (%)Reference
ThioanisoleMethyl phenyl sulfoxide>95[3]
Dibenzyl sulfideDibenzyl sulfoxide98[3]
Methyl p-tolyl sulfideMethyl p-tolyl sulfoxide97[3]

Experimental Protocol for Sulfide Oxidation: A general procedure involves dissolving the sulfide in a suitable solvent, such as chloroform or dichloromethane, and adding one equivalent of the Davis reagent at room temperature. The reaction is typically fast and can be monitored by TLC. After completion, the solvent is removed, and the product is purified by chromatography.

Other Applications
  • Oxidation of Amines: Secondary amines can be oxidized to hydroxylamines.[7]

  • Epoxidation of Alkenes: While less common, the Davis reagent can be used for the epoxidation of certain alkenes.[2]

  • Asymmetric Oxidations: Chiral N-sulfonyloxaziridines, derived from chiral sulfonamides, are effective reagents for asymmetric oxidations, leading to chiral α-hydroxy carbonyl compounds, sulfoxides, and epoxides with varying degrees of enantioselectivity.[5]

Table 4: Asymmetric Oxidations using Chiral N-Sulfonyloxaziridines

SubstrateChiral OxaziridineProductYield (%)ee (%)Reference
Propiophenone enolateCamphorsulfonyl-derived(R)-2-Hydroxypropiophenone8595[5]
ThioanisoleCamphorsulfonyl-derived(R)-Methyl phenyl sulfoxide9288[5]
StyreneChiral sulfonamide-derived(R)-Styrene oxide7560[5]

Safety Considerations

While this compound is relatively stable, it is an oxidizing agent and should be handled with care. It is recommended to store it in a refrigerator and avoid prolonged storage at room temperature, which could be potentially hazardous.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed.

Conclusion

This compound is a highly effective and versatile oxidizing agent with significant applications in modern organic synthesis. Its ability to perform selective oxidations, particularly the α-hydroxylation of carbonyl compounds, makes it an indispensable tool for chemists in academia and industry. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental information to facilitate its use in the laboratory.

References

The Advent of N-Sulfonyloxaziridines: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-sulfonyloxaziridines, a class of powerful and versatile oxidizing agents. Tailored for researchers, scientists, and professionals in drug development, this document details the key scientific breakthroughs, provides in-depth experimental protocols for their preparation, and presents quantitative data to facilitate their application in modern organic synthesis.

A Historical Perspective: The Dawn of a New Oxidizing Agent

The story of N-sulfonyloxaziridines is largely the story of Professor Franklin A. Davis and his research group. Prior to their work, existing oxaziridines were typically N-alkyl or N-aryl substituted, which limited their stability and synthetic utility. The breakthrough came in the late 1970s and early 1980s with the introduction of the electron-withdrawing sulfonyl group on the nitrogen atom.[1] This modification dramatically increased the stability of the oxaziridine ring and established them as highly effective, electrophilic oxygen transfer agents.[1][2] These compounds, now ubiquitously known as "Davis' oxaziridines" or "Davis reagents," have become indispensable tools in organic chemistry.[3]

A pivotal development in the history of these reagents was the introduction of chiral, non-racemic versions. By incorporating a chiral backbone, typically derived from camphor, Davis and his team developed N-sulfonyloxaziridines that could achieve asymmetric hydroxylations of prochiral enolates with high levels of stereocontrol.[4] This opened up new avenues for the enantioselective synthesis of complex molecules, including natural products.[1]

The logical progression of the discovery and development of N-sulfonyloxaziridines can be visualized as follows:

discovery_timeline cluster_precursors Early Oxaziridines cluster_davis_work Davis Group Contributions N_Alkyl_Oxaziridines N-Alkyl/Aryl Oxaziridines (Limited Stability) Initial_Synthesis First Synthesis of N-Sulfonyloxaziridines (late 1970s) N_Alkyl_Oxaziridines->Initial_Synthesis Conceptual Leap Improved_Synthesis Development of Oxone® Synthetic Protocol (1988) Initial_Synthesis->Improved_Synthesis Methodological Improvement Chiral_Reagents Introduction of Chiral (Camphorsulfonyl)oxaziridines (early 1980s) Initial_Synthesis->Chiral_Reagents Stereochemical Advancement Asymmetric_Hydroxylation Asymmetric α-Hydroxylation of Enolates (1984) Chiral_Reagents->Asymmetric_Hydroxylation Key Application general_synthesis Start Starting Materials: Sulfonamide & Aldehyde/Ketone Step1 Step 1: Condensation (N-Sulfonylimine Formation) Start->Step1 Intermediate N-Sulfonylimine Step1->Intermediate Step2 Step 2: Oxidation (mCPBA or Oxone®) Intermediate->Step2 Product N-Sulfonyloxaziridine Step2->Product sn2_mechanism Reactants Nu:⁻ + R¹-SO₂-N-O-CHR² TransitionState [Nu···O···N(SO₂R¹)CHR²]⁻ Reactants:nu->TransitionState Nucleophilic Attack Products Nu-O + R¹-SO₂-N=CHR² TransitionState->Products:prod1 C-O Bond Formation TransitionState->Products:prod2 N-O Bond Cleavage

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, a versatile oxidizing agent commonly known as Davis's reagent. The information is curated to support research and development activities in organic synthesis and drug discovery.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: Physical and Molecular Properties

PropertyValue
CAS Number 63160-13-4[1][2]
Molecular Formula C₁₃H₁₁NO₃S[3][4]
Molecular Weight 261.3 g/mol [4]
Appearance White to off-white solid
Melting Point 92–94 °C

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05br d2HAromatic protons (ortho to SO₂)
7.6–7.8m3HAromatic protons
7.4s5HPhenyl group protons
5.5s1HOxaziridine ring proton

Table 3: Spectroscopic Data (Predicted/Typical)

Spectroscopic TechniqueCharacteristic Peaks/Values
¹³C NMR (Predicted) Aromatic carbons: ~125-140 ppm; Oxaziridine carbon: ~70-80 ppm
Infrared (IR) ~1370-1335 cm⁻¹ (S=O stretch, asymmetric); ~1190-1160 cm⁻¹ (S=O stretch, symmetric); Additional peaks corresponding to aromatic C-H and C=C bonds.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 261.04596 (monoisotopic mass)[4]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of N-sulfonyloxaziridines.

Materials:

  • N-benzylidenebenzenesulfonamide

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Pentane

  • Anhydrous sodium sulfate

  • 5-L three-necked flask equipped with a mechanical stirrer and a 500-mL pressure-equalizing addition funnel

  • Ice bath

Procedure:

  • In the 5-L flask, combine 500 mL of a saturated aqueous sodium bicarbonate solution, 12.5 g of benzyltriethylammonium chloride, and a solution of 122.5 g of N-benzylidenebenzenesulfonamide in 380 mL of chloroform.

  • Cool the vigorously stirred mixture to 0–5 °C using an ice bath.

  • Slowly add a solution of 111.6 g of 85% m-chloroperoxybenzoic acid in 1000 mL of chloroform dropwise from the addition funnel over a period of approximately 2 hours.

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 3 hours.

  • Separate the organic layer and wash it sequentially with 500 mL of a 10% aqueous sodium bisulfite solution, 500 mL of saturated aqueous sodium bicarbonate solution, and 500 mL of a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to a volume of about 800 mL.

  • Add 400 mL of pentane to the concentrated solution and cool it in a refrigerator overnight.

  • Collect the resulting white crystalline product by filtration, wash with 200 mL of pentane, and air-dry. A typical yield is around 88%.

Spectroscopic Analysis Protocols

The following are general procedures that can be adapted for the spectroscopic characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.[5]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The magnetic field is then "shimmed" to optimize its homogeneity.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Key parameters to set include the number of scans, spectral width, and relaxation delay.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] Press this mixture into a thin, transparent pellet using a hydraulic press.[6]

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the infrared spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

  • Ionization: The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam is used to knock an electron from the molecule, creating a molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the synthesis workflow of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product N_benzylidenebenzenesulfonamide N-benzylidene- benzenesulfonamide Reaction Oxidation at 0-5 °C N_benzylidenebenzenesulfonamide->Reaction mCPBA m-Chloroperoxybenzoic Acid (mCPBA) mCPBA->Reaction Solvents Chloroform, Sat. NaHCO₃ (aq) Solvents->Reaction Catalyst Benzyltriethylammonium Chloride (BTEAC) Catalyst->Reaction Separation Phase Separation Reaction->Separation Reaction Mixture Washing Aqueous Washes (NaHSO₃, NaHCO₃, NaCl) Separation->Washing Organic Layer Drying Drying over Na₂SO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Crystallization Crystallization from Chloroform/Pentane Concentration->Crystallization Product 3-Phenyl-2-(phenylsulfonyl) -1,2-oxaziridine Crystallization->Product Purified Product

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Reactants N-benzylidenebenzenesulfonamide + mCPBA Product 3-Phenyl-2-(phenylsulfonyl) -1,2-oxaziridine Reactants->Product Oxidation NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Confirmation Oxidation Oxidizing Agent in Organic Synthesis Product->Oxidation Chemical Reactivity

References

In-Depth Technical Guide: Thermal Stability of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as Davis' oxaziridine, is a widely utilized reagent in organic synthesis. It serves as a neutral, aprotic, and electrophilic oxidizing agent for the chemoselective oxidation of various nucleophilic substrates.[1][2] Despite its synthetic utility, a significant concern associated with this compound is its thermal instability. Reports of exothermic decomposition underscore the importance of understanding its thermal properties for safe handling, storage, and application.[3] This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability of this compound.

Thermal Hazards and Stability Overview

This compound is known to be thermally sensitive and can undergo energetic exothermic decomposition. Several sources explicitly warn against storing the compound at room temperature for prolonged periods, as this can be hazardous.[2] An incident reported at Pfizer Global Research & Development involved the exothermic decomposition of a one-kilogram batch stored in a plastic container within a freezer. It is believed that the container had been at room temperature for an unknown duration before being returned to the freezer, which may have initiated the decomposition.[3] This incident highlights the potential for auto-catalytic or accelerated decomposition once initiated.

Nitro-substituted analogs of Davis' oxaziridine are reported to be more thermally stable and are recommended for reactions requiring elevated temperatures.[2]

Data Presentation: Thermal Stability Parameters

The following tables summarize the available qualitative and quantitative data on the thermal stability of this compound. It is important to note that detailed quantitative data from thermal analyses (DSC, TGA, ARC) are not widely published.

Table 1: Qualitative Thermal Stability Information

ParameterObservationSource
Storage at Room Temperature Potentially hazardous; exothermic decomposition reported after as little as two weeks.[3][4]
Recommended Storage Freezer at -10 °C to -20 °C. Can be stored for years in a brown bottle in a refrigerator without noticeable decomposition.[2][3]
Decomposition Characteristics Exothermic. A slow, low-energy reaction followed by a very rapid, high-energy reaction has been described based on DSC and ARC data.[3]
Decomposition Products Hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulfur oxides.

Table 2: Quantitative Thermal Analysis Data

Analysis MethodParameterValueSource
DSC Onset Temperature (°C)Data not available in reviewed literature-
Peak Temperature (°C)Data not available in reviewed literature-
Enthalpy of Decomposition (J/g)Data not available in reviewed literature-
TGA Onset of Mass Loss (°C)Data not available in reviewed literature-
Major Mass Loss StepsData not available in reviewed literature-
ARC Onset Temperature (°C)Data not available in reviewed literature-
Adiabatic Temperature Rise (°C)Data not available in reviewed literature-
Maximum Self-Heat Rate (°C/min)Data not available in reviewed literature-

Note: The absence of specific values in Table 2 highlights a significant data gap in the publicly available scientific literature. Researchers are strongly encouraged to perform their own thermal analysis under controlled conditions before using this reagent on a large scale.

Postulated Thermal Decomposition Pathway

The thermal decomposition of N-sulfonyloxaziridines is postulated to proceed through the formation of unstable N-sulfonyl nitrone intermediates.[5] These highly reactive species have not been trapped via dipolar cycloaddition reactions, suggesting their transient nature. The likely overall transformation involves the rearrangement of the oxaziridine ring.

G cluster_main Postulated Thermal Decomposition of this compound Oxaziridine This compound TransitionState Transition State Oxaziridine->TransitionState Heat (Δ) NitrogenInversion Nitrogen Inversion (Lower energy barrier for N-sulfonyl oxaziridines) Oxaziridine->NitrogenInversion Nitrone N-sulfonyl Nitrone Intermediate (Unstable) TransitionState->Nitrone Rearrangement DecompositionProducts Decomposition Products (e.g., Benzaldehyde, Benzenesulfonamide, etc.) Nitrone->DecompositionProducts Further Reactions G cluster_workflow Synthesis and Thermal Analysis Workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis Start Starting Materials (N-benzylidenebenzenesulfonamide, Oxidant) Reaction Oxidation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product SamplePrep Sample Preparation (1-3 mg) Product->SamplePrep DSC DSC Analysis (e.g., 10 °C/min) SamplePrep->DSC DataAnalysis Data Analysis (Onset, Peak, Enthalpy) DSC->DataAnalysis Results Thermal Stability Profile DataAnalysis->Results

References

Reactivity of Davis Reagent with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonyloxaziridines, particularly 2-(phenylsulfonyl)-3-phenyloxaziridine, commonly known as the Davis reagent, have emerged as powerful and versatile oxidizing agents in modern organic synthesis.[1][2] Their stability, ease of handling, and high reactivity towards a wide range of nucleophiles make them indispensable tools for the stereoselective introduction of oxygen and other functionalities. This technical guide provides a comprehensive overview of the reactivity of the Davis reagent with various nucleophiles, focusing on quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the effective application of this reagent in their synthetic endeavors.

Core Reactivity and Mechanism

The reactivity of the Davis reagent is centered around the electrophilic oxygen atom of the strained three-membered oxaziridine ring. The electron-withdrawing N-sulfonyl group enhances the electrophilicity of this oxygen, making it susceptible to attack by a wide array of nucleophiles.[3] The general reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the oxygen atom, leading to the transfer of the oxygen and the formation of a sulfinimine byproduct.[2]

Reactivity with Various Nucleophiles

The Davis reagent exhibits broad reactivity with a diverse range of nucleophilic substrates. The following sections detail its reactions with key classes of nucleophiles, supported by quantitative data and experimental protocols.

Enolates (Carbon Nucleophiles)

The α-hydroxylation of carbonyl compounds is one of the most prominent applications of the Davis reagent.[2] In the presence of a suitable base, ketones, esters, and amides form enolates, which then act as carbon nucleophiles, attacking the electrophilic oxygen of the Davis reagent to yield α-hydroxy carbonyl compounds.[1][2]

General Reaction Scheme:

Carbonyl CompoundBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
2-Methyl-1-tetraloneNaHMDSTHF-788590% de[4]
PropiophenoneLDATHF-7892-[5]
Ethyl 2-methylpropanoateLDATHF-7888-[5]
N,N-DimethylpropanamideLDATHF-7875-[1]
2-Ethyl-5,8-dimethoxy-1-tetraloneLiHMDSTHF-78-93-94% ee[6]

This protocol is a representative procedure for the asymmetric α-hydroxylation of a ketone using a chiral Davis reagent, such as (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine.

Materials:

  • Ketone (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Lithium Hexamethyldisilazide (LiHMDS) (1.1 mmol, 1.0 M solution in THF)

  • (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine (1.2 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the ketone (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LiHMDS solution (1.1 mmol) dropwise to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flame-dried flask, dissolve the chiral Davis reagent (1.2 mmol) in anhydrous THF (5 mL).

  • Add the solution of the Davis reagent to the enolate solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired α-hydroxy ketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Thiolates and Sulfides (Sulfur Nucleophiles)

The Davis reagent is highly effective for the oxidation of sulfur-containing compounds. It selectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones.[7] Thiolates are readily oxidized to sulfinates, which can be subsequently alkylated to afford sulfones in high yields.[8]

General Reaction Schemes:

  • Sulfide Oxidation: R-S-R' + Davis Reagent → R-S(=O)-R'

  • Thiolate Oxidation: R-S⁻ + 2 Davis Reagent → R-SO₂⁻ --(R'-X)--> R-SO₂-R'

ThiolAlkylating AgentYield (%)Reference
ThiophenolEthyl iodide85[8]
4-MethylthiophenolMethyl iodide91[8]
4-ChlorothiophenolBenzyl bromide88[8]
2-NaphthalenethiolAllyl bromide82[8]
4-(Ethylthio)thiophenolEthyl iodide71[8]

This procedure describes the two-step, one-pot synthesis of a sulfone from a thiol via oxidation with the Davis reagent followed by alkylation.

Materials:

  • Thiol (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • n-Butyllithium (1.1 mmol, 2.5 M solution in hexanes)

  • Davis Reagent (2.2 mmol)

  • Alkylating agent (e.g., alkyl halide) (1.2 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the thiol (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise to form the thiolate.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve the Davis reagent (2.2 mmol) in anhydrous THF (5 mL).

  • Add the Davis reagent solution to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Add the alkylating agent (1.2 mmol) to the reaction mixture and stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the sulfone.

Selenides (Selenium Nucleophiles)

Similar to sulfides, selenides are oxidized by the Davis reagent to the corresponding selenoxides.[2] Chiral Davis reagents have been employed for the asymmetric oxidation of prochiral selenides, affording optically active selenoxides.[9]

SelenideChiral Davis ReagentSolventTemperature (°C)ee (%)Reference
Methyl phenyl selenide(+)-[(Camphorylsulfonyl)]oxaziridineCCl₄209[9]
Methyl phenyl selenideN-(Phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridineCCl₄20>90[9]
Ethyl phenyl selenideN-(Phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridineCCl₄20>90[9]
Amines and Amides (Nitrogen Nucleophiles)

The Davis reagent can oxidize amines to hydroxylamines and amine oxides.[2] Secondary amines are typically oxidized to hydroxylamines.[10]

Alkenes (π-Nucleophiles)

Alkenes can be epoxidized by the Davis reagent, although this reaction often requires elevated temperatures.[10] The reaction proceeds with syn-stereoselectivity.

Visualizations

Reaction Pathway for α-Hydroxylation of a Ketone

G Mechanism of Ketone α-Hydroxylation cluster_0 Enolate Formation cluster_1 Oxygen Transfer (SN2) cluster_2 Product Formation Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base Davis_Reagent Davis Reagent Intermediate Hemiaminal Intermediate Enolate->Intermediate Nucleophilic Attack Alpha_Hydroxy_Ketone α-Hydroxy Ketone Intermediate->Alpha_Hydroxy_Ketone Fragmentation Sulfinimine Sulfinimine Byproduct Intermediate->Sulfinimine Fragmentation G Workflow for Asymmetric α-Hydroxylation Start Start: Prochiral Ketone Enolate_Formation 1. Enolate Formation (Base, Anhydrous THF, -78°C) Start->Enolate_Formation Oxidation 2. Oxidation (Chiral Davis Reagent, -78°C) Enolate_Formation->Oxidation Workup 3. Aqueous Workup (Quench, Extract, Dry) Oxidation->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Analysis (Chiral HPLC) Purification->Analysis End End: Enantioenriched α-Hydroxy Ketone Analysis->End G Scope of Davis Reagent Reactivity Davis_Reagent Davis Reagent Enolates Enolates (C-Nucleophiles) Davis_Reagent->Enolates α-Hydroxylation Sulfides Sulfides (S-Nucleophiles) Davis_Reagent->Sulfides Sulfoxidation Selenides Selenides (Se-Nucleophiles) Davis_Reagent->Selenides Selenoxidation Amines Amines (N-Nucleophiles) Davis_Reagent->Amines Hydroxylation Alkenes Alkenes (π-Nucleophiles) Davis_Reagent->Alkenes Epoxidation Phosphines Phosphines (P-Nucleophiles) Davis_Reagent->Phosphines Oxidation

References

In-Depth Technical Guide on Computational Studies of N-Sulfonyloxaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonyloxaziridines, often referred to as Davis oxaziridines, are a class of powerful and versatile electrophilic oxidizing agents that have found widespread application in modern organic synthesis. Their stability, tunability, and high reactivity make them particularly valuable for stereoselective transformations. The electron-withdrawing sulfonyl group enhances the electrophilicity of the oxaziridine oxygen atom, facilitating the transfer of oxygen to a variety of nucleophiles. This technical guide provides a comprehensive overview of the computational studies that have been instrumental in understanding the reactivity and selectivity of N-sulfonyloxaziridines, alongside detailed experimental protocols for their synthesis and application, with a particular focus on their role in asymmetric synthesis relevant to drug development.

Core Concepts: Reactivity and Mechanism

The primary mode of reactivity for N-sulfonyloxaziridines is the electrophilic transfer of their oxygen atom to a nucleophile.[1][2] This process is central to their utility in a range of oxidative transformations, including the α-hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the epoxidation of alkenes.[1][2]

Computational studies, primarily employing Density Functional Theory (DFT), have been pivotal in elucidating the mechanism of this oxygen transfer. The generally accepted mechanism for the reaction of an N-sulfonyloxaziridine with a nucleophile, such as an enolate, is a concerted, asynchronous SN2-type process.[3][4] In this transition state, the cleavage of the N-O bond is more advanced than the formation of the C-O bond.[1] DFT calculations have helped to rationalize the high stereoselectivities observed in many reactions involving chiral N-sulfonyloxaziridines by modeling the transition state energies for different modes of approach of the nucleophile.[5]

Data Presentation: Computational Data Summary

Reaction TypeSubstrateN-SulfonyloxaziridineComputational MethodCalculated ParameterValue (Illustrative)Reference
α-HydroxylationLithium enolate of propiophenone(Camphorsulfonyl)oxaziridineDFT (B3LYP/6-31G)Activation Energy (kcal/mol)8.5[5]
α-HydroxylationLithium enolate of propiophenone(Camphorsulfonyl)oxaziridineDFT (B3LYP/6-31G)Transition State N-O Bond Length (Å)1.85[5]
α-HydroxylationLithium enolate of propiophenone(Camphorsulfonyl)oxaziridineDFT (B3LYP/6-31G)Transition State C-O Bond Length (Å)2.10[5]
Sulfide OxidationThioanisole2-(Phenylsulfonyl)-3-phenyloxaziridineDFT (B3LYP/6-31G)Activation Energy (kcal/mol)12.2[4]
Sulfide OxidationThioanisole2-(Phenylsulfonyl)-3-phenyloxaziridineDFT (B3LYP/6-31G*)Transition State S-O Bond Length (Å)2.25[4]

Note: The specific values of activation energies and bond lengths are highly dependent on the exact substrates, reagents, and computational methods employed. Researchers should refer to the primary literature for detailed computational results pertaining to their specific systems of interest.

Experimental Protocols

Synthesis of 2-(Phenylsulfonyl)-3-phenyloxaziridine (A Davis Oxaziridine)

This procedure is adapted from a well-established method for the synthesis of a common achiral N-sulfonyloxaziridine.

Materials:

  • N-Benzylidenebenzenesulfonamide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Anhydrous magnesium sulfate

  • Pentane

Procedure:

  • Dissolve N-benzylidenebenzenesulfonamide in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Add a saturated aqueous solution of sodium bicarbonate and benzyltriethylammonium chloride to the flask.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in chloroform via the addition funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for an additional 2 hours.

  • Separate the organic layer and wash it sequentially with a 10% aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ether and pentane to afford the desired 2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.

Asymmetric α-Hydroxylation of a Ketone Enolate

This protocol describes a general procedure for the enantioselective hydroxylation of a ketone using a chiral N-sulfonyloxaziridine, such as a derivative of (camphorsulfonyl)oxaziridine.

Materials:

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS))

  • Chiral N-sulfonyloxaziridine (e.g., (+)-(camphorsulfonyl)oxaziridine)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the strong base (e.g., LDA in THF) dropwise to the ketone solution to form the corresponding enolate. Stir the mixture at -78 °C for 30-60 minutes.

  • Add a solution of the chiral N-sulfonyloxaziridine in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude α-hydroxy ketone can be purified by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis of N-Sulfonyloxaziridines

G cluster_synthesis Synthesis Pathway Sulfonamide Sulfonamide (RSO2NH2) Sulfonylimine N-Sulfonylimine (RSO2N=CHR') Sulfonamide->Sulfonylimine Condensation Aldehyde Aldehyde (R'CHO) Aldehyde->Sulfonylimine Oxaziridine N-Sulfonyloxaziridine Sulfonylimine->Oxaziridine Oxidant Oxidizing Agent (e.g., m-CPBA, Oxone) Oxidant->Oxaziridine Oxidation

Caption: General synthesis pathway for N-sulfonyloxaziridines.

Asymmetric α-Hydroxylation Workflow

G Ketone Ketone Substrate Enolate Prochiral Enolate Ketone->Enolate Base Strong Base (e.g., LDA) Base->Enolate Deprotonation TransitionState Diastereomeric Transition States Enolate->TransitionState ChiralOxaziridine Chiral N-Sulfonyloxaziridine ChiralOxaziridine->TransitionState Nucleophilic Attack HydroxyKetone Enantioenriched α-Hydroxy Ketone TransitionState->HydroxyKetone Oxygen Transfer Sulfinimine Sulfinimine Byproduct TransitionState->Sulfinimine Fragmentation

Caption: Experimental workflow for asymmetric α-hydroxylation.

Logical Relationship in Stereoselective Oxidation

G cluster_reagents Reactants cluster_transition Transition States cluster_products Products Enolate Prochiral Enolate TS_Re Re-face Attack Transition State Enolate->TS_Re TS_Si Si-face Attack Transition State Enolate->TS_Si ChiralOxaziridine Chiral N-Sulfonyloxaziridine ChiralOxaziridine->TS_Re ChiralOxaziridine->TS_Si Product_R (R)-Enantiomer TS_Re->Product_R Lower Energy Product_S (S)-Enantiomer TS_Si->Product_S Higher Energy

Caption: Energy relationship in stereoselective oxidation.

Applications in Drug Development

The ability of N-sulfonyloxaziridines to introduce hydroxyl groups with high stereocontrol is of significant interest in drug development. The α-hydroxy carbonyl moiety is a common structural feature in many biologically active molecules and natural products. The development of robust and predictable asymmetric hydroxylation methods using chiral N-sulfonyloxaziridines allows for the efficient synthesis of chiral building blocks for the construction of complex drug candidates. Computational studies play a crucial role in this process by enabling the rational design of new chiral oxaziridine reagents with improved selectivity and reactivity for specific substrates, thereby accelerating the drug discovery and development pipeline.

Conclusion

N-sulfonyloxaziridines are indispensable reagents in modern organic chemistry, and computational studies have been instrumental in providing a deeper understanding of their reaction mechanisms and the origins of their high stereoselectivity. This technical guide has provided an overview of the key computational insights, detailed experimental protocols for the synthesis and application of these reagents, and visualizations of the core chemical processes. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of using N-sulfonyloxaziridines, supported by computational modeling, is essential for the efficient and stereoselective synthesis of complex molecular targets.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, a member of the widely utilized Davis oxaziridine reagents, is a powerful and versatile oxidizing agent in modern organic synthesis. Its efficacy in the stereoselective hydroxylation of enolates and other oxidation reactions has cemented its role in the construction of complex molecules, particularly within drug discovery and development programs. However, its utility is accompanied by potential hazards that necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, empowering researchers to mitigate risks and ensure a safe laboratory environment.

Physicochemical and Hazard Profile

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its safe handling. The following table summarizes the key physical and chemical data for this compound.

PropertyValueReference
CAS Number 63160-13-4[1][2]
Molecular Formula C₁₃H₁₁NO₃S[2][3]
Molecular Weight 261.3 g/mol [2][4]
Appearance White to Off-White Solid[2]
Melting Point 96-97 °C[2][5]
Boiling Point 394.4 ± 45.0 °C (Predicted)[2][5]
Density 1.398 ± 0.06 g/cm³ (Predicted)[2][5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (sonication may be required).[2][5]
Storage Temperature -20°C in a freezer.[2][5][6]

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound indicates potential health risks.

GHS Classification
Pictogram GHS07: Exclamation mark[4]
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]P271: Use only outdoors or in a well-ventilated area.[6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P302+P352: IF ON SKIN: Wash with plenty of water.[6]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]P313: Get medical advice/attention.[6]P332+P313: If skin irritation occurs: Get medical advice/attention.[6]P337+P313: If eye irritation persists: Get medical advice/attention.[6]

Experimental Protocols for Safe Handling

While specific experimental protocols are highly dependent on the nature of the reaction, the following general procedures, derived from material safety data sheets, should be strictly adhered to when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A fundamental aspect of safe laboratory practice is the implementation of robust engineering controls and the consistent use of appropriate personal protective equipment.

  • Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Personal Protective Equipment :

    • Eye Protection : Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after handling the compound.[1]

    • Protective Clothing : A laboratory coat must be worn to protect street clothing and skin from contamination.[1]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of the reagent and preventing accidental exposure.

  • Handling : This compound should only be handled by personnel properly trained in the manipulation of potentially hazardous chemicals.[1] Avoid the generation of dust. Heat, flames, and sparks should be avoided in the vicinity of the compound.[1] It should not be mixed with oxidizing agents.[1]

  • Storage : this compound should be stored in a tightly sealed container in a freezer at -20°C.[1][2] While it can be stored in a brown bottle in a refrigerator for extended periods without significant decomposition, prolonged storage at room temperature is potentially hazardous and should be avoided.[7]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate : Immediately evacuate the area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Containment : Wearing appropriate PPE, mix the spilled material with an inert absorbent such as sand or vermiculite.[1]

  • Collection : Carefully sweep up the absorbed material and place it in a tightly sealed container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly.

  • Waste Disposal : Dispose of the waste in accordance with local, state, and federal regulations.[1] Do not allow the material to enter drains or water courses.[1]

First Aid Measures

In case of exposure, immediate action is crucial.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a generalized workflow for the safe handling of chemical reagents like this compound in a research environment.

Safe_Handling_Workflow Start Start: New Experiment with this compound RiskAssessment 1. Risk Assessment - Review SDS - Identify Hazards Start->RiskAssessment ControlMeasures 2. Implement Control Measures - Fume Hood Check - Gather PPE RiskAssessment->ControlMeasures Weighing 3. Weighing and Preparation - Use designated area - Minimize dust ControlMeasures->Weighing ReactionSetup 4. Reaction Setup - In fume hood - Proper glassware Weighing->ReactionSetup ReactionMonitoring 5. Reaction Monitoring - Continuous observation - Emergency preparedness ReactionSetup->ReactionMonitoring Workup 6. Reaction Work-up - Quenching - Extraction ReactionMonitoring->Workup Purification 7. Purification - Chromatography - Recrystallization Workup->Purification WasteDisposal 8. Waste Disposal - Segregate waste streams - Label containers Purification->WasteDisposal Decontamination 9. Decontamination - Clean glassware - Wipe down surfaces WasteDisposal->Decontamination End End: Experiment Complete Decontamination->End

A logical workflow for the safe handling of chemical reagents.

Conclusion

This compound is an invaluable tool in the arsenal of the synthetic chemist. However, its reactivity necessitates a proactive and informed approach to safety. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely harness the synthetic potential of this reagent, fostering a culture of safety and scientific excellence within the laboratory. Continuous review of safety procedures and a commitment to best practices are paramount for the well-being of all laboratory personnel and the successful advancement of research endeavors.

References

Navigating the Solubility of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent, is a robust and highly selective oxidizing agent pivotal in modern organic synthesis. Its efficacy in various transformations, including the α-hydroxylation of enolates, makes understanding its physical properties, particularly its solubility in common laboratory solvents, a critical aspect for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, a generalized experimental protocol for solubility determination, and a visualization of its primary mode of action.

Core Concepts: Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide valuable guidance for solvent selection in research and development settings. The compound is a white solid, and its solubility is generally characterized as limited in polar protic solvents and higher in some polar aprotic and chlorinated solvents.

Qualitative Solubility Data

The table below summarizes the available qualitative solubility information for this compound in a range of common organic solvents. This information is crucial for initial experimental design and for developing effective reaction and purification protocols.

SolventIUPAC NameTypeReported SolubilityCitation
ChloroformTrichloromethaneChlorinatedSlightly Soluble, Soluble[1][2]
Dichloromethane (DCM)DichloromethaneChlorinatedSoluble[2]
Dimethyl Sulfoxide (DMSO)(Methanesulfinyl)methanePolar AproticSlightly Soluble[1]
Tetrahydrofuran (THF)OxolanePolar AproticSoluble[2]
MethanolMethanolPolar ProticSlightly Soluble (with sonication)[1]
HexaneHexaneNonpolarInsoluble[2]
PentanePentaneNonpolarInsoluble[2]
WaterWaterPolar ProticInsoluble[2]

Note: The term "slightly soluble" indicates that the compound does not dissolve readily or to a high concentration. Sonication may be required to facilitate the dissolution in solvents like methanol.

Experimental Protocol: Gravimetric Method for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized gravimetric protocol can be employed. This method is suitable for determining the solubility of a crystalline solid, such as this compound, in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. The filter is essential to remove any undissolved solid particles.

  • Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the solution transferred.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used.

  • Final Weighing: Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.

  • Calculation: The solubility (S) in g/L can be calculated using the following formula:

    S (g/L) = (Mass of dried solute (g)) / (Volume of solution withdrawn (L))

    To express the solubility in mol/L, divide the result by the molar mass of this compound (261.3 g/mol ).

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Visualizing Core Mechanisms

To provide a deeper understanding of the utility of this compound, the following diagrams illustrate a generalized workflow for solubility determination and the well-established mechanism of the Davis Oxidation.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h with shaking) B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe and filter D->E F Dispense into pre-weighed dish E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate solubility H->I

Caption: Generalized workflow for the gravimetric determination of solubility.

G reagent This compound (Davis Reagent) intermediate Tetrahedral Intermediate enolate Enolate Nucleophile enolate->reagent Nucleophilic Attack on Oxygen products α-Hydroxy Carbonyl + Sulfonimine intermediate->products Fragmentation

Caption: Simplified mechanism of the Davis Oxidation reaction.[3][4]

Conclusion

While quantitative solubility data for this compound remains sparse, the available qualitative information provides a solid foundation for its application in organic synthesis. For applications demanding high precision, the outlined gravimetric method offers a reliable approach to determine its solubility in specific solvents. A thorough understanding of its solubility characteristics is paramount for the efficient and successful utilization of this versatile oxidizing reagent in the development of novel chemical entities and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Enolate Hydroxylation using 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-hydroxylation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to α-hydroxy ketones, esters, and amides. These motifs are prevalent in a wide range of biologically active molecules, including natural products and pharmaceuticals. The use of N-sulfonyloxaziridines, particularly 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent, has emerged as a robust and reliable method for the direct hydroxylation of enolates.[1][2][3] This methodology offers significant advantages, including mild reaction conditions and high yields.[4] Furthermore, the development of chiral N-sulfonyloxaziridines, such as those derived from camphor, has enabled highly enantioselective α-hydroxylations, providing a powerful tool for the synthesis of chiral building blocks.[5]

This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the hydroxylation of enolates using both the achiral this compound and its chiral analogs.

Reaction Principle and Mechanism

The hydroxylation of carbonyl compounds using N-sulfonyloxaziridines proceeds via a two-step sequence:

  • Enolate Formation: The carbonyl compound is deprotonated by a suitable base to form the corresponding enolate. The choice of base and reaction conditions can influence the regioselectivity of enolate formation for unsymmetrical ketones.

  • Oxygen Atom Transfer: The generated enolate acts as a nucleophile and attacks the electrophilic oxygen atom of the oxaziridine in an SN2 fashion.[3][6] This transfer of the oxygen atom results in the formation of the desired α-hydroxy carbonyl compound and a sulfonimine byproduct after protonation during workup.[3]

The overall transformation is depicted in the following signaling pathway diagram:

Reaction_Mechanism carbonyl Carbonyl Compound (Ketone/Ester) enolate Enolate Intermediate carbonyl->enolate Deprotonation base Base intermediate Hemiaminal-like Intermediate enolate->intermediate SN2 Attack on Oxygen oxaziridine 3-Phenyl-2-(phenylsulfonyl) -1,2-oxaziridine product α-Hydroxy Carbonyl Compound intermediate->product Fragmentation byproduct Sulfonimine Byproduct intermediate->byproduct workup Aqueous Workup intermediate->workup workup->product Protonation

Caption: Reaction mechanism for enolate hydroxylation.

Experimental Workflow

The general experimental procedure for the hydroxylation of an enolizable carbonyl compound using this compound or its derivatives involves the following key steps, which can be adapted based on the specific substrate and desired outcome (achiral vs. asymmetric synthesis).

Experimental_Workflow start Start dissolve_carbonyl Dissolve Carbonyl Compound in Anhydrous Solvent (e.g., THF) start->dissolve_carbonyl cool_solution Cool Reaction Mixture (e.g., -78 °C) dissolve_carbonyl->cool_solution add_base Add Base Dropwise (e.g., NaHMDS, KHMDS, LDA) cool_solution->add_base enolate_formation Stir for Enolate Formation (e.g., 30-60 min) add_base->enolate_formation add_oxaziridine Add Solution of This compound enolate_formation->add_oxaziridine reaction Allow Reaction to Proceed (Monitor by TLC) add_oxaziridine->reaction quench Quench with Saturated Aqueous NH4Cl reaction->quench warm_extract Warm to Room Temperature and Extract with Organic Solvent quench->warm_extract wash_dry Wash Organic Layer, Dry, and Concentrate warm_extract->wash_dry purify Purify by Chromatography wash_dry->purify end Obtain α-Hydroxy Carbonyl Compound purify->end

Caption: General experimental workflow for enolate hydroxylation.

Data Presentation

Hydroxylation of Ketone and Ester Enolates with Achiral this compound

The following table summarizes the yields for the hydroxylation of various ketone and ester enolates using the achiral Davis reagent. The reactions are typically performed using sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) as the base in tetrahydrofuran (THF) at -78 °C.[4]

EntrySubstrateBaseProductYield (%)
1PropiophenoneKHMDS2-Hydroxy-1-phenyl-1-propanone95
2IsobutyrophenoneKHMDS2-Hydroxy-2-methyl-1-phenyl-1-propanone98
31-IndanoneKHMDS2-Hydroxy-1-indanone85
42-Methyl-1-tetraloneNaHMDS2-Hydroxy-2-methyl-1-tetralone91
5Ethyl 2-phenylpropanoateNaHMDSEthyl 2-hydroxy-2-phenylpropanoate88
6Methyl cyclohexanecarboxylateNaHMDSMethyl 1-hydroxycyclohexanecarboxylate92

Data sourced from Davis, F. A.; Vishwakarma, L. C.; Billmers, J. G.; Finn, J. J. Org. Chem. 1984, 49, 3241-3243.[4]

Asymmetric Hydroxylation of Ketone Enolates with (+)-(Camphorsulfonyl)oxaziridine

For the enantioselective synthesis of α-hydroxy ketones, chiral oxaziridines derived from camphor are highly effective. The following data illustrates the high levels of enantiomeric excess (ee) that can be achieved. These reactions are typically carried out with sodium enolates to achieve higher stereoselectivity.[5]

EntrySubstrateBaseProduct ConfigurationYield (%)ee (%)
1PropiophenoneNaHMDSR8595
22'-MethoxypropiophenoneNaHMDSR8296
31-TetraloneNaHMDSR9088
42-Methyl-1-tetraloneNaHMDSR8992
52-Propyl-1-indanoneNaHMDSS7597
6DeoxybenzoinKHMDS-7894

Data sourced from Davis, F. A.; Sheppard, A. C.; Chen, B.-C.; Haque, M. S. J. Am. Chem. Soc. 1990, 112, 6679-6690.[5]

Experimental Protocols

General Procedure for the α-Hydroxylation of a Ketone with this compound

Materials:

  • Ketone (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Potassium hexamethyldisilazide (KHMDS, 1.1 mmol, as a solution in THF or as a solid)

  • This compound (1.2 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the ketone (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the KHMDS solution (1.1 mmol) dropwise to the stirred solution of the ketone.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • In a separate flask, dissolve this compound (1.2 mmol) in anhydrous THF (5 mL).

  • Add the solution of the oxaziridine dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-hydroxy ketone.[4]

General Procedure for the Asymmetric α-Hydroxylation of a Ketone with (+)-(Camphorsulfonyl)oxaziridine

Materials:

  • Prochiral ketone (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Sodium hexamethyldisilazide (NaHMDS, 1.1 mmol, as a 1.0 M solution in THF)

  • (+)-(Camphorsulfonyl)oxaziridine (1.2 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the prochiral ketone (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) dropwise to the stirred solution of the ketone.

  • Stir the resulting enolate solution at -78 °C for 45 minutes.

  • In a separate flask, dissolve (+)-(camphorsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL).

  • Add the solution of the chiral oxaziridine dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched α-hydroxy ketone.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by analysis of a diastereomeric derivative.[5]

References

Application Notes and Protocols: Asymmetric Oxidation with Davis Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric oxidation reactions using Davis reagents, a class of N-sulfonyloxaziridines. This powerful method offers a reliable and highly stereoselective approach for the synthesis of valuable chiral molecules, particularly α-hydroxy carbonyl compounds and chiral sulfoxides, which are common motifs in natural products and pharmaceutical agents.[1]

Introduction

The Davis oxidation utilizes chiral N-sulfonyloxaziridines, most notably those derived from camphor, to achieve enantioselective oxygen transfer to a variety of nucleophilic substrates.[2] The reaction is prized for its operational simplicity, high levels of stereocontrol, and broad substrate applicability.[1] The most common applications include the asymmetric α-hydroxylation of enolates derived from ketones, esters, and amides, as well as the asymmetric oxidation of sulfides to sulfoxides.[3][4]

Reaction Principle and Mechanism

The core of the Davis oxidation lies in the transfer of an oxygen atom from the strained three-membered oxaziridine ring to a nucleophile.[5] In the case of α-hydroxylation, the reaction proceeds via the formation of an enolate in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic oxygen atom of the Davis reagent in an SN2-type mechanism.[1][6][7] The resulting hemiaminal intermediate subsequently fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[1][6][7] The stereochemical outcome of the reaction is dictated by the chiral scaffold of the oxaziridine, which directs the approach of the nucleophile.

Data Presentation

The following tables summarize the performance of Davis reagents in the asymmetric oxidation of various substrates, providing a clear comparison of yields and enantiomeric excess (ee).

Asymmetric α-Hydroxylation of Ketones and Esters
Substrate (Ketone/Ester)Chiral Davis ReagentBaseSolventTemp (°C)Yield (%)ee (%)Reference
Propiophenone(+)-(Camphorsulfonyl)oxaziridineKHMDSTHF-788595J. Am. Chem. Soc. 1990, 112, 6679
2-Methyl-1-tetralone(+)-(Camphorsulfonyl)oxaziridineNaHMDSTHF-789296J. Am. Chem. Soc. 1990, 112, 6679
2-Phenylcyclohexanone(+)-(Camphorsulfonyl)oxaziridineLDATHF-7888>98J. Am. Chem. Soc. 1990, 112, 6679
Ethyl 2-methyl-3-oxobutanoate(+)-(Camphorsulfonyl)oxaziridineNaHTHF-787588Org. Lett. 2001, 3, 23, 3655-3658
tert-Butyl 2-oxocyclopentanecarboxylate(+)-(Camphorsulfonyl)oxaziridineLiHMDSTHF-789092J. Org. Chem. 1994, 59, 18, 5358–5363
Asymmetric Oxidation of Sulfides
Substrate (Sulfide)Chiral Davis ReagentSolventTemp (°C)Yield (%)ee (%)Reference
Thioanisole(+)-(Camphorsulfonyl)oxaziridineCCl4209588J. Org. Chem. 1982, 47, 1774-1775
Methyl p-tolyl sulfide(+)-(Camphorsulfonyl)oxaziridineCCl4209891J. Org. Chem. 1982, 47, 1774-1775
Benzyl phenyl sulfide(+)-(Camphorsulfonyl)oxaziridineCCl4209375J. Org. Chem. 1982, 47, 1774-1775
Ethyl phenyl sulfide(+)-(Camphorsulfonyl)oxaziridineCCl4209685J. Org. Chem. 1982, 47, 1774-1775

Experimental Protocols

The following are generalized protocols for the asymmetric α-hydroxylation of a ketone and the asymmetric oxidation of a sulfide using a chiral Davis reagent. Note: These are general guidelines, and optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol for Asymmetric α-Hydroxylation of a Ketone

Materials:

  • Ketone substrate

  • Chiral Davis Reagent (e.g., (+)-(Camphorsulfonyl)oxaziridine)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS), or Potassium hexamethyldisilazide (KHMDS))

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Enolate Formation: A solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this cooled solution, a solution of the base (1.1 mmol) in THF is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Oxidation: A solution of the chiral Davis reagent (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous NH4Cl solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Protocol for Asymmetric Oxidation of a Sulfide

Materials:

  • Sulfide substrate

  • Chiral Davis Reagent (e.g., (+)-(Camphorsulfonyl)oxaziridine)

  • Anhydrous solvent (e.g., carbon tetrachloride (CCl4) or chloroform (CHCl3))

Procedure:

  • Reaction Setup: To a solution of the sulfide (1.0 mmol) in the anhydrous solvent (10 mL) at the desired temperature (e.g., 20 °C), a solution of the chiral Davis reagent (1.1 mmol) in the same solvent (5 mL) is added.

  • Reaction Monitoring: The reaction mixture is stirred at this temperature, and the progress of the reaction is monitored by TLC or GC analysis.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the chiral sulfoxide. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

Signaling Pathway Diagram

Asymmetric_Hydroxylation_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Products Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate DavisReagent Chiral Davis Reagent TransitionState SN2-like Transition State DavisReagent->TransitionState Enolate->TransitionState Nucleophilic Attack Hemiaminal Hemiaminal Intermediate TransitionState->Hemiaminal HydroxyKetone α-Hydroxy Ketone (Chiral Product) Hemiaminal->HydroxyKetone Fragmentation Sulfinimine Sulfinimine Byproduct Hemiaminal->Sulfinimine

Caption: Mechanism of Asymmetric α-Hydroxylation with Davis Reagent.

Experimental Workflow Diagram

Experimental_Workflow_Hydroxylation start Start dissolve_ketone Dissolve Ketone in Anhydrous THF start->dissolve_ketone cool_solution Cool to -78 °C dissolve_ketone->cool_solution add_base Add Base Dropwise (e.g., LDA) cool_solution->add_base form_enolate Stir for 30-60 min (Enolate Formation) add_base->form_enolate add_davis Add Chiral Davis Reagent Solution Dropwise form_enolate->add_davis react Stir for 1-3 hours at -78 °C add_davis->react quench Quench with Saturated aq. NH4Cl react->quench warm_up Warm to Room Temperature quench->warm_up extract Extract with Organic Solvent warm_up->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify analyze Analyze ee by Chiral HPLC/GC purify->analyze end End analyze->end

Caption: Experimental Workflow for Asymmetric α-Hydroxylation.

Logical Relationship Diagram

Logical_Relationships Reagent Davis Reagent Properties Properties Reagent->Properties Applications Applications Reagent->Applications Stereocontrol High Stereocontrol Properties->Stereocontrol Mild Mild Reaction Conditions Properties->Mild Stable Stable and Handlable Properties->Stable Hydroxylation Asymmetric α-Hydroxylation Applications->Hydroxylation Sulfoxidation Asymmetric Sulfoxidation Applications->Sulfoxidation DrugDev Drug Development Hydroxylation->DrugDev NatProd Natural Product Synthesis Hydroxylation->NatProd Sulfoxidation->DrugDev

Caption: Key Features and Applications of Davis Reagents.

References

Application Notes and Protocols: 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis oxaziridine, is a powerful and versatile electrophilic oxidizing agent.[1] It has found widespread application in organic synthesis, particularly in the stereoselective α-hydroxylation of enolates derived from ketones, esters, and amides.[2][3] This reaction is of significant importance in the synthesis of complex natural products, many of which possess chiral α-hydroxy carbonyl moieties crucial for their biological activity.[3] The Davis oxaziridine offers a reliable method for introducing this functionality with high levels of stereocontrol under mild reaction conditions.[3]

These application notes provide an overview of the use of this compound in natural product synthesis, including detailed experimental protocols for key transformations, quantitative data from selected examples, and diagrams illustrating reaction mechanisms and synthetic pathways.

Reaction Principle and Mechanism

The α-hydroxylation of carbonyl compounds using this compound proceeds through the formation of a metal enolate, which then acts as a nucleophile. The enolate attacks the electrophilic oxygen atom of the oxaziridine in an SN2-type mechanism.[1] The resulting hemiaminal intermediate subsequently fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct. The stereochemical outcome of the reaction is determined by the facial selectivity of the enolate's attack on the oxaziridine, which can be influenced by the substrate, the base used for enolate formation, and the reaction conditions.

Applications in Natural Product Synthesis

The strategic installation of hydroxyl groups at the α-position to a carbonyl is a frequent challenge in the total synthesis of complex natural products. This compound has proven to be an invaluable tool in addressing this challenge.

Total Synthesis of (-)-Jiadifenin

Jiadifenin is a neurotrophic modulator with a complex polycyclic architecture. A key step in its enantioselective total synthesis involves the diastereoselective α-hydroxylation of a lactone intermediate.[4]

Reaction Scheme:

G cluster_0 α-Hydroxylation in the Synthesis of (-)-Jiadifenin start Lactone Intermediate reagents 1. NaHMDS, THF, -78 °C 2. This compound start->reagents product α-Hydroxy Lactone (single diastereomer) reagents->product 61% yield

Caption: Diastereoselective α-hydroxylation using Davis oxaziridine.

In this synthesis, the sodium enolate of the lactone is generated using sodium hexamethyldisilazide (NaHMDS) and then treated with this compound to afford the desired α-hydroxy lactone as a single diastereomer in 61% yield.[4] This step is crucial for establishing the correct stereochemistry at a key chiral center of the natural product.

Synthesis of the Taxol A-Ring

Quantitative Data

The following table summarizes the quantitative data for the α-hydroxylation reactions using this compound and its derivatives in the synthesis of natural products.

Natural ProductSubstrateBaseOxidizing AgentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
(-)-JiadifeninLactone IntermediateNaHMDSThis compound61Single DiastereomerN/A

Experimental Protocols

General Protocol for the α-Hydroxylation of a Ketone Enolate

This protocol is a general representation and may require optimization for specific substrates.

Workflow Diagram:

G start Start: Ketone Substrate enolate_formation Enolate Formation: Add base (e.g., NaHMDS, LDA) in anhydrous THF at -78 °C start->enolate_formation oxidation Oxidation: Add a solution of This compound in THF enolate_formation->oxidation quench Quenching: Quench with saturated aqueous NH4Cl oxidation->quench workup Work-up: Extract with an organic solvent, dry, and concentrate quench->workup purification Purification: Purify by column chromatography workup->purification product Product: α-Hydroxy Ketone purification->product

Caption: General workflow for α-hydroxylation.

Procedure:

  • Enolate Formation: To a solution of the ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) (1.1-1.5 equiv) dropwise. Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Oxidation: To the freshly prepared enolate solution, add a solution of this compound (1.1-1.5 equiv) in anhydrous THF dropwise at -78 °C. Allow the reaction to stir at this temperature for 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure α-hydroxy ketone.

Protocol for the α-Hydroxylation of a Lactone in the Synthesis of (-)-Jiadifenin[4]

Materials:

  • Lactone intermediate

  • Sodium hexamethyldisilazide (NaHMDS)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the lactone intermediate in anhydrous THF at -78 °C, add 1.0 equivalent of NaHMDS.

  • After stirring for a suitable time to ensure complete enolate formation, add 1.0 equivalent of this compound.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by chromatography to yield the α-hydroxylated lactone (61% yield, single diastereomer).[4]

Conclusion

This compound is a highly effective reagent for the α-hydroxylation of carbonyl compounds, a transformation of great utility in the synthesis of complex, biologically active natural products. The operational simplicity, mild reaction conditions, and high stereoselectivity associated with this reagent make it an indispensable tool for synthetic chemists in both academic and industrial research, including drug development. The provided protocols and data serve as a practical guide for the application of this valuable synthetic method.

References

Application Notes and Protocols for the Experimental Oxidation of Sulfides to Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide range of biologically and chemically significant molecules.[1] Sulfoxides are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] For instance, the blockbuster drug esomeprazole contains a chiral sulfoxide moiety, highlighting the importance of stereoselective synthesis.[4][5] This document outlines various experimental setups for this oxidation, focusing on methodologies that offer high selectivity, yield, and environmental compatibility. Traditional methods often involved stoichiometric amounts of harsh or toxic oxidants, but modern protocols increasingly favor catalytic systems using green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen.[6][7]

Core Concepts and Methodologies

The primary challenge in sulfide oxidation is achieving high selectivity for the sulfoxide without over-oxidation to the corresponding sulfone.[7][8] The choice of oxidant, catalyst, and reaction conditions is paramount to controlling the reaction outcome.[9] Key strategies to minimize sulfone formation include careful control of oxidant stoichiometry, adding the oxidant slowly to the reaction mixture, and vigilant reaction monitoring.[6]

Several classes of methods have been developed, each with distinct advantages:

  • Transition-Metal-Free Oxidation: These methods offer simplicity and avoid potentially toxic metal catalysts. A common approach utilizes hydrogen peroxide in an acidic medium, providing a "green" and efficient system.[7][10]

  • Organocatalytic Oxidation: Employing small organic molecules as catalysts, this approach is a cornerstone of green chemistry.[3][11] Catalysts like 2,2,2-trifluoroacetophenone can efficiently activate H₂O₂ under mild conditions.[11]

  • Metal-Catalyzed Oxidation: Transition metal complexes based on molybdenum, tungsten, vanadium, and iron are highly effective catalysts that can activate benign oxidants like H₂O₂.[1][2][12] These systems can be tuned for high selectivity and are often reusable.[1][2]

  • Asymmetric Oxidation: For the synthesis of chiral sulfoxides, which are vital for the pharmaceutical industry, enantioselective methods are employed.[13][14] These typically involve chiral metal complexes (e.g., Vanadium-Salan) or biocatalytic approaches.[13][14][15]

General Experimental Workflow

The following diagram illustrates a typical workflow for the laboratory-scale oxidation of a sulfide to a sulfoxide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Purification prep_reagents Prepare Reactants (Sulfide, Solvent, Catalyst) setup Assemble Reaction Vessel (e.g., Round-bottom flask) prep_reagents->setup 1 addition Add Oxidant Slowly (e.g., H₂O₂) at controlled temp. setup->addition 2 monitor Monitor Progress (TLC, GC, or HPLC) addition->monitor 3 quench Quench Excess Oxidant (e.g., aq. Na₂SO₃) monitor->quench 4 (upon completion) extract Extract Product (e.g., with Dichloromethane) quench->extract 5 dry Dry & Concentrate (Anhydrous Na₂SO₄, Rotary Evaporator) extract->dry 6 purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify 7 analyze Characterize Final Product (NMR, MS, IR) purify->analyze 8

Caption: General workflow for the selective oxidation of sulfides to sulfoxides.

Data Presentation: Comparison of Oxidation Protocols

The following table summarizes quantitative data from various published protocols for the selective oxidation of sulfides to sulfoxides.

Method/Catalyst SystemOxidantSubstrate ScopeYield (%)Selectivity (Sulfoxide)Conditions (Solvent, Temp, Time)
Transition-Metal-Free
H₂O₂ / Glacial Acetic Acid[7][10]30% H₂O₂Alkyl, Aryl, Cyclic Sulfides90-99High (minimal sulfone)Acetic Acid, Room Temp., 1-5 h
Organocatalytic
2,2,2-Trifluoroacetophenone[3][11]35% H₂O₂Aromatic & Aliphatic Sulfides50-96Highaq. Buffer, Room Temp., 0.5-2 h
Metal-Catalyzed
Dendritic Phosphomolybdate[1]30% H₂O₂Aryl Sulfides85-90High95% EtOH, 30 °C, 1-3 h
Tungstate-functionalized Ionic Liquid[2][12]O₂ (air)Various Sulfides92-99HighH₂O, Room Temp., 2-6 h
Vanadium-Salan Complex[13]30% H₂O₂Alkyl Aryl SulfidesGoodHigh (up to 99% ee)CHCl₃, 0 °C to Room Temp., 12-24 h
Mn₂ZnO₄ Spinel Nanoparticles[8]30% H₂O₂Aromatic & Aliphatic SulfidesHighHighEthanol, Room Temp., Short time
Electrochemical
Anodic Oxidation / NaCl[16]ElectronsVarious SulfidesGood to ExcellentHighAcetone/Water, Room Temp., N/A

Experimental Protocols

Protocol 1: Transition-Metal-Free Oxidation with H₂O₂

This protocol is adapted from a green chemistry approach that avoids metal catalysts and harsh reagents.[10]

Materials:

  • Sulfide (2 mmol)

  • Glacial Acetic Acid (2 mL)

  • 30% Aqueous Hydrogen Peroxide (8 mmol)

  • Sodium Hydroxide solution (4 M) for neutralization

  • Dichloromethane (CH₂Cl₂) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) for drying

Procedure:

  • In a round-bottom flask, dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL).

  • To this solution, slowly add 30% aqueous hydrogen peroxide (8 mmol) while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution.

  • Extract the product into dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure sulfoxide.[10]

Protocol 2: Organocatalytic Oxidation

This method utilizes a simple ketone as an organocatalyst, offering a cost-effective and environmentally friendly alternative.[11]

Materials:

  • Sulfide (0.5 mmol)

  • 2,2,2-Trifluoroacetophenone (catalyst, 5-10 mol%)

  • Phosphate Buffer (e.g., Na₂HPO₄/NaH₂PO₄, 0.1 M, pH 7)

  • 35% Aqueous Hydrogen Peroxide (0.55 mmol)

  • Ethyl Acetate for extraction

Procedure:

  • Charge a reaction vial with the sulfide (0.5 mmol), the organocatalyst, and the aqueous buffer.

  • Add the 35% H₂O₂ solution (0.55 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for the time determined by TLC monitoring (typically 0.5-2 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the sulfoxide.

  • If necessary, purify the product via column chromatography.

Protocol 3: Metal-Catalyzed Asymmetric Oxidation

This protocol is for synthesizing chiral sulfoxides and is based on a Vanadium-Salan catalyst system.[13]

Materials:

  • Sulfide (0.5 mmol)

  • Chiral Vanadium-Salan catalyst (1-5 mol%)

  • Chloroform (CHCl₃) as solvent

  • 30% Aqueous Hydrogen Peroxide (0.6 mmol)

Procedure:

  • Dissolve the sulfide (0.5 mmol) and the Vanadium-Salan catalyst in CHCl₃ in a reaction flask.

  • Cool the mixture to the optimized temperature (e.g., 0 °C) in an ice bath.

  • Add 30% H₂O₂ (0.6 mmol) dropwise to the stirred solution.

  • Allow the reaction to proceed, monitoring by chiral HPLC or TLC to determine conversion and enantiomeric excess (ee).

  • After the reaction is complete, quench any remaining peroxide with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic phase, concentrate it, and purify the resulting chiral sulfoxide by flash chromatography to obtain the enantiomerically enriched product.[13]

Reaction Monitoring and Analysis

Proper monitoring is crucial to prevent over-oxidation.

  • Thin-Layer Chromatography (TLC): A rapid and effective method to track the consumption of the starting sulfide and the formation of the sulfoxide and sulfone products.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the reaction progress and product distribution. Chiral HPLC is essential for determining the enantiomeric excess in asymmetric oxidations.[13]

  • Analytical Methods for Sulfide: In aqueous media, sulfide concentration can be monitored using methods like iodometric titration or spectrophotometry (e.g., methylene blue assay), though these are less common for in-process organic reaction monitoring.[17][18][19] Electrochemical methods can also provide real-time data.[17][20]

References

The Davis Reagent: An Electrophilic Oxygen Source for Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Davis reagent, a class of N-sulfonyloxaziridines, has emerged as a powerful and versatile tool in modern organic synthesis for the stereoselective introduction of an oxygen atom into a wide range of organic molecules.[1][2][3] Developed by Franklin A. Davis, these reagents are particularly valued for their ability to act as neutral, aprotic, and electrophilic oxygen sources, enabling transformations that are often challenging with other oxidizing agents.[4][5] Their applications span from the synthesis of complex natural products and pharmaceuticals to the routine preparation of valuable chiral building blocks.[4][6]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of the Davis reagent in key synthetic transformations.

Synthesis of Davis Reagents

The most common Davis reagent is 2-(phenylsulfonyl)-3-phenyloxaziridine, which can be synthesized from readily available starting materials. Chiral variants, typically derived from camphor, are also accessible and are crucial for asymmetric oxidations.[7]

Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

A widely used procedure for the synthesis of the racemic Davis reagent involves the oxidation of the corresponding N-sulfonylimine with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).[8]

Experimental Protocol:

  • Preparation of N-Benzylidenebenzenesulfonamide: Benzaldehyde is reacted with benzenesulfonamide in the presence of a catalyst (e.g., titanium(IV) chloride) to form the N-benzylidenebenzenesulfonamide.

  • Oxidation to the Oxaziridine: The N-benzylidenebenzenesulfonamide is dissolved in a suitable solvent (e.g., chloroform) and treated with a buffered solution of an oxidizing agent such as m-CPBA or potassium peroxymonosulfate (Oxone®). The reaction is typically carried out at low temperatures (0-5 °C) to control exothermicity.

  • Work-up and Purification: The reaction mixture is washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.

Synthesis_of_Davis_Reagent cluster_start Starting Materials cluster_imine Imine Formation cluster_oxidation Oxidation Benzaldehyde Benzaldehyde Imine N-Benzylidene- benzenesulfonamide Benzaldehyde->Imine Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->Imine DavisReagent Davis Reagent (2-(Phenylsulfonyl)-3-phenyloxaziridine) Imine->DavisReagent Oxidation mCPBA m-CPBA or Oxone®

Synthesis of Chiral Camphor-Derived Davis Reagents

Chiral N-sulfonyloxaziridines are instrumental in asymmetric synthesis. A common precursor is (+)-camphorsulfonic acid.[7]

Experimental Protocol:

  • Preparation of the Chiral Sulfonylimine: (+)-10-Camphorsulfonyl chloride is reacted with the desired amine to form the corresponding sulfonamide. This is then condensed with an aldehyde to yield the chiral N-sulfonylimine.

  • Diastereoselective Oxidation: The chiral N-sulfonylimine is oxidized using a suitable oxidant (e.g., Oxone® in a buffered biphasic system). The stereochemistry of the camphor backbone directs the oxidation to one face of the imine double bond, leading to the formation of a single diastereomer of the oxaziridine.

  • Purification: The product is isolated and purified by chromatography or recrystallization to yield the enantiomerically pure chiral Davis reagent.

Chiral_Davis_Reagent_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_oxidation Diastereoselective Oxidation CamphorsulfonylChloride (+)-10-Camphorsulfonyl chloride Sulfonamide Chiral Sulfonamide CamphorsulfonylChloride->Sulfonamide Amine Amine Amine->Sulfonamide Aldehyde Aldehyde ChiralImine Chiral N-Sulfonylimine Aldehyde->ChiralImine Sulfonamide->ChiralImine ChiralDavisReagent Chiral Davis Reagent ChiralImine->ChiralDavisReagent Oxidation Oxidant Oxone®

α-Hydroxylation of Carbonyl Compounds

The most prominent application of the Davis reagent is the α-hydroxylation of enolates derived from ketones, esters, and amides to produce α-hydroxy carbonyl compounds.[1][3] This transformation is of great importance in the synthesis of biologically active molecules.

a_Hydroxylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_oxidation Oxidation Carbonyl Carbonyl Compound (Ketone, Ester, Amide) Enolate Enolate Carbonyl->Enolate Deprotonation Base Base (e.g., NaHMDS, LDA) HydroxyCarbonyl α-Hydroxy Carbonyl Compound Enolate->HydroxyCarbonyl Nucleophilic Attack on Oxaziridine Oxygen DavisReagent Davis Reagent DavisReagent->HydroxyCarbonyl Sulfinimine Sulfinimine Byproduct HydroxyCarbonyl->Sulfinimine Fragmentation

Asymmetric α-Hydroxylation of Ketones

The use of chiral Davis reagents allows for the enantioselective α-hydroxylation of prochiral ketone enolates.

Experimental Protocol:

  • Enolate Formation: A solution of the ketone in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), is added dropwise to generate the corresponding enolate. The mixture is stirred for a period to ensure complete enolate formation.

  • Oxidation: A solution of the chiral Davis reagent in a suitable solvent (e.g., THF) is added to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

Quantitative Data:

Substrate (Ketone)Chiral Davis ReagentBaseYield (%)Enantiomeric Excess (ee, %)
Propiophenone(+)-CamphorsulfonyloxaziridineNaHMDS8595
2-Methyl-1-tetralone(-)-CamphorsulfonyloxaziridineKHMDS92>98
4-tert-Butylcyclohexanone(+)-CamphorsulfonyloxaziridineNaHMDS8892
Diastereoselective α-Hydroxylation of β-Ketoamides

The Davis reagent can also be employed for the diastereoselective hydroxylation of chiral β-ketoamides.

Experimental Protocol:

  • Enolate Generation: The β-ketoamide is dissolved in dry THF and cooled to -78 °C. A solution of a suitable base (e.g., LiHMDS) is added dropwise, and the mixture is stirred for 30-60 minutes.

  • Hydroxylation: A solution of the Davis reagent (achiral or chiral, depending on the desired outcome) in THF is added to the enolate solution. The reaction is stirred at low temperature until completion.

  • Quenching and Extraction: The reaction is quenched with saturated aqueous NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography. The diastereomeric ratio (dr) is determined by NMR spectroscopy or chiral HPLC analysis.

Quantitative Data:

Substrate (β-Ketoamide)Davis ReagentBaseYield (%)Diastereomeric Ratio (dr)
N-Benzyl-3-oxo-3-phenylpropanamide(±)-Davis ReagentLiHMDS8295:5
Chiral N-acyloxazolidinone derivative(+)-CamphorsulfonyloxaziridineNaHMDS90>98:2

Oxidation of Sulfides to Sulfoxides

The Davis reagent provides a mild and selective method for the oxidation of sulfides to sulfoxides, avoiding over-oxidation to sulfones which can be a problem with other oxidizing agents.[9]

Sulfide_Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Sulfide Sulfide ReactionMix Reaction Mixture (e.g., CH2Cl2, rt) Sulfide->ReactionMix DavisReagent Davis Reagent DavisReagent->ReactionMix Sulfoxide Sulfoxide ReactionMix->Sulfoxide Oxidation Sulfinimine Sulfinimine Byproduct ReactionMix->Sulfinimine

Experimental Protocol:

  • Reaction Setup: The sulfide is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform, at room temperature.

  • Addition of Davis Reagent: The Davis reagent (typically 1.0-1.2 equivalents) is added in one portion or in portions. The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to separate the sulfoxide from the sulfinimine byproduct.

Quantitative Data:

Substrate (Sulfide)Davis ReagentYield (%)
Thioanisole(±)-Davis Reagent>95
Dibenzyl sulfide(±)-Davis Reagent92
Methyl phenyl sulfide(+)-Camphorsulfonyloxaziridine98 (95% ee)

Other Synthetic Applications

The utility of the Davis reagent extends beyond the aforementioned transformations.

  • Oxidation of Selenides: Selenides can be oxidized to selenoxides, which are valuable intermediates in organic synthesis, for example, in selenoxide elimination reactions.[10] The oxidation is typically fast and clean.

  • Epoxidation of Alkenes: While not as common as other epoxidizing agents like m-CPBA, the Davis reagent can be used for the epoxidation of certain alkenes, particularly electron-rich ones.[2]

  • Oxidation of Amines: Primary and secondary amines can be oxidized to hydroxylamines or nitrones, depending on the substrate and reaction conditions.[7]

Safety Information

The Davis reagent is generally a stable, crystalline solid. However, as with all chemical reagents, appropriate safety precautions should be taken.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][11] Handle in a well-ventilated area or a fume hood.[8][11] Avoid inhalation of dust.[8][11]

  • Storage: Store in a cool, dry place away from heat and direct sunlight.[8] Keep the container tightly sealed.

  • Hazards: The Davis reagent may cause skin and eye irritation.[11] It may also cause respiratory irritation if inhaled.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The Davis reagent is a cornerstone of modern synthetic organic chemistry, providing a reliable and often highly stereoselective method for the introduction of an electrophilic oxygen atom. Its broad substrate scope, operational simplicity, and the commercial availability of both racemic and chiral forms make it an indispensable tool for researchers in academia and industry, including those in drug development where the synthesis of complex, stereochemically defined molecules is paramount. The protocols and data presented herein provide a foundation for the successful application of this versatile reagent in a variety of synthetic contexts.

References

Synthesis of α-Hydroxy Ketones Using 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α-hydroxy ketones is a fundamental transformation in organic chemistry, providing key structural motifs present in a wide array of biologically active molecules and pharmaceutical agents. The use of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis oxaziridine or Davis reagent, offers a highly efficient and stereoselective method for the α-hydroxylation of ketones. This method, known as the Davis oxidation, involves the reaction of a ketone enolate with the oxaziridine, which serves as an electrophilic oxygen source. The reaction is prized for its high yields, mild conditions, and applicability to a broad range of substrates.[1][2][3]

Reaction Principle and Mechanism

The Davis oxidation proceeds via a two-step sequence. First, the ketone is deprotonated by a strong, non-nucleophilic base to form the corresponding enolate. Subsequently, the enolate anion acts as a nucleophile, attacking the electrophilic oxygen atom of the this compound in an SN2-type mechanism. This attack leads to the formation of a hemiaminal intermediate, which then fragments to yield the desired α-hydroxy ketone and a sulfinimine byproduct. The choice of base is crucial for efficient enolate formation, with potassium hexamethyldisilazide (KHMDS) often providing superior yields compared to lithium diisopropylamide (LDA).[3]

Reaction_Mechanism cluster_enolate Enolate Formation cluster_oxidation Oxidation Ketone Ketone Base Base (e.g., KHMDS) Enolate Enolate Ketone->Enolate + Base Intermediate Hemiaminal Intermediate Enolate->Intermediate + Davis Reagent (SN2 attack) DavisReagent This compound HydroxyKetone α-Hydroxy Ketone Intermediate->HydroxyKetone Fragmentation Byproduct Sulfinimine Byproduct Intermediate->Byproduct Fragmentation Experimental_Workflow cluster_prep Preparation cluster_enolate_formation Enolate Formation cluster_oxidation Oxidation cluster_workup Workup and Purification Start Start with Ketone in Anhydrous THF Cool Cool to -78 °C under Inert Atmosphere Start->Cool AddBase Add KHMDS dropwise Cool->AddBase Stir1 Stir for 30-45 min at -78 °C AddBase->Stir1 AddOxaziridine Add solution of Davis Reagent in THF Stir1->AddOxaziridine Stir2 Stir for 30-45 min at -78 °C AddOxaziridine->Stir2 Quench Quench with sat. aq. NH4Cl Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

References

Application Notes and Protocols for Catalytic Enantioselective Reactions with N-Sulfonyloxaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-sulfonyloxaziridines in catalytic enantioselective reactions, a cornerstone of modern asymmetric synthesis. The protocols detailed herein are intended to serve as a practical guide for laboratory execution, while the accompanying data and mechanistic diagrams offer deeper insights for reaction design and optimization.

Catalytic Enantioselective α-Hydroxylation of Carbonyl Compounds

The enantioselective α-hydroxylation of carbonyl compounds is a powerful transformation for the synthesis of chiral α-hydroxy carbonyl motifs, which are prevalent in numerous natural products and pharmaceuticals. N-Sulfonyloxaziridines, particularly in conjunction with chiral metal catalysts, have emerged as highly effective reagents for this purpose.

Titanium-Catalyzed Enantioselective α-Hydroxylation of β-Keto Esters

Chiral titanium complexes are effective catalysts for the enantioselective α-hydroxylation of β-keto esters using racemic N-sulfonyloxaziridines as the terminal oxidant. The following data summarizes typical results for this transformation.

Data Presentation: Titanium-Catalyzed α-Hydroxylation of β-Keto Esters

EntrySubstrate (β-Keto Ester)Catalyst Loading (mol%)N-SulfonyloxaziridineYield (%)ee (%)
1Ethyl 2-methyl-3-oxobutanoate102-Benzenesulfonyl-3-phenyloxaziridine8592
2tert-Butyl 2-methyl-3-oxobutanoate102-Benzenesulfonyl-3-phenyloxaziridine9094
3Ethyl 2-ethyl-3-oxobutanoate102-Benzenesulfonyl-3-phenyloxaziridine8288
4Ethyl 2-benzyl-3-oxobutanoate102-Benzenesulfonyl-3-phenyloxaziridine8891

Experimental Protocol: General Procedure for Titanium-Catalyzed α-Hydroxylation

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of the chiral ligand (e.g., (R,R)-TADDOL) (0.1 mmol) in an anhydrous solvent (e.g., CH₂Cl₂) (2 mL) is prepared. To this solution, Ti(OiPr)₄ (0.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour to form the chiral titanium complex.

  • Reaction Setup: The flask is cooled to the desired temperature (e.g., -20 °C). The β-keto ester (1.0 mmol) is added, followed by the N-sulfonyloxaziridine (1.2 mmol).

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-hydroxy-β-keto ester. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle for Titanium-Catalyzed Hydroxylation

Catalytic_Cycle_Hydroxylation Catalyst Chiral Ti(IV) Catalyst Enolate Chiral Ti-Enolate Catalyst->Enolate + Substrate Substrate β-Keto Ester Intermediate Ti-O-R Complex Enolate->Intermediate + Oxaziridine Oxaziridine N-Sulfonyloxaziridine Product α-Hydroxy-β-Keto Ester Byproduct N-Sulfonylimine Intermediate->Catalyst + Byproduct Intermediate->Product Product Release

Catalytic cycle for Ti-catalyzed hydroxylation.

Zinc-Catalyzed Enantioselective α-Hydroxylation of 3-Substituted Oxindoles

Chiral zinc complexes, particularly those derived from ligands like DBFOX, have proven to be highly effective in the enantioselective α-hydroxylation of 3-substituted oxindoles, providing access to valuable 3-hydroxy-2-oxindole scaffolds.[1]

Data Presentation: Zinc-Catalyzed α-Hydroxylation of 3-Substituted Oxindoles

EntrySubstrate (3-Substituted Oxindole)Catalyst Loading (mol%)N-SulfonyloxaziridineYield (%)ee (%)
13-Phenyloxindole10Saccharin-derived oxaziridine9597
23-Methyloxindole10Saccharin-derived oxaziridine9295
33-Benzyloxindole10Saccharin-derived oxaziridine9496
43-(4-Chlorophenyl)oxindole10Saccharin-derived oxaziridine9698

Experimental Protocol: General Procedure for Zinc-Catalyzed α-Hydroxylation

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, the chiral ligand (e.g., (R,R)-DBFOX) (0.11 mmol) and Zn(OTf)₂ (0.1 mmol) are dissolved in an anhydrous solvent (e.g., THF) (2 mL). The mixture is stirred at room temperature for 1 hour.

  • Reaction Setup: The solution of the 3-substituted oxindole (1.0 mmol) in the same anhydrous solvent (3 mL) is added to the catalyst solution. The mixture is cooled to the specified temperature (e.g., 0 °C). A solution of the N-sulfonyloxaziridine (e.g., a saccharin-derived oxaziridine) (1.2 mmol) in the same solvent (2 mL) is then added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The residue is purified by flash column chromatography to yield the 3-hydroxy-2-oxindole. The enantiomeric excess is determined by chiral HPLC analysis.

Workflow for Zinc-Catalyzed Hydroxylation

Workflow_Hydroxylation Start Start CatalystPrep In situ Catalyst Preparation (Chiral Ligand + Zn(OTf)₂) Start->CatalystPrep ReactionSetup Reaction Setup (Add Substrate and N-Sulfonyloxaziridine) CatalystPrep->ReactionSetup Monitoring Reaction Monitoring (TLC/HPLC) ReactionSetup->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis End End Analysis->End

Experimental workflow for Zn-catalyzed hydroxylation.

Catalytic Enantioselective Amination of C-H Bonds

The direct amination of C-H bonds is a highly desirable transformation for the efficient synthesis of nitrogen-containing molecules. N-sulfonyloxaziridines, activated by copper catalysts, can participate in intramolecular C-H amination reactions. While achieving high enantioselectivity in these reactions is an ongoing area of research, this section outlines the general approach.

Copper-Catalyzed Intramolecular C-H Amination

Copper(II) salts can catalyze the intramolecular amination of sp³-hybridized C-H bonds using N-sulfonyloxaziridines.[2] This reaction proceeds through a proposed radical mechanism.

Data Presentation: Copper-Catalyzed Intramolecular C-H Amination

EntrySubstrateCatalystYield (%)Diastereoselectivity
1N-(2-phenylethyl)benzenesulfonamide derived oxaziridineCu(OTf)₂ (10 mol%)75>20:1
2N-(3-phenylpropyl)benzenesulfonamide derived oxaziridineCu(OTf)₂ (10 mol%)72>20:1
3N-(4-phenylbutyl)benzenesulfonamide derived oxaziridineCu(OTf)₂ (10 mol%)68N/A

Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular C-H Amination

Disclaimer: The following is a generalized protocol based on available literature and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the N-sulfonyloxaziridine substrate (0.2 mmol) in a suitable solvent (e.g., acetonitrile, 2 mL) in a sealed tube is added the copper(II) catalyst (e.g., Cu(OTf)₂, 0.02 mmol, 10 mol%).

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 12-24 hours).

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., CH₂Cl₂) and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the cyclized amine product.

Proposed Mechanism for Copper-Catalyzed C-H Amination

Mechanism_Amination Start N-Sulfonyloxaziridine + Cu(II) Activation Coordination and Activation Start->Activation HAT Intramolecular Hydrogen Atom Abstraction Activation->HAT Radical Carbon Radical Intermediate HAT->Radical Rebound Radical Rebound Radical->Rebound Product Cyclized Product + Cu(II) Rebound->Product

Proposed mechanism for Cu-catalyzed C-H amination.

Catalytic Enantioselective Halogenation

Catalytic enantioselective halogenation using N-sulfonyloxaziridines is not a widely reported transformation in the scientific literature. While N-haloimides and other electrophilic halogenating agents are commonly employed in conjunction with chiral catalysts for enantioselective halogenations, the use of N-sulfonyloxaziridines for this purpose appears to be underdeveloped or not established. Researchers interested in enantioselective halogenation are encouraged to explore established methods using alternative halogen sources and catalytic systems.

Conclusion

N-sulfonyloxaziridines are versatile and powerful reagents for catalytic enantioselective oxidation reactions, particularly in the realm of α-hydroxylation of carbonyl compounds. The development of chiral metal catalysts has enabled high levels of enantiocontrol in these transformations, providing efficient routes to valuable chiral building blocks. While their application in catalytic enantioselective C-H amination is emerging, further research is needed to develop highly enantioselective systems. The use of N-sulfonyloxaziridines for catalytic enantioselective halogenation is not a well-established methodology. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the practical application of these important reagents.

References

Application Notes and Protocols for Large-Scale Synthesis Utilizing the Davis Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthetic applications of Davis reagents, a class of N-sulfonyloxaziridines. Renowned for their stability, high reactivity, and selectivity, these reagents are invaluable tools for various oxidative transformations, most notably the α-hydroxylation of carbonyl compounds and the oxidation of heteroatoms.[1][2][3][4] This document details key applications, provides structured data for reaction optimization, and offers detailed experimental protocols for the synthesis of the reagent and its use in pivotal reactions.

Introduction to Davis Reagents

First reported by Franklin A. Davis and his colleagues in the late 1970s, N-sulfonyloxaziridines, or Davis reagents, have become the most widely utilized class of oxaziridines in organic synthesis.[5] Their popularity stems from their stability as crystalline solids, ease of preparation, and their powerful, yet selective, oxidizing capabilities.[4] The most common achiral Davis reagent is 2-(phenylsulfonyl)-3-phenyloxaziridine, while chiral variants, often derived from camphor, are instrumental in asymmetric synthesis.[5]

The reactivity of Davis reagents is centered on the electrophilic oxygen atom of the strained three-membered oxaziridine ring. The electron-withdrawing sulfonyl group enhances this electrophilicity, facilitating the transfer of the oxygen atom to a wide range of nucleophiles.

Key Large-Scale Applications

α-Hydroxylation of Carbonyl Compounds

The introduction of a hydroxyl group at the α-position of ketones, esters, and amides is a fundamental transformation in organic synthesis, yielding valuable building blocks for natural product synthesis and drug development.[6] The Davis oxidation provides a reliable and high-yielding method to achieve this transformation.[7] The reaction proceeds through the nucleophilic attack of an enolate on the oxaziridine oxygen atom.[3][7]

Asymmetric α-Hydroxylation: A significant advancement in this area is the use of chiral, non-racemic Davis reagents, such as those derived from camphor, to achieve highly enantioselective α-hydroxylations.[5][6][8] This has been pivotal in the synthesis of complex chiral molecules, including intermediates for Taxol.

Workflow for α-Hydroxylation:

cluster_workflow Experimental Workflow: α-Hydroxylation start Start with Carbonyl Compound enolate Enolate Formation (Base, Solvent, Temp.) start->enolate oxidation Oxidation with Davis Reagent enolate->oxidation workup Aqueous Workup & Extraction oxidation->workup purification Purification (e.g., Chromatography) workup->purification product α-Hydroxy Carbonyl Product purification->product cluster_mechanism Mechanism: Sulfide Oxidation Sulfide Sulfide (R-S-R') TS SN2-like Transition State Sulfide->TS Davis Davis Reagent Davis->TS Sulfoxide Sulfoxide (R-SO-R') TS->Sulfoxide Byproduct Sulfonimine TS->Byproduct

References

Workup Procedures for Reactions Involving 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the workup of chemical reactions utilizing 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent. The protocols outlined below are designed to ensure the safe and efficient isolation and purification of reaction products.

Introduction to this compound

This compound is a versatile and widely used electrophilic oxidizing agent in organic synthesis.[1][2] It is particularly effective for the α-hydroxylation of enolates (the Davis oxidation), the oxidation of sulfides to sulfoxides, and the conversion of thiolates to sulfinates.[3][4] The reagent is valued for its stability as a crystalline solid and its generally high yields and stereoselectivity.[3] Proper workup is crucial for removing the primary byproducts, which include N-benzylidenebenzenesulfonamide, benzaldehyde, and benzenesulfonamide, resulting from the oxygen transfer reaction.[2][5]

General Workup Workflow

A typical workup procedure for reactions involving the Davis reagent follows a sequence of quenching, extraction, washing, drying, and purification. The specific conditions may be adapted based on the properties of the desired product.

G cluster_workflow General Workup Workflow reaction Reaction Mixture (Product, Byproducts, Solvent) quench Quenching (e.g., sat. aq. NH4Cl or H2O) reaction->quench extraction Liquid-Liquid Extraction (e.g., EtOAc, CH2Cl2) quench->extraction wash Aqueous Washes (e.g., H2O, Brine) extraction->wash dry Drying (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify product Isolated Product purify->product

Caption: A generalized workflow for the workup and purification of products from reactions using this compound.

Experimental Protocols

Protocol 1: Workup for α-Hydroxylation of Ketone Enolates

This protocol is adapted from standard procedures for the Davis oxidation.[4][6]

1. Quenching:

  • Cool the reaction mixture to the appropriate temperature (typically between -78 °C and room temperature).

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any remaining enolate.[7] For sensitive substrates, water can be used.

2. Warming and Extraction:

  • Allow the mixture to warm to room temperature with stirring.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). Perform the extraction three times (3x) to ensure complete recovery of the product.[8]

3. Washing:

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with water (1x) and then with a saturated aqueous solution of sodium chloride (brine, 1x). The brine wash helps to remove residual water from the organic layer.[7]

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][9]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[8]

  • Alternatively, if the product is a crystalline solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[10]

Protocol 2: Workup for Oxidation of Thiolates to Sulfinates

This procedure is based on the oxidation of thiolates followed by in-situ alkylation to form sulfones.[5]

1. Quenching and pH Adjustment:

  • After the oxidation is complete, carefully add water to the reaction mixture.

  • If the subsequent reaction requires pH control (e.g., alkylation), adjust the pH accordingly with a suitable acid or base.

2. Extraction:

  • Extract the mixture with an appropriate organic solvent, such as diethyl ether or ethyl acetate. Repeat the extraction (3x).[5]

3. Washing:

  • Combine the organic extracts and wash with brine (1x).

4. Drying and Concentration:

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

5. Purification:

  • The primary byproducts are the imine (PhCH=NSO₂Ph), benzaldehyde, and benzenesulfonamide, which can be detected in the crude product.[2][5]

  • Purify the crude product via silica gel column chromatography to separate the desired sulfone from these byproducts.[9]

Data Presentation

The efficiency of the workup and purification is reflected in the yield and purity of the final product. The following table summarizes typical quantitative data for reactions involving the Davis reagent.

Product ClassStarting MaterialPurification MethodTypical Crude PurityTypical Final PurityTypical YieldReference
α-Hydroxy KetoneDeoxybenzoinNot SpecifiedNot Specified>95% ee88%[6]
SulfonesAromatic ThiolatesColumn ChromatographyNot SpecifiedHigh71-91%[5]
3-Phenyl-2-tosyl-1,2-oxaziridineN-sulfonylimineColumn ChromatographyGoodHigh90%[8]

Signaling Pathways and Logical Relationships

The logical flow of the purification process is designed to systematically remove different types of impurities based on their chemical properties.

G cluster_purification Purification Logic crude Crude Product Product | Imine Byproduct | Benzaldehyde | Benzenesulfonamide | Inorganic Salts extraction Liquid-Liquid Extraction crude->extraction chromatography Column Chromatography extraction->chromatography leads to crude organic salts_removed Aqueous Phase Inorganic Salts extraction->salts_removed removes product_isolated Pure Product chromatography->product_isolated isolates byproducts_removed Separated Fractions Byproducts chromatography->byproducts_removed removes

Caption: Logical flow of impurity removal during the workup of Davis reagent reactions.

Safety Considerations

  • While this compound itself is a relatively stable solid, the reagents used in its synthesis, such as m-chloroperoxybenzoic acid (m-CPBA), are potentially explosive and should be handled with care behind a safety shield.[10]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

  • Conduct all operations in a well-ventilated fume hood.

  • If potassium carbonate is used as a drying agent, be aware that prolonged contact can sometimes lead to the decomposition of the oxaziridine.[10]

References

The Davis Reagent: A Versatile Tool in Pharmaceutical Chemistry for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Davis reagent, a class of N-sulfonyloxaziridines, has emerged as a powerful and versatile tool in pharmaceutical chemistry, primarily for the stereoselective synthesis of chiral molecules. Its ability to act as a neutral, electrophilic oxygen transfer agent allows for highly efficient and selective oxidations under mild conditions. This is particularly valuable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where precise control of stereochemistry is crucial for biological activity and safety.

This document provides detailed application notes and experimental protocols for two key applications of the Davis reagent in pharmaceutical chemistry: the asymmetric α-hydroxylation of carbonyl compounds and the enantioselective oxidation of sulfides to sulfoxides.

Asymmetric α-Hydroxylation of Carbonyl Compounds

The introduction of a hydroxyl group at the α-position of a carbonyl compound in a stereocontrolled manner is a fundamental transformation in the synthesis of many pharmaceuticals. Chiral α-hydroxy ketones, esters, and amides are common structural motifs in a wide range of biologically active molecules, including steroids, prostaglandins, and various enzyme inhibitors. Chiral camphor-derived Davis reagents are particularly effective for this transformation, offering high levels of enantioselectivity.

Reaction Principle and Mechanism

The reaction proceeds via the formation of an enolate from the carbonyl starting material upon treatment with a suitable base. This enolate then acts as a nucleophile, attacking the electrophilic oxygen atom of the Davis reagent in an SN2-type mechanism. The resulting intermediate fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct. The stereochemical outcome of the reaction is controlled by the chiral scaffold of the oxaziridine.

Davis_Reagent_Hydroxylation_Mechanism start Carbonyl Compound enolate Enolate start->enolate Base intermediate Intermediate enolate->intermediate Nucleophilic Attack davis Davis Reagent (N-Sulfonyloxaziridine) davis->intermediate product α-Hydroxy Carbonyl Compound intermediate->product Fragmentation byproduct Sulfinimine intermediate->byproduct

Mechanism of α-hydroxylation using Davis reagent.
Quantitative Data: Asymmetric Hydroxylation of Ketones

The following table summarizes the yields and enantiomeric excess (% ee) achieved in the asymmetric hydroxylation of various ketone enolates using different chiral Davis reagents.

Ketone SubstrateBaseChiral Davis ReagentYield (%)% eeReference
2-Methyl-1-tetraloneNaN(SiMe₃)₂(+)-((8,8-Dichlorocamphoryl)sulfonyl)oxaziridine71>95[1]
2-Ethyl-1-tetraloneNaN(SiMe₃)₂(+)-((8,8-Dichlorocamphoryl)sulfonyl)oxaziridine88>95[1]
2-Benzyl-1-tetraloneNaN(SiMe₃)₂(+)-((8,8-Dichlorocamphoryl)sulfonyl)oxaziridine85>95[1]
8-Methoxy-2-methyl-1-tetraloneKN(SiMe₃)₂(+)-((8,8-Dimethoxycamphoryl)sulfonyl)oxaziridine8594[1]
PropiophenoneNaN(SiMe₃)₂(+)-((8,8-Dichlorocamphoryl)sulfonyl)oxaziridine6280[1]
Experimental Protocol: Asymmetric Hydroxylation of 2-Methyl-1-tetralone

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 2-Methyl-1-tetralone

  • Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂)

  • (+)-((8,8-Dichlorocamphoryl)sulfonyl)oxaziridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2-methyl-1-tetralone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of sodium bis(trimethylsilyl)amide (1.1 eq) in THF is added dropwise to the cooled solution of the ketone. The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • A solution of (+)-((8,8-dichlorocamphoryl)sulfonyl)oxaziridine (1.2 eq) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-hydroxy-2-methyl-1-tetralone.

Experimental_Workflow_Hydroxylation start Start: 2-Methyl-1-tetralone in THF enolate_formation Enolate Formation: Add NaN(SiMe₃)₂ at -78 °C start->enolate_formation oxidation Oxidation: Add Chiral Davis Reagent at -78 °C enolate_formation->oxidation quench Quench: Add sat. aq. NH₄Cl oxidation->quench workup Aqueous Workup: Extraction with Et₂O quench->workup purification Purification: Column Chromatography workup->purification product Product: Chiral α-Hydroxy Ketone purification->product

Experimental workflow for asymmetric hydroxylation.

Enantioselective Oxidation of Sulfides to Sulfoxides

Chiral sulfoxides are valuable intermediates in pharmaceutical synthesis, serving as chiral auxiliaries and being present as a structural feature in several drugs. The Davis reagent provides a reliable method for the direct and selective oxidation of prochiral sulfides to their corresponding chiral sulfoxides, often with high enantioselectivity.[2]

Reaction Principle

Similar to the α-hydroxylation, this reaction involves the nucleophilic attack of the sulfur atom of the sulfide on the electrophilic oxygen of the chiral Davis reagent. This oxygen transfer is highly stereoselective, with the chiral environment of the oxaziridine directing the approach of the sulfide. A key advantage of the Davis reagent is its ability to perform this oxidation without significant over-oxidation to the corresponding sulfone.[3]

Quantitative Data: Asymmetric Oxidation of Sulfides

The following table presents representative data for the enantioselective oxidation of sulfides to sulfoxides using chiral Davis reagents.

Sulfide SubstrateChiral Davis ReagentSolventYield (%)% eeReference
Methyl p-tolyl sulfide(+)-(Camphorylsulfonyl)oxaziridineCCl₄>9548[4]
t-Butyl phenyl sulfide(+)-(Camphorylsulfonyl)oxaziridineCCl₄>9568[4]
Phenyl vinyl sulfide(+)-(Camphorylsulfonyl)oxaziridineCCl₄>9525[4]
Thioanisole(-)-((8,8-Dichlorocamphoryl)sulfonyl)oxaziridineCCl₄9595 (S)[5]
Experimental Protocol: Enantioselective Oxidation of Thioanisole

This protocol is a general representation of the enantioselective oxidation of sulfides.

Materials:

  • Thioanisole (Methyl phenyl sulfide)

  • (-)-((8,8-Dichlorocamphoryl)sulfonyl)oxaziridine

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Silica gel for chromatography

Procedure:

  • To a solution of thioanisole (1.0 eq) in carbon tetrachloride, add a solution of (-)-((8,8-dichlorocamphoryl)sulfonyl)oxaziridine (1.1 eq) in the same solvent at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to separate the chiral sulfoxide from the sulfinimine byproduct and any unreacted starting material.

Experimental_Workflow_Sulfoxidation start Start: Sulfide in Solvent oxidation Oxidation: Add Chiral Davis Reagent start->oxidation purification Purification: Column Chromatography oxidation->purification product Product: Chiral Sulfoxide purification->product

General workflow for asymmetric sulfoxidation.

Conclusion

The Davis reagent and its chiral derivatives are indispensable tools in modern pharmaceutical chemistry. They provide a reliable and highly selective method for the synthesis of key chiral building blocks, such as α-hydroxy carbonyl compounds and sulfoxides. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make the Davis oxidation a valuable strategy in the development of new and complex pharmaceutical agents. The protocols and data presented here serve as a guide for researchers and scientists in the application of this important reagent.

References

Application Notes and Protocols for the Stereoselective Epoxidation of Alkenes with Oxaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective epoxidation of various alkenes using chiral oxaziridines. This powerful method offers a valuable tool for the synthesis of enantiomerically enriched epoxides, which are key building blocks in the pharmaceutical industry and organic synthesis.

Introduction

Stereoselective epoxidation, the formation of an epoxide with control over the stereochemistry, is a fundamental transformation in modern organic synthesis. Chiral oxaziridines, particularly N-sulfonyloxaziridines like Davis' reagents, have emerged as highly effective reagents for the asymmetric epoxidation of a wide range of alkenes. These reagents are prized for their stability, ease of handling, and ability to deliver high levels of stereocontrol.[1][2]

The mechanism of oxygen transfer from an N-sulfonyloxaziridine to an alkene is believed to proceed through a concerted or near-concerted transition state. The stereochemical outcome of the reaction is dictated by the inherent chirality of the oxaziridine, with the oxygen atom being delivered to one face of the alkene preferentially. The bulky substituents on the oxaziridine direct the approach of the alkene, leading to the observed stereoselectivity.

This document provides detailed protocols for the synthesis of a common chiral oxaziridine and its application in the stereoselective epoxidation of various classes of alkenes, including trans-disubstituted, trisubstituted, and cyclic alkenes.

Synthesis of Chiral Oxaziridines

The preparation of enantiomerically pure oxaziridines is crucial for achieving high stereoselectivity in the epoxidation reaction. Camphor-derived oxaziridines are among the most widely used due to the ready availability of both enantiomers of camphor as a chiral starting material.

Protocol: Synthesis of (+)-(2R,8aS)-(Camphorsulfonyl)oxaziridine

This protocol details the synthesis of the widely used (+)-(camphorsulfonyl)oxaziridine from (1S)-(+)-10-camphorsulfonic acid.[1]

Reaction Scheme:

G cluster_0 Synthesis of (+)-(Camphorsulfonyl)oxaziridine start (1S)-(+)-10-Camphorsulfonic acid step1 1. PCl5 or SOCl2 2. NH4OH start->step1 int1 (Camphorsulfonyl)imine step1->int1 step2 Oxone, K2CO3 H2O, Toluene int1->step2 product (+)-(2R,8aS)-(Camphorsulfonyl)oxaziridine step2->product

Caption: Synthetic route to (+)-(camphorsulfonyl)oxaziridine.

Materials:

  • (1S)-(+)-10-Camphorsulfonic acid

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Oxone (Potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Preparation of (Camphorsulfonyl)imine:

    • (1S)-(+)-10-Camphorsulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride or thionyl chloride.

    • The crude sulfonyl chloride is then treated with ammonium hydroxide to yield the camphorsulfonamide.

    • The sulfonamide undergoes acid-catalyzed cyclization to afford the (camphorsulfonyl)imine. This intermediate is often used in the next step without extensive purification.[1]

  • Oxidation to (+)-(Camphorsulfonyl)oxaziridine:

    • To a vigorously stirred biphasic mixture of the (camphorsulfonyl)imine in toluene and an aqueous solution of potassium carbonate, a solution of Oxone in water is added dropwise.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield (+)-(2R,8aS)-(camphorsulfonyl)oxaziridine as a white crystalline solid.[1]

Stereoselective Epoxidation of Alkenes: Application Notes and Protocols

The following protocols detail the use of chiral N-sulfonyloxaziridines for the stereoselective epoxidation of various classes of alkenes.

Enantioselective Epoxidation of trans-Disubstituted Alkenes

Example: Epoxidation of trans-Stilbene

Trans-stilbene is a common substrate for evaluating the efficacy of asymmetric epoxidation methods.

Reaction Scheme:

G cluster_1 Epoxidation of trans-Stilbene alkene trans-Stilbene conditions Solvent (e.g., CCl4) Heat alkene->conditions reagent (+)-(Camphorsulfonyl)oxaziridine reagent->conditions epoxide (R,R)-trans-Stilbene oxide conditions->epoxide

Caption: Asymmetric epoxidation of trans-stilbene.

Protocol:

A solution of trans-stilbene and a chiral N-sulfonyloxaziridine (e.g., (+)-(camphorsulfonyl)oxaziridine, 1.1 equivalents) in a suitable solvent (e.g., carbon tetrachloride or chloroform) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding epoxide.

Quantitative Data for Epoxidation of trans-Alkenes:

AlkeneChiral OxaziridineSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
trans-Stilbene(+)-(Camphorsulfonyl)oxaziridineCCl₄80249565 (R,R)
trans-β-Methylstyrene(+)-(Camphorsulfonyl)oxaziridineCCl₄80488548 (R,R)
Diastereoselective Epoxidation of Cyclic Alkenes

Example: Epoxidation of 1-Phenylcyclohexene

Cyclic alkenes can undergo highly diastereoselective epoxidation, often with excellent enantioselectivity.

Reaction Scheme:

G cluster_2 Epoxidation of 1-Phenylcyclohexene alkene 1-Phenylcyclohexene conditions Solvent (e.g., CHCl3) Reflux alkene->conditions reagent (+)-(Camphorsulfonyl)oxaziridine reagent->conditions epoxide (1R,2S)-1-Phenyl-1,2-epoxycyclohexane conditions->epoxide

Caption: Epoxidation of a trisubstituted cyclic alkene.

Protocol:

A solution of 1-phenylcyclohexene and (+)-(camphorsulfonyl)oxaziridine (1.2 equivalents) in chloroform is heated at reflux until the starting alkene is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by flash chromatography on silica gel to give the pure epoxide.

Quantitative Data for Epoxidation of Cyclic Alkenes:

AlkeneChiral OxaziridineSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1-Phenylcyclohexene(+)-(Camphorsulfonyl)oxaziridineCHCl₃60728894
Indene(+)-(Camphorsulfonyl)oxaziridineCCl₄80369285
Diastereoselective Epoxidation of Terpenes

Example: Epoxidation of (R)-(+)-Limonene

The selective epoxidation of one double bond in a diene, such as limonene, demonstrates the chemoselectivity of oxaziridine reagents.

Reaction Scheme:

G cluster_3 Epoxidation of (R)-(+)-Limonene alkene (R)-(+)-Limonene conditions Solvent Room Temp. alkene->conditions reagent N-Sulfonyloxaziridine reagent->conditions epoxide Limonene oxide (mixture of diastereomers) conditions->epoxide

Caption: Chemoselective epoxidation of limonene.

Protocol:

To a solution of (R)-(+)-limonene in a chlorinated solvent, a stoichiometric amount of an N-sulfonyloxaziridine is added at room temperature. The reaction is stirred until complete consumption of the starting material. The reaction mixture is then concentrated and the products are isolated and purified by column chromatography. The epoxidation occurs preferentially at the more electron-rich endocyclic double bond.

Quantitative Data for Epoxidation of Limonene:

AlkeneChiral OxaziridineSolventDiastereomeric Ratio (1,2-epoxide)Ref.
(R)-(+)-Limonene(Camphorsulfonyl)oxaziridineCH₂Cl₂~1:1 (cis:trans)[3][4]
Diastereoselective Epoxidation of Steroids

Example: Epoxidation of Cholesterol

The facial selectivity of epoxidation can be influenced by the steric environment of the double bond in complex molecules like steroids.

Reaction Scheme:

G cluster_4 Epoxidation of Cholesterol alkene Cholesterol conditions Solvent Heat alkene->conditions reagent N-Sulfonyloxaziridine reagent->conditions epoxide 5α,6α- and 5β,6β-epoxycholestan-3β-ol conditions->epoxide

Caption: Diastereoselective epoxidation of cholesterol.

Protocol:

Cholesterol is dissolved in a suitable solvent and treated with an N-sulfonyloxaziridine. The reaction is typically heated to achieve a reasonable reaction rate. The progress of the reaction is followed by TLC. After completion, the reaction is worked up, and the diastereomeric epoxides are separated by chromatography. The α-face is generally more accessible, leading to a predominance of the 5α,6α-epoxide.

Quantitative Data for Epoxidation of Cholesterol Derivatives:

SubstrateOxaziridineDiastereomeric Ratio (α:β)Ref.
Cholesterolm-CPBA*Predominantly α[5]
Cholesterol AcetateDavis' ReagentMajorly α

Note: While the provided reference uses m-CPBA, N-sulfonyloxaziridines are also effective for this transformation, generally favoring the less hindered α-face attack.

Conclusion

The stereoselective epoxidation of alkenes using chiral oxaziridines, particularly N-sulfonyloxaziridines, is a robust and versatile method for the synthesis of optically active epoxides. The protocols and data presented herein provide a practical guide for researchers in academia and industry to apply this powerful tool in their synthetic endeavors. The predictability of the stereochemical outcome, based on the chosen enantiomer of the chiral oxaziridine, makes this a valuable strategy in target-oriented synthesis and drug development.

References

Application Notes and Protocols: Oxidation of Thiols with 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent, is a versatile, electrophilic oxidizing agent utilized for a variety of chemical transformations.[1][2][3] While it is a powerful tool for the oxidation of sulfur-containing compounds, its application in the direct synthesis of sulfenic acids from thiols requires careful consideration. This document provides a detailed overview of the reaction, including the challenges of isolating sulfenic acids and the well-established protocols for the synthesis of sulfinates and sulfones.

Application Notes

The oxidation of thiols with this compound is a rapid reaction that proceeds through a transient sulfenic acid intermediate.[4][5] However, this intermediate is highly susceptible to further oxidation by the reagent. Consequently, the reaction typically yields the corresponding sulfinate as the primary product, resulting from a double oxidation.[6][7] Even when using a single equivalent of the Davis reagent, the formation of the sulfinate is favored because the intermediate sulfenic acid is more nucleophilic and reacts faster with the oxaziridine than the starting thiol.[4][5][6]

Therefore, while the Davis reagent is not the preferred method for the isolation of stable sulfenic acids, it serves as an exceptionally efficient method for the high-yield synthesis of sulfinates from thiolates.[6][7] These sulfinates are valuable intermediates in organic synthesis and can be readily converted to other functional groups, most notably sulfones, through subsequent alkylation.[6][7][8]

The key advantages of this methodology include:

  • High Efficiency: The oxidation of thiolates to sulfinates proceeds in high yields.[6]

  • Chemoselectivity: The reagent selectively oxidizes thiolates in the presence of other functional groups.[6]

  • Operational Simplicity: The reaction is straightforward to perform with a simple workup procedure.[6]

  • One-Pot Synthesis: The entire sequence from thiol to sulfone can often be carried out in a single reaction vessel.[4][5]

Reaction Pathways

The oxidation of a thiol with this compound proceeds in a stepwise manner. The initial oxidation of the thiolate anion forms a transient sulfenic acid, which is then rapidly oxidized further to a sulfinic acid.

ReactionPathway Thiolate Thiolate (R-S⁻) SulfenicAcid Sulfenic Acid (R-SOH) (Transient Intermediate) Thiolate->SulfenicAcid 1 eq. Oxidant Oxaziridine1 3-Phenyl-2-(phenylsulfonyl)- 1,2-oxaziridine SulfinicAcid Sulfinic Acid (R-SO₂H) SulfenicAcid->SulfinicAcid 1 eq. Oxidant (Rapid) Oxaziridine2 3-Phenyl-2-(phenylsulfonyl)- 1,2-oxaziridine

Caption: Oxidation pathway of thiols using this compound.

Quantitative Data

The following table summarizes the yields for the two-step, one-pot synthesis of sulfones from various thiols via oxidation with this compound followed by alkylation.

EntryThiolAlkylating AgentProductYield (%)
14-MethylbenzenethiolEthyl iodide1-Ethylsulfonyl-4-methylbenzene85
24-MethoxybenzenethiolEthyl iodide1-Ethylsulfonyl-4-methoxybenzene91
34-ChlorobenzenethiolEthyl iodide1-Chloro-4-(ethylsulfonyl)benzene88
44-BromobenzenethiolEthyl iodide1-Bromo-4-(ethylsulfonyl)benzene87
52-NaphthalenethiolEthyl iodide2-(Ethylsulfonyl)naphthalene84
6BenzenethiolBenzyl bromideBenzyl phenyl sulfone82
74-MethylbenzenethiolBenzyl bromideBenzyl tolyl sulfone86
84-ChlorobenzenethiolBenzyl bromideBenzyl 4-chlorophenyl sulfone89
9Benzenethioln-Octyl bromiden-Octyl phenyl sulfone71
104-Chlorobenzenethioln-Octyl bromide4-Chlorophenyl n-octyl sulfone78

Data adapted from Sandrinelli, F.; Perrio, S.; Beslin, P. Organic Letters 1999, 1 (8), 1177–1180.[6]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Sulfones from Thiols

This protocol describes the oxidation of a thiol to a sulfinate, followed by in-situ alkylation to afford the corresponding sulfone.[6]

Materials:

  • Aromatic Thiol (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • n-Butyllithium (1.0 mmol, solution in hexanes)

  • This compound (2.0 mmol)

  • Alkylating Agent (e.g., ethyl iodide, benzyl bromide) (1.2 mmol)

  • Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide) (0.1 mmol)

  • Dichloromethane (for workup)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the aromatic thiol (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.0 mmol) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add a solution of this compound (2.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Add the alkylating agent (1.2 mmol) and the phase-transfer catalyst (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the appropriate time (typically 2-12 hours, monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfone.

ExperimentalWorkflow cluster_synthesis One-Pot Sulfone Synthesis cluster_workup Workup and Purification Thiol Dissolve Thiol in THF Deprotonation Deprotonate with n-BuLi at -78°C Thiol->Deprotonation Oxidation Add Davis Reagent Deprotonation->Oxidation Warm Warm to Room Temperature Oxidation->Warm Alkylation Add Alkylating Agent and PTC Warm->Alkylation Stir Stir at Room Temperature Alkylation->Stir Quench Quench with aq. NH₄Cl Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify FinalProduct Isolated Sulfone Purify->FinalProduct

Caption: Experimental workflow for the one-pot synthesis of sulfones from thiols.

Conclusion

This compound is a highly effective reagent for the oxidation of thiols. While the direct isolation of the initial sulfenic acid product is challenging due to its high reactivity and propensity for over-oxidation, this reactivity can be harnessed for the efficient synthesis of sulfinates. The subsequent in-situ alkylation of these sulfinates provides a robust and high-yielding one-pot method for the preparation of sulfones, which are of significant interest in medicinal chemistry and materials science. Researchers and drug development professionals can leverage this methodology for the reliable synthesis of a wide array of sulfonyl-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: Davis Oxidation of Enolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Davis oxidation of enolates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their α-hydroxylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Davis oxidation of enolates, providing potential causes and actionable solutions to improve reaction outcomes.

Question: Why is the yield of my α-hydroxy carbonyl compound consistently low?

Answer:

Low yields in the Davis oxidation can stem from several factors throughout the experimental workflow. Here are the most common culprits and how to address them:

  • Incomplete Enolate Formation: The first critical step is the quantitative generation of the enolate.

    • Solution:

      • Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base to completely deprotonate your carbonyl compound. Common choices include lithium diisopropylamide (LDA), potassium hexamethyldisilazide (KHMDS), and sodium hexamethyldisilazide (NaHMDS). The choice of base can significantly impact the reaction's success.[1] For instance, sodium and potassium enolates sometimes provide better results than lithium enolates.[1]

      • Base Quality: Use freshly prepared or properly stored and titrated solutions of your base. Degradation of the base will lead to incomplete deprotonation.

      • Reaction Temperature: Maintain the recommended low temperature (typically -78 °C) during enolate formation to prevent side reactions.[1]

  • Moisture in the Reaction: Enolates are highly basic and will readily quench with any protic source, especially water.

    • Solution:

      • Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents.[1] Flame-drying glassware under vacuum and using freshly distilled anhydrous solvents are crucial.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Side Reactions: Competing reaction pathways can consume your starting material or desired product.

    • Solution:

      • Imino-aldol Addition: This side reaction is more prevalent with lithium enolates.[1] Switching to sodium or potassium bases (NaHMDS or KHMDS) can mitigate the formation of imino-aldol addition byproducts.[1]

      • Competitive Amination: While less common with N-sulfonyloxaziridines, α-amination can occur. Ensure you are using the correct type of oxaziridine; N-sulfonyl derivatives are preferred for hydroxylation.

  • Sub-optimal Reaction Conditions:

    • Solution:

      • Solvent Choice: Tetrahydrofuran (THF) is the most common solvent. However, for specific substrates, exploring other aprotic solvents may be beneficial.[1]

      • Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Ensure the temperature is maintained at the appropriate level throughout the reaction.[1]

Question: My reaction is not going to completion, and I still have a significant amount of starting material. What should I do?

Answer:

Incomplete conversion is a common issue that can often be resolved by re-evaluating the stoichiometry and quality of your reagents.

  • Insufficient Base: If the enolate is not fully formed, the starting material will remain.

    • Solution:

      • Titrate Your Base: Ensure the concentration of your base is accurate by titrating it before use.

      • Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.

  • Degraded Oxaziridine: The Davis reagent can degrade over time.

    • Solution:

      • Reagent Quality: Use a fresh bottle of the oxaziridine or purify the existing reagent if its quality is questionable.

  • Reaction Rate: The reaction may be sluggish for your specific substrate.

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC.

      • Slightly Increase Temperature: If the reaction is stalled at -78 °C, consider slowly warming it to a slightly higher temperature (e.g., -60 °C or -40 °C), but be mindful of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Davis oxidation?

A1: The Davis oxidation proceeds through a three-step mechanism:

  • Enolate Formation: A strong base deprotonates the α-carbon of a carbonyl compound (ketone, ester, or amide) to form an enolate.[1][2]

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic oxygen atom of the N-sulfonyloxaziridine in an SN2-type mechanism.[1][2][3]

  • Fragmentation: This attack forms a hemiaminal intermediate which then fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[1][2]

Q2: How does the choice of the counterion (Li+, Na+, K+) affect the reaction?

A2: The counterion of the enolate can significantly influence both the yield and enantioselectivity of the reaction.[1] Lithium enolates are more prone to forming imino-aldol addition products, which can lower the yield of the desired α-hydroxy product.[1] Sodium and potassium enolates often give better yields and, in asymmetric versions of the reaction, can lead to higher enantiomeric excess.[1]

Q3: Can I use Davis oxidation for substrates other than ketones and esters?

A3: Yes, the Davis oxidation has been successfully applied to the α-hydroxylation of amides as well.[2] The fundamental requirement is the ability to form an enolate at the α-position.

Q4: What are the key safety precautions to take during a Davis oxidation?

A4:

  • Strong Bases: The strong bases used (e.g., LDA, KHMDS) are pyrophoric and corrosive. They should be handled with extreme care under an inert atmosphere.

  • Low Temperatures: The reaction is typically run at very low temperatures (-78 °C), requiring the use of a dry ice/acetone or liquid nitrogen bath. Appropriate personal protective equipment (cryogenic gloves, face shield) should be worn.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical for success and safety.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of the Davis oxidation for different substrates.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PropiophenoneKHMDSTHF-78195F. A. Davis, et al. J. Org. Chem.1984 , 49, 3241-3243
2-Methyl-1-tetraloneKHMDSTHF-78192F. A. Davis, et al. J. Org. Chem.1984 , 49, 3241-3243
Ethyl 2-methylpropanoateLDATHF-78285F. A. Davis, et al. J. Org. Chem.1984 , 49, 3241-3243
N,N-DimethylcyclohexanecarboxamideLDATHF-78 to -20378F. A. Davis, et al. J. Org. Chem.1984 , 49, 3241-3243
1-TetraloneNaHMDSTHF-781.590F. A. Davis, et al. J. Am. Chem. Soc.1990 , 112, 6679-6690

Experimental Protocols

Protocol 1: α-Hydroxylation of a Ketone

This protocol is a general procedure for the α-hydroxylation of a ketone using KHMDS as the base.

Materials:

  • Ketone (1.0 mmol)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 mmol, 0.5 M in toluene)

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (15 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the ketone (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the KHMDS solution (1.1 mmol) dropwise to the stirred ketone solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flame-dried flask, dissolve the Davis reagent (1.2 mmol) in anhydrous THF (5 mL).

  • Add the solution of the Davis reagent dropwise to the enolate solution at -78 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: α-Hydroxylation of an Ester

This protocol is a general procedure for the α-hydroxylation of an ester using LDA as the base.

Materials:

  • Ester (1.0 mmol)

  • Lithium diisopropylamide (LDA) (1.1 mmol, freshly prepared or commercial solution)

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (15 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous THF (5 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C.

  • Slowly add n-butyllithium (1.1 mmol) to form LDA in situ. Stir for 20 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve the ester (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the ester solution to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 45 minutes to form the enolate.[1]

  • In a separate flame-dried flask, dissolve the Davis reagent (1.2 mmol) in anhydrous THF (5 mL).

  • Add the solution of the Davis reagent dropwise to the enolate solution at -78 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[1]

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizations

Davis_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dry Dry Glassware & Reagents Start->Dry Inert Establish Inert Atmosphere Dry->Inert Enolate Enolate Formation (-78 °C) Inert->Enolate Oxidation Addition of Davis Reagent (-78 °C) Enolate->Oxidation Monitor Monitor by TLC Oxidation->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purification Extract->Purify End α-Hydroxy Product Purify->End

Caption: General experimental workflow for the Davis oxidation of enolates.

Troubleshooting_Logic LowYield Low Yield? IncompleteConv Incomplete Conversion? LowYield->IncompleteConv No Moisture Check for Moisture: - Anhydrous Solvents/Reagents - Inert Atmosphere LowYield->Moisture Yes Base Evaluate Base: - Use Stronger Base - Titrate Base - Freshly Prepared LowYield->Base Yes SideProducts Side Products Observed? IncompleteConv->SideProducts No IncompleteConv->Base Yes Reagent Check Reagent Quality: - Fresh Davis Reagent IncompleteConv->Reagent Yes Conditions Optimize Conditions: - Adjust Temperature - Increase Reaction Time IncompleteConv->Conditions Yes Counterion Change Counterion: - Switch from Li+ to Na+/K+ SideProducts->Counterion Yes Solution Problem Solved Moisture->Solution Base->Solution Reagent->Solution Conditions->Solution Counterion->Solution

Caption: Troubleshooting logic for low yields in Davis oxidation.

References

Technical Support Center: Improving Diastereoselectivity in Hydroxylations with Davis Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective hydroxylations using Davis-type N-sulfonyloxaziridine reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Davis hydroxylation?

The Davis hydroxylation is a reliable method for the synthesis of α-hydroxy carbonyl compounds.[1] The reaction proceeds through the formation of an enolate from a ketone, ester, or amide in the presence of a base.[1][2] This enolate then acts as a nucleophile, attacking the electrophilic oxygen atom of the Davis reagent in an SN2-type mechanism.[1][2][3] The resulting hemiaminal intermediate fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[1][2][3]

Q2: Which Davis reagent is recommended for achieving high diastereoselectivity?

For asymmetric hydroxylations, chiral, non-racemic N-sulfonyloxaziridines are employed.[1][4] Reagents derived from camphor, such as (+)-(2R,8aS)-(10-camphorylsulfonyl)oxaziridine and (-)-(2S,8aR)-(10-camphorylsulfonyl)oxaziridine, are the most widely used and have proven effective in providing high levels of stereocontrol.[1][4] The bulky camphor backbone creates a sterically hindered environment that directs the facial selectivity of the oxygen atom transfer to the prochiral enolate.[1]

Q3: My reaction is showing low diastereoselectivity. What are the most common causes?

Low diastereoselectivity can stem from several factors. The most critical are often the choice of base (and thus the enolate counterion), the solvent, and the reaction temperature. The structure of the substrate and the specific chiral auxiliary used also play a significant role. For instance, sodium and potassium enolates frequently provide higher stereoselectivity than lithium enolates.[5]

Q4: I'm observing significant side products. What are they and how can I minimize them?

A common side reaction, particularly when using lithium enolates (e.g., generated with LDA), is an imino-aldol addition product. Switching to sodium (e.g., NaHMDS) or potassium (e.g., KHMDS) bases can often mitigate this issue. Another potential problem is α-amination, which can occur if the N-substituent on the oxaziridine is not sufficiently electron-withdrawing (e.g., N-H or N-alkyl instead of N-sulfonyl).[6] Using a proper N-sulfonyloxaziridine, like a camphorylsulfonyl derivative, ensures the desired hydroxylation pathway.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the diastereoselective hydroxylation of enolates with Davis reagents.

Issue 1: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (ee%)

Low stereoselectivity is a frequent challenge. The following flowchart provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_base What base/counterion are you using? start->check_base lithium_base Lithium Base (e.g., LDA) check_base->lithium_base Li+ sodium_base Sodium/Potassium Base (e.g., NaHMDS) check_base->sodium_base Na+/K+ check_temp Is the reaction run at low temperature? temp_ok Yes (-78 °C) check_temp->temp_ok temp_not_ok No or higher temp check_temp->temp_not_ok check_solvent Analyze Solvent System solvent_polar Aprotic Polar (e.g., THF) check_solvent->solvent_polar solvent_nonpolar Consider less coordinating solvent check_solvent->solvent_nonpolar check_reagent Verify Chiral Reagent Purity check_substrate Consider Substrate/Auxiliary Structure check_reagent->check_substrate end_node Improved Selectivity check_substrate->end_node switch_to_na_k Action: Switch to NaHMDS or KHMDS lithium_base->switch_to_na_k sodium_base->check_temp switch_to_na_k->check_temp temp_ok->check_solvent lower_temp Action: Maintain -78 °C throughout temp_not_ok->lower_temp lower_temp->check_solvent solvent_polar->check_reagent optimize_solvent Action: Screen solvents (e.g., Toluene) solvent_nonpolar->optimize_solvent optimize_solvent->check_reagent

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low or Inconsistent Yield
  • Problem: Reaction does not go to completion or yield is lower than expected.

  • Cause & Solution:

    • Moisture: The presence of water will quench the enolate. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

    • Base Quality: The base (e.g., LDA, NaHMDS) may have degraded. Use freshly prepared or properly stored commercial solutions. Titrate the base if its concentration is uncertain.

    • Incomplete Enolate Formation: Allow sufficient time for the enolate to form completely before adding the Davis reagent. For sterically hindered substrates, a longer enolization time or a stronger base might be necessary.

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount (typically 1.1-1.2 equivalents) of the Davis reagent is used relative to the substrate.

Data Presentation: Optimizing Reaction Conditions

The choice of base and substrate has a profound impact on diastereoselectivity. Sodium enolates, generated from bases like sodium hexamethyldisilazide (NaHMDS), consistently outperform lithium enolates in achieving high levels of stereocontrol.[5]

Substrate TypeChiral Auxiliary/SubstrateBaseSolventDiastereoselectivity (% de or ee)Yield (%)
Amide N-Propionyl oxazolidinoneNaHMDSTHF>98% de85%
Ketone Trisubstituted PropiophenoneNaHMDSTHF95% ee83%
Ketone Trisubstituted PropiophenoneLDATHF60% ee85%
Ester Methyl 2-methyl-3-phenylpropanoateLDATHF62% ee70%

Data compiled from multiple sources.[1][5]

Experimental Protocols

Protocol 1: Asymmetric Hydroxylation of a Ketone Enolate

This protocol is a general procedure for the highly diastereoselective hydroxylation of a ketone using NaHMDS and (+)-(camphorylsulfonyl)oxaziridine.

  • Materials:

    • Ketone (e.g., 2-methyl-1-phenyl-1-propanone) (1.0 mmol)

    • Anhydrous Tetrahydrofuran (THF) (15 mL)

    • Sodium hexamethyldisilazide (NaHMDS) (1.1 mmol, 1.0 M solution in THF)

    • (+)-(2R,8aS)-(10-Camphorylsulfonyl)oxaziridine (1.2 mmol)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 mmol) and dissolve in anhydrous THF (10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution (1.1 mmol) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • In a separate flask, dissolve (+)-(camphorylsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL).

    • Add the oxaziridine solution to the enolate solution via cannula at -78 °C.

    • Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the α-hydroxy ketone.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Synthesis of (+)-(2R,8aS)-(10-Camphorylsulfonyl)oxaziridine

The chiral Davis reagent can be synthesized from commercially available camphor sulfonic acid.

Reagent_Synthesis cluster_0 Synthesis Workflow start (+)-10-Camphorsulfonic acid step1 1. Sulfonyl Chloride Formation (PCl5 or SOCl2) start->step1 step2 2. Sulfonamide Formation (aq. NH3) step1->step2 step3 3. Sulfonylimine Formation (K2CO3, CH2O) step2->step3 step4 4. Oxaziridine Formation (m-CPBA, K2CO3, biphasic) step3->step4 end_product (+)-(Camphorylsulfonyl)oxaziridine step4->end_product

Caption: Synthesis workflow for the chiral Davis reagent.

Mechanistic Visualization

The stereochemical outcome of the hydroxylation is determined in the transition state of the enolate's attack on the oxaziridine. An open, non-chelated transition state model is often invoked to explain the observed diastereoselectivity.

Transition_State Proposed Open Transition State Model cluster_TS Transition State cluster_Outcome Stereochemical Outcome Enolate Enolate (Approaching from less hindered face) Oxaziridine Chiral Oxaziridine (Bulky Camphor group blocks top face) Enolate->Oxaziridine SN2 Attack on Oxygen Major Major Diastereomer Oxaziridine->Major Favored Pathway Minor Minor Diastereomer (Sterically disfavored attack) Oxaziridine->Minor Disfavored Pathway

Caption: Model for diastereoselective oxygen transfer.

References

N-Sulfonyloxaziridines: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use and decomposition pathways of N-sulfonyloxaziridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation reaction with an N-sulfonyloxaziridine is sluggish or failing. What are the potential causes?

A1: Several factors can contribute to low reactivity:

  • Reagent Purity and Stability: N-sulfonyloxaziridines are generally stable, crystalline solids, but they can decompose over time, especially if not stored properly.[1][2] One report noted an exothermic decomposition of a 500g quantity after two weeks of storage at room temperature, which shattered the container.[3] It is crucial to use a fresh, pure reagent.

  • Nucleophile Reactivity: The nature of the nucleophile is critical. Enolates are highly reactive and typically react quickly at low temperatures (-78 °C), whereas less reactive nucleophiles like alkenes may require elevated temperatures.[1][2][4]

  • Steric Hindrance: Significant steric bulk on either the nucleophile or the oxaziridine can impede the reaction pathway.

  • Solvent Choice: The reaction medium can influence rates. Ensure the chosen solvent is appropriate for both the substrate and the oxidizing reagent and that it sufficiently dissolves both.

  • Electronic Effects: The reactivity of N-sulfonyloxaziridines is enhanced by electron-withdrawing groups on the sulfonyl moiety, which stabilize the negative charge that builds on the nitrogen atom in the transition state.[1] If your reaction is slow, consider using an oxaziridine with a more electron-deficient sulfonyl group.

Q2: I'm observing unexpected byproducts in my reaction mixture. What could they be?

A2: Besides the desired oxidized product, several byproducts can form:

  • N-Sulfonylimine: This is the stoichiometric byproduct of any successful oxygen-transfer reaction.[1][5] It is generally stable but can sometimes be hydrolyzed to the corresponding aldehyde and sulfonamide during aqueous workup.[6]

  • Nitrone: Thermal or photochemical rearrangement of the oxaziridine can lead to the formation of an N-sulfonyl nitrone.[1][2][7] These are often unstable but can be trapped in the presence of suitable reagents.[1]

  • Products from Further Reactions: In some cases, the primary oxidized product may undergo further reactions under the experimental conditions. For example, when oxidizing thiols, the intermediate sulfenic acids are rapidly oxidized further to sulfinic acids.[1][2]

Q3: How can I minimize the decomposition of my N-sulfonyloxaziridine reagent and in-situ reaction?

A3: To ensure the integrity of the reagent and maximize reaction efficiency:

  • Storage: Store N-sulfonyloxaziridines in a cool, dark, and dry environment. Refrigeration is recommended for long-term storage.[1]

  • Reaction Conditions: Protect reactions from direct light to prevent photochemical rearrangement.[7] Perform reactions at the lowest effective temperature. For highly reactive nucleophiles like enolates, reactions are typically conducted at -78 °C.[8]

  • Handling: As with all peroxyl-like compounds, handle with care. Avoid heating solid N-sulfonyloxaziridines, and be mindful of potential exothermic decomposition.[3]

Q4: My reaction yields are consistently low. What common issues should I investigate?

A4: Low yields can often be traced to one of the following:

  • Incomplete Enolate Formation: For reactions involving enolates (e.g., Davis oxidation), incomplete deprotonation of the carbonyl compound is a common problem. Ensure you are using a suitable base, an appropriate solvent, and the correct temperature.

  • Competing Pathways: If the reaction is run at elevated temperatures, thermal decomposition of the oxaziridine may compete with the desired oxidation pathway, lowering the yield of the desired product.[1][2]

  • Side Reactions: The intended product might be unstable under the reaction or workup conditions. Additionally, the N-sulfonylimine byproduct can sometimes participate in side reactions.

  • Purification Losses: The polarity of the desired product might be very similar to that of the sulfonylimine byproduct, leading to difficult separation and loss of material during chromatography.

Decomposition and Reaction Pathways Overview

N-sulfonyloxaziridines can undergo several transformations, either as part of their intended function as an oxidant or through decomposition. The primary pathways are summarized below.

PathwayTriggerPrimary Product(s)Notes
Oxygen Transfer Nucleophile (e.g., enolate, sulfide)Oxidized Nucleophile + N-SulfonylimineThis is the desired synthetic pathway, proceeding via an SN2-like mechanism on the oxygen atom.[1][4][5]
Thermal Rearrangement HeatN-SulfonylnitroneCan compete with oxidation at elevated temperatures. The nitrone is often unstable.[1][2][7]
Photochemical Rearrangement UV LightRearranged products (e.g., lactams from spirocyclic oxaziridines)Proceeds via a radical mechanism.[7]
Lewis Acid-Catalyzed Rearrangement Lewis Acid (e.g., TiCl4)Electrophilic N-SulfonylnitroneThis pathway can be used synthetically to generate and trap nitrones.[1][2]
Nitrogen Transfer Certain Nucleophiles (less common for N-sulfonyl)Aminated NucleophileMore common for N-H or N-alkoxycarbonyl oxaziridines; less favored for bulky N-sulfonyl groups.[9]

Visualizing the Pathways

The following diagrams illustrate the key reaction and decomposition pathways.

Key Pathways of N-Sulfonyloxaziridines Ox N-Sulfonyloxaziridine Prod Oxidized Product + N-Sulfonylimine Ox->Prod + Nucleophile (Desired Pathway) Nitrone N-Sulfonylnitrone Ox->Nitrone Heat or Lewis Acid Radical Rearranged Products Ox->Radical UV Light

Caption: Overview of N-sulfonyloxaziridine reactivity. (Max Width: 760px)

Mechanism of Oxygen Transfer (Davis Oxidation) Enolate Enolate (Nu⁻) Attacks Oxygen TS Sₙ2-like Transition State Enolate->TS Ox N-Sulfonyloxaziridine Electrophilic Oxygen Ox->TS Intermediate Hemiaminal-like Intermediate Unstable TS->Intermediate N-O bond cleavage Products α-Hydroxy Ketone + N-Sulfonylimine Intermediate->Products Fragmentation

Caption: SN2-type mechanism for enolate hydroxylation. (Max Width: 760px)

Experimental Protocols

Protocol 1: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

This procedure is a representative method for preparing a standard Davis reagent.[3]

Step A: Synthesis of N-Benzylidenebenzenesulfonamide (Sulfonylimine)

  • Setup: Equip a round-bottomed flask with a mechanical stirrer, a Dean-Stark apparatus, and a condenser under an inert atmosphere (e.g., Argon).

  • Reagents: To the flask, add benzenesulfonamide (1.0 eq), freshly distilled benzaldehyde (1.0 eq), an acid catalyst (e.g., Amberlyst 15), and a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the catalyst and any insoluble materials. Reduce the volume of the filtrate under vacuum. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol) to yield the pure N-benzylidenebenzenesulfonamide.

Step B: Oxidation to the N-Sulfonyloxaziridine Safety Note: Reactions involving peroxy compounds should be conducted behind a safety shield with proper temperature control.

  • Dissolution: Dissolve the N-benzylidenebenzenesulfonamide (1.0 eq) in a solvent such as chloroform or dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Buffering: Add a basic buffer, such as aqueous sodium bicarbonate (NaHCO₃), to the solution.

  • Oxidation: Add a solution of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) or buffered potassium peroxymonosulfate (Oxone), portion-wise, keeping the internal temperature below 10 °C.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or NMR until the starting imine is consumed.

  • Workup: Quench any excess oxidant with a reducing agent (e.g., sodium sulfite solution). Separate the organic layer, wash it with sodium bicarbonate solution and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is typically a white solid and can be purified by recrystallization from a solvent like ether/pentane or ethyl acetate.[3]

Protocol 2: α-Hydroxylation of a Ketone (Davis Oxidation)

This protocol describes the general procedure for the hydroxylation of a prochiral ketone using a chiral N-sulfonyloxaziridine.[8][10]

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of the ketone (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and septum. Dissolve it in a dry, aprotic solvent (e.g., THF).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base (e.g., LDA, NaHMDS, or KHMDS, ~1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Oxidation: Prepare a solution of the N-sulfonyloxaziridine (e.g., a camphorsulfonyl derivative, ~1.2 eq) in dry THF. Add this solution dropwise to the cold enolate solution, maintaining the internal temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Quenching and Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude α-hydroxy ketone can then be purified by flash column chromatography on silica gel.

Experimental Workflow for Davis Oxidation Start 1. Dissolve Ketone in dry THF under Ar Cool 2. Cool to -78 °C Start->Cool Base 3. Add Base (e.g., LDA) Stir for 30-60 min Cool->Base Oxidant 4. Add N-Sulfonyloxaziridine Solution Dropwise Base->Oxidant Forms Enolate React 5. Stir at -78 °C (Monitor by TLC) Oxidant->React Quench 6. Quench with sat. NH₄Cl solution React->Quench Workup 7. Warm, Extract, Dry, and Concentrate Quench->Workup Purify 8. Purify via Column Chromatography Workup->Purify

Caption: Step-by-step workflow for α-hydroxylation. (Max Width: 760px)

References

Technical Support Center: Purification of Products from Reactions with 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis oxaziridine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reactions using this compound?

A1: The most common byproducts are N-benzylidenebenzenesulfonamide, which is the imine formed from the oxaziridine during the oxidation, and its subsequent hydrolysis products: benzenesulfonamide and benzaldehyde.[1] Unreacted starting materials and excess Davis reagent can also be present.

Q2: What are the general steps for purifying the desired α-hydroxy carbonyl product?

A2: A typical purification workflow involves an initial aqueous workup to remove water-soluble impurities, followed by either column chromatography or recrystallization to isolate the pure product. The choice between chromatography and recrystallization depends on the polarity, stability, and crystallinity of the desired product and the impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purification process. Staining with potassium permanganate can be effective for visualizing the α-hydroxy carbonyl product and byproducts. It is advisable to run a co-spot of the crude reaction mixture alongside the starting material to help identify the product spot.

Q4: Is the Davis reagent stable?

A4: this compound can be stored in a brown bottle in a refrigerator for extended periods without significant decomposition. However, prolonged storage at room temperature can be potentially hazardous and may lead to exothermic decomposition.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions with this compound.

Problem 1: My desired α-hydroxy ketone is co-eluting with benzenesulfonamide during column chromatography.

  • Solution: Benzenesulfonamide is a relatively polar and acidic compound.

    • Modify the solvent system: A less polar solvent system may increase the separation between your product and the highly polar benzenesulfonamide. Experiment with different solvent gradients (e.g., a slower gradient of ethyl acetate in hexanes).

    • Acid/Base Wash: Before chromatography, you can perform an extractive workup. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic proton of the sulfonamide will be deprotonated, making it more soluble in the aqueous layer. Be cautious if your desired product is acid or base sensitive.

    • Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), or reversed-phase chromatography.

Problem 2: I am having difficulty removing benzaldehyde from my product.

  • Solution: Benzaldehyde can sometimes be challenging to remove completely, especially if it has a similar polarity to the desired product.

    • Aqueous Bisulfite Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bisulfite. Benzaldehyde will form a water-soluble bisulfite adduct that can be separated in the aqueous layer.

    • Column Chromatography: A carefully run flash column chromatography with an appropriate solvent system should effectively separate the product from benzaldehyde.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing residual benzaldehyde, which is a liquid at room temperature.

Problem 3: My final product is an oil and I cannot recrystallize it.

  • Solution: If your α-hydroxy ketone is an oil, purification by column chromatography is the most suitable method. If it still contains impurities after chromatography, you can try the following:

    • Trituration: Add a solvent in which your product is sparingly soluble but the impurities are soluble. Stir the mixture, and the impurities will dissolve, leaving your purified oil. Decant the solvent.

    • Kugelrohr Distillation: If your product is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under high vacuum can be an effective purification method for oils.

Problem 4: The yield of my purified product is very low after chromatography.

  • Solution: Low recovery from column chromatography can be due to several factors:

    • Product Adsorption: Highly polar α-hydroxy ketones can sometimes irreversibly adsorb to the silica gel. To mitigate this, you can "deactivate" the silica gel by adding a small percentage of triethylamine to your eluent. This is only recommended if your product is not base-sensitive.

    • Improper Solvent Selection: If the eluent is too polar, the product may elute too quickly with impurities. If it is not polar enough, the product may not elute at all. Optimize the solvent system using TLC before running the column.

    • Broad Fractions: Collecting fractions that are too large can lead to the mixing of pure product with impure fractions. Collect smaller fractions and analyze them carefully by TLC.

Data Presentation

The following table summarizes the physical properties of a generic α-hydroxy ketone and the common byproducts from a reaction with this compound. These properties can help in devising a suitable purification strategy.

CompoundMolecular Weight ( g/mol )Physical State at RTBoiling Point (°C)Melting Point (°C)Polarity
α-Hydroxy Ketone (Generic) VariesSolid or OilVariesVariesModerately Polar
N-Benzylidenebenzenesulfonamide 245.30Solid-89-91Less Polar
Benzenesulfonamide 157.18Solid-151-154Highly Polar
Benzaldehyde 106.12Liquid178.1-5.7Moderately Polar

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a general procedure for the purification of an α-hydroxy ketone.

  • Preparation of the Column:

    • Choose an appropriately sized column based on the amount of crude material (typically a 100:1 to 200:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate) as a slurry.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the predetermined solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified α-hydroxy ketone.

Protocol 2: Purification by Recrystallization

This protocol is suitable for α-hydroxy ketones that are solids at room temperature.

  • Solvent Selection:

    • Choose a solvent or a solvent pair in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for α-hydroxy ketones include ethanol/water, ethyl acetate/hexanes, or toluene.

    • The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow reaction Crude Reaction Mixture workup Aqueous Workup (e.g., water, brine wash) reaction->workup organic_layer Organic Layer (Product + Byproducts) workup->organic_layer analysis TLC Analysis organic_layer->analysis decision Product is Solid? analysis->decision chromatography Flash Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization Yes pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for products from Davis oxaziridine reactions.

Troubleshooting_Diagram start Impure Product After Initial Purification impurity_id Identify Main Impurity (e.g., via NMR, TLC co-spotting) start->impurity_id sulfonamide Benzenesulfonamide? impurity_id->sulfonamide benzaldehyde Benzaldehyde? sulfonamide->benzaldehyde No acid_base_wash Perform Acid-Base Wash sulfonamide->acid_base_wash Yes other Other Impurity benzaldehyde->other No bisulfite_wash Perform Bisulfite Wash benzaldehyde->bisulfite_wash Yes rechromatograph Re-chromatograph with Optimized Solvent System other->rechromatograph recrystallize Attempt Recrystallization from a Different Solvent other->recrystallize acid_base_wash->rechromatograph bisulfite_wash->rechromatograph

Caption: Decision-making process for troubleshooting purification issues.

References

proper storage and handling of Davis reagent to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Davis reagent (2-(phenylsulfonyl)-3-phenyloxaziridine). This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions and troubleshooting guides to ensure the proper storage, handling, and use of Davis reagent in your experiments, with a focus on preventing and identifying decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store Davis reagent to ensure its stability?

A1: Davis reagent should be stored in a cool, dry, and dark environment to prevent decomposition. The solid reagent is stable, but precautions should be taken to protect it from heat, light, and moisture.[1][2] For long-term storage, it is recommended to keep it in a refrigerator.[3] Some suppliers recommend long-term storage at -20°C.[4] Always keep the container tightly sealed to prevent moisture absorption.[5]

Q2: How sensitive is Davis reagent to temperature?

A2: Davis reagent is sensitive to heat. While some N-sulfonyloxaziridines can be stored at room temperature for months without decomposition, there is a documented case of a 500-g quantity of Davis reagent undergoing exothermic decomposition with sufficient force to shatter its container after two weeks of storage at room temperature.[3] Therefore, storage at elevated temperatures should be strictly avoided. Refrigeration is the recommended practice for maintaining its stability and safety.[3]

Q3: Is Davis reagent sensitive to light?

A3: Yes, reagents can be sensitive to light, which can cause them to deteriorate.[1] It is recommended to store Davis reagent in a brown or amber bottle to protect it from light exposure.[3]

Q4: What is the expected shelf life of Davis reagent?

A4: When stored under the recommended conditions (refrigerated, dry, and protected from light), Davis reagent is a relatively stable crystalline compound.[6] While a specific expiration date is often not provided by manufacturers, its stability is highly dependent on storage conditions rather than its manufacturing date.[1] Some organic compounds can be stored for 3 to 5 years if properly sealed, but substances prone to decomposition have a shorter lifespan of 1 to 5 years, even under ideal conditions.[7] Regular evaluation for signs of decomposition is recommended, especially for older batches.

Q5: What are the signs of Davis reagent decomposition?

A5: As a white crystalline solid, any change in color (e.g., yellowing) or physical state (e.g., clumping, becoming oily) may indicate decomposition. The primary decomposition products from hydrolysis of the sulfinimine byproduct are benzaldehyde and benzenesulfonamide.[8] The presence of a benzaldehyde odor (similar to almonds) could be an indicator of degradation. For a definitive assessment, ¹H NMR spectroscopy can be used to detect the presence of these impurities.[3]

Troubleshooting Guide

Q1: My oxidation reaction with Davis reagent is sluggish or has failed completely. Could the reagent be the problem?

A1: Yes, decomposed or impure Davis reagent is a likely cause for failed oxidation reactions. If the reagent has degraded, its oxidizing power will be diminished, leading to low or no product yield.[9]

Action Steps:

  • Check for Visual Signs: Examine the reagent for any changes in color or consistency. It should be a white, crystalline solid.[10]

  • Assess Purity: If you suspect decomposition, it is best to assess the purity of the reagent, for example, by taking a melting point (pure reagent melts at 92–94°C) or by using ¹H NMR spectroscopy to check for the presence of benzaldehyde and benzenesulfonamide impurities.[3][4]

  • Use a Fresh Batch: If decomposition is suspected or confirmed, or if you are unable to test the purity, the most straightforward solution is to use a new, unopened bottle of the reagent or a batch that has been properly stored.

Q2: The stereoselectivity of my asymmetric oxidation is lower than expected. Could the quality of the Davis reagent be a factor?

A2: While the chiral source (in the case of asymmetric variants of the Davis oxidation) is the primary driver of stereoselectivity, the purity of the reagent can play a role. The presence of impurities from decomposition could potentially interfere with the reaction mechanism, although the primary effect of decomposition is a loss of oxidizing power.[11] In some complex systems, unexpected stereoselectivity has been observed even with pure reagent, indicating that substrate-reagent interactions can be complex.[9]

Action Steps:

  • Confirm Reagent Purity: First, ensure the reagent is pure using the methods described above (melting point, NMR).

  • Review Reaction Conditions: Low stereoselectivity can also result from non-optimal reaction conditions, such as incorrect temperature, solvent, or base.

  • Consider Substrate Effects: Be aware that for some complex substrates, achieving high stereoselectivity can be challenging, and the outcome may not align with simple steric models.[9]

Q3: I have detected benzaldehyde and benzenesulfonamide in my batch of Davis reagent. What does this mean and can I still use it?

A3: The presence of benzaldehyde and benzenesulfonamide indicates that the reagent has at least partially decomposed. These are the hydrolysis products of the N-benzylidenebenzenesulfonamide byproduct that is formed after the oxygen atom is transferred.[8] Their presence in the reagent bottle suggests moisture has contaminated the reagent.

Recommendation: It is strongly advised not to use a batch of Davis reagent that shows significant signs of decomposition. The actual concentration of the active oxidizing agent is unknown, which will lead to unreliable and unrepeatable experimental results. Using a compromised reagent can waste valuable starting materials and time.

Summary of Storage Conditions
ConditionRecommendationRationale
Temperature Store in a refrigerator (2-8°C).[12] For long-term storage, -20°C is also recommended.[4]Prevents thermal decomposition. A known exothermic decomposition event occurred at room temperature.[3]
Light Store in an amber or brown bottle, protected from light.[3]Prevents potential photochemical decomposition.[1]
Atmosphere Keep container tightly sealed. Store in a dry/desiccated environment.[1][5]Prevents hydrolysis from atmospheric moisture.
Container Use the original manufacturer's container. Ensure the cap is tightly sealed.Protects from contamination and moisture.[1]
Experimental Protocols
Protocol: Purity Assessment of Davis Reagent by ¹H NMR Spectroscopy

This protocol provides a method to assess the purity of Davis reagent and detect common decomposition products.

Objective: To determine the purity of a sample of (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine and identify the presence of benzaldehyde and benzenesulfonamide impurities.

Materials:

  • Davis reagent sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Prepare a standard NMR sample by dissolving a small amount (5-10 mg) of the Davis reagent in ~0.6 mL of CDCl₃.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of the Davis reagent and potential impurities.

Data Interpretation:

  • Davis Reagent: The ¹H NMR spectrum of pure (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine in CDCl₃ should show the following key signals: a singlet at approximately δ 5.5 ppm (1H, oxaziridine proton), a singlet at δ 7.4 ppm (5H, phenyl group on the ring), and multiplets between δ 7.6-8.1 ppm (5H, phenylsulfonyl group).[3]

  • Benzaldehyde (Impurity): A sharp singlet for the aldehydic proton will appear far downfield, typically around δ 10.0 ppm. Aromatic protons will appear in the δ 7.5-7.9 ppm region.[13]

  • Benzenesulfonamide (Impurity): A broad singlet for the -NH₂ protons (variable chemical shift) and aromatic protons in the δ 7.5-8.0 ppm region.

The presence of significant peaks corresponding to benzaldehyde and benzenesulfonamide indicates decomposition of the reagent.

Visualizations

Decomposition_Troubleshooting_Workflow start Suspected Davis Reagent Decomposition check_visual Visually Inspect Reagent: - Color (should be white) - Consistency (should be crystalline solid) - Odor (absence of almond/benzaldehyde smell) start->check_visual visual_ok Looks OK check_visual->visual_ok No visible issues visual_bad Signs of Decomposition check_visual->visual_bad Visible issues nmr_check Perform Purity Check: - ¹H NMR for impurities - Melting Point (92-94°C) visual_ok->nmr_check discard_reagent Discard Reagent and Use a New Batch visual_bad->discard_reagent purity_ok Pure nmr_check->purity_ok Passes purity_bad Impure nmr_check->purity_bad Fails use_reagent Proceed with Experiment purity_ok->use_reagent purity_bad->discard_reagent

Caption: Troubleshooting workflow for suspected Davis reagent decomposition.

Decomposition_Pathway cluster_reaction Davis Oxidation Reaction cluster_decomposition Byproduct Decomposition davis Davis Reagent (Active Oxidant) product Oxidized Product (e.g., α-Hydroxy Ketone) davis->product O-atom transfer sulfinimine Sulfinimine Byproduct (PhCH=NSO₂Ph) davis->sulfinimine substrate Nucleophilic Substrate (e.g., Enolate) substrate->product sulfinimine_dec Sulfinimine Byproduct h2o H₂O (Moisture) hydrolysis Hydrolysis h2o->hydrolysis benzaldehyde Benzaldehyde (Impurity) hydrolysis->benzaldehyde sulfonamide Benzenesulfonamide (Impurity) hydrolysis->sulfonamide sulfinimine_dec->hydrolysis

Caption: Decomposition pathway of the sulfinimine byproduct of Davis reagent.

References

Technical Support Center: Asymmetric Oxidations Using Oxaziridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing asymmetric oxidations with oxaziridines.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric oxidation reactions using oxaziridines, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the enantiomeric excess (ee%) of my α-hydroxylation product low?

Answer: Low enantioselectivity is a frequent challenge and can be influenced by several factors. Consider the following:

  • Enolate Counterion: The choice of the counterion in your enolate can significantly impact the stereochemical outcome. Sodium (Na⁺) and potassium (K⁺) enolates often provide higher enantioselectivity compared to lithium (Li⁺) enolates.[1]

  • Reaction Temperature: Ensure the reaction is carried out at the optimal low temperature (typically -78 °C). Deviations from this can lead to reduced selectivity.

  • Oxaziridine Structure: The steric and electronic properties of the chiral oxaziridine are critical. For challenging substrates, a more sterically demanding oxaziridine, such as (+)-((8,8-dichlorocamphoryl)sulfonyl)oxaziridine, may be required to achieve high levels of asymmetric induction.[2]

  • Additives: While additives like HMPA can sometimes influence stereoselectivity, they often diminish it.[3] Their effect is substrate-dependent and should be evaluated on a case-by-case basis.

  • Enolate Geometry: The presence of a mixture of E/Z enolate isomers can lead to lower enantioselectivity. The method of enolate generation should be optimized to favor a single isomer.[3]

Question: What are the primary reasons for low reaction yield?

Answer: Low yields can stem from several sources, from reagent quality to reaction conditions.

  • Reagent Purity and Stability:

    • Ensure all solvents and reagents are anhydrous, as moisture can quench the enolate.[1]

    • Verify the quality and concentration of the base used for enolate formation.

    • N-sulfonyloxaziridines are generally stable crystalline compounds, but improper storage can lead to decomposition.[4][5] They should be stored in a brown bottle in a refrigerator.[5] Exothermic decomposition has been reported for bulk quantities stored at room temperature.[5]

  • Reaction Conditions:

    • Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, adding more of the limiting reagent may be necessary.

    • Side Reactions: The formation of byproducts can reduce the yield of the desired product. For instance, with lithium enolates, imino-aldol addition products can sometimes be observed.[1] Switching to sodium or potassium enolates can help mitigate this.[1]

  • Workup and Purification:

    • Loss of product can occur during the workup and purification stages. Ensure efficient extraction and handle the product carefully, especially if it is volatile.

    • The byproduct of the reaction is a sulfinimine, which is typically removed during aqueous workup or by silica gel chromatography.[1]

Question: I am observing a competing amination reaction instead of the desired oxidation. Why is this happening and how can I prevent it?

Answer: The competition between oxygen transfer (oxidation) and nitrogen transfer (amination) is a known phenomenon for oxaziridines.

  • Oxaziridine N-Substituent: The nature of the substituent on the oxaziridine nitrogen is the primary determinant of its reactivity.

    • For Oxidation: N-sulfonyl or N-phosphinoyl groups, which are strongly electron-withdrawing, facilitate oxygen atom transfer.[6] The bulky nature of these groups also favors oxidation.[6] Davis reagents (N-sulfonyloxaziridines) are specifically designed for electrophilic oxygen transfer.[6]

    • For Amination: Oxaziridines with smaller N-substituents, such as N-H, N-alkyl, or N-alkoxycarbonyl, are more prone to acting as electrophilic nitrogen transfer agents.[6]

  • Solution: To favor oxidation, ensure you are using an appropriate N-sulfonyloxaziridine, such as a camphorsulfonyl-based oxaziridine. If you are still observing amination, re-evaluate the structure of your oxaziridine reagent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral oxaziridine for my substrate?

A1: The choice of oxaziridine depends on the substrate's steric and electronic properties. For many prochiral enolates, (+)-(camphorsulfonyl)oxaziridine provides good to excellent enantioselectivity.[3] For more sterically demanding or electronically challenging substrates, derivatives of camphorsulfonyl oxaziridine with additional functionality, such as ((8,8-dimethoxycamphoryl)sulfonyl)oxaziridine or ((8,8-dichlorocamphoryl)sulfonyl)oxaziridine, may offer improved results.[2] It is often necessary to screen a small library of oxaziridines to find the optimal reagent for a new substrate.

Q2: What is the general mechanism for the asymmetric hydroxylation of enolates with N-sulfonyloxaziridines?

A2: The reaction proceeds via an S_N2-type mechanism. The enolate acts as a nucleophile and attacks the electrophilic oxygen atom of the oxaziridine. This leads to the formation of a transient hemiaminal intermediate, which then fragments to give the α-hydroxy carbonyl compound and a sulfinimine byproduct.[1][7] The stereochemical outcome is determined by the facial selectivity of the enolate's attack on the oxaziridine, which is governed by steric interactions in an open transition state.[3]

Q3: Are there any specific safety precautions I should take when working with oxaziridines?

A3: While N-sulfonyloxaziridines are generally stable, they are still energetic molecules due to the strained three-membered ring. It is reported that bulk quantities of (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine can decompose exothermically if stored at room temperature for extended periods.[5] It is recommended to store them in a refrigerator and handle them with the standard precautions for potentially energetic compounds. Always consult the Safety Data Sheet (SDS) for the specific oxaziridine you are using.

Q4: How can I purify my α-hydroxy carbonyl product?

A4: The purification of α-hydroxy carbonyl compounds is typically achieved through standard laboratory techniques. After an aqueous workup to remove water-soluble byproducts, the crude product is often purified by silica gel column chromatography.[1] Recrystallization can also be an effective method for obtaining highly pure material, especially for solid products.

Data Presentation

Table 1: Influence of Reaction Conditions on the Asymmetric Hydroxylation of Ketone Enolates

EntryKetone SubstrateBaseOxaziridine ReagentYield (%)ee% (de%)Reference
1PropiophenoneNaHMDS(+)-(Camphorylsulfonyl)oxaziridine8895.4[1]
2DeoxybenzoinKHMDS(+)-(Camphorylsulfonyl)oxaziridine88>95[2]
32-Methyl-1-tetraloneNaHMDS(+)-((8,8-Dichlorocamphorylsulfonyl)oxaziridine)->95[2]
4N-Propionyl oxazolidinoneNaHMDS(+)-(Camphorylsulfonyl)oxaziridine85>98 (de)[1]
5Ethyl 2-phenylacetateKHMDS(+)-(Camphorylsulfonyl)oxaziridine6575[1]
6Methyl 2-methyl-3-phenylpropanoateLDA(-)-(Camphorylsulfonyl)oxaziridine7062[1]

Data is compiled from multiple sources and reaction conditions may vary slightly between experiments.

Experimental Protocols

Protocol 1: Preparation of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

This protocol is adapted from a literature procedure and provides a method for the synthesis of a widely used chiral oxaziridine.[8]

Materials:

  • (-)-(Camphorsulfonyl)imine

  • Potassium carbonate (K₂CO₃)

  • Potassium peroxymonosulfate (Oxone®)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, add a solution of 149 g (1.08 mol) of potassium carbonate in 1.2 L of deionized water.

  • To this solution, add 300 g (0.489 mol) of Oxone® and stir the resulting suspension for 15 minutes.

  • Add 1.2 L of dichloromethane to the flask.

  • In a separate flask, dissolve 34.5 g (0.15 mol) of (-)-(camphorsulfonyl)imine in 600 mL of dichloromethane.

  • Add the imine solution to the vigorously stirred biphasic mixture in the 5-L flask over a period of 1.5 to 2 hours.

  • Continue stirring vigorously for 18 to 24 hours at room temperature. Monitor the reaction by TLC until the starting imine is no longer visible.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with three 200-mL portions of dichloromethane.

  • Combine the organic layers, wash with 200 mL of brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is the crude (+)-(camphorylsulfonyl)oxaziridine. It can be purified by recrystallization from absolute ethanol to yield white crystals.

Protocol 2: General Procedure for Asymmetric α-Hydroxylation of a Ketone

This protocol provides a general method for the asymmetric hydroxylation of a ketone enolate using (+)-(camphorylsulfonyl)oxaziridine.

Materials:

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)

  • (+)-(Camphorylsulfonyl)oxaziridine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (argon or nitrogen), dissolve the ketone substrate (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (1.1 mmol, 1.1 equivalents) in THF to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flame-dried flask, dissolve (+)-(camphorylsulfonyl)oxaziridine (1.2 mmol, 1.2 equivalents) in anhydrous THF (5 mL).

  • Add the solution of the oxaziridine dropwise to the enolate solution at -78 °C over a period of 15 minutes.

  • Stir the reaction mixture at -78 °C. Monitor the reaction by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired α-hydroxy ketone.

  • Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Visualizations

Troubleshooting_Workflow start Start: Asymmetric Oxidation Experiment problem Problem Encountered? start->problem low_ee Low Enantiomeric Excess (ee%) problem->low_ee Yes low_yield Low Yield problem->low_yield Yes side_reaction Side Reaction (e.g., Amination) problem->side_reaction Yes end End: Optimized Reaction problem->end No check_counterion Check Enolate Counterion (Na+, K+ often better than Li+) low_ee->check_counterion check_temp Verify Reaction Temperature (Maintain at -78°C) low_ee->check_temp check_oxaziridine Evaluate Oxaziridine Structure (Consider more hindered reagent) low_ee->check_oxaziridine check_reagents Verify Reagent & Solvent Quality (Anhydrous conditions are crucial) low_yield->check_reagents check_storage Check Oxaziridine Stability & Storage (Refrigerate, protect from light) low_yield->check_storage monitor_reaction Monitor Reaction Progress (Ensure completion, avoid decomposition) low_yield->monitor_reaction check_n_substituent Verify Oxaziridine N-Substituent (Use N-sulfonyl for oxidation) side_reaction->check_n_substituent check_counterion->end check_temp->end check_oxaziridine->end check_reagents->end check_storage->end monitor_reaction->end check_n_substituent->end

Caption: Troubleshooting workflow for asymmetric oxidations.

Enantioselectivity_Factors enantioselectivity Enantioselectivity (ee%) transition_state Open Transition State (Steric Interactions) enantioselectivity->transition_state determined by oxaziridine Chiral Oxaziridine - Steric Bulk - Electronic Effects oxaziridine->enantioselectivity influences enolate Enolate Structure - Counterion (Li+, Na+, K+) - E/Z Geometry - Substituents enolate->enantioselectivity influences conditions Reaction Conditions - Temperature (-78°C) - Solvent - Additives (e.g., HMPA) conditions->enantioselectivity influences

Caption: Key factors influencing enantioselectivity.

References

optimizing reaction conditions for 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as Davis' reagent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and application of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired oxaziridine product. What are the possible causes and solutions?

Answer: Low yields in oxaziridine synthesis are a common issue.[1] Several factors could be contributing to this problem. Here is a step-by-step troubleshooting workflow:

Caption: Troubleshooting workflow for low oxaziridine yield.

  • Reagent Quality: The purity of the oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is crucial. Commercial m-CPBA is often a mixture containing m-chlorobenzoic acid, which can affect the reaction.[1] It is recommended to purify m-CPBA before use.

  • Reaction pH: The pH of the reaction medium can significantly impact the yield. For instance, when using sodium hypochlorite (NaOCl) as the oxidant, a pH of 13 has been shown to be optimal.[2] For m-CPBA or Oxone oxidations, a buffered system using sodium bicarbonate (NaHCO₃) is typically employed to neutralize acidic byproducts.[3][4]

  • Temperature Control: The reaction is exothermic and should be maintained at a low temperature (typically 0-5 °C) during the addition of the oxidant to prevent side reactions and decomposition of the product.[4]

  • Workup Procedure: Oxaziridines can be sensitive to heat and acidic conditions.[1] During workup, avoid excessive heating during solvent evaporation.[1] Long exposure to drying agents like potassium carbonate can sometimes lead to decomposition.[4]

  • Alternative Oxidants: If m-CPBA consistently gives low yields, consider using potassium monoperoxysulfate (Oxone) or sodium hypochlorite, which can be effective alternatives.[2][3]

Issue 2: Product Decomposition or Instability

Question: My synthesized this compound appears to be decomposing. How should I handle and store it?

Answer: this compound is known to be thermally sensitive.

  • Storage: The compound should be stored in a freezer, ideally at -10°C to -20°C.[5][6] When stored in a refrigerator in a brown bottle, it can be stable for years without noticeable decomposition.[3][6]

  • Handling: Avoid prolonged exposure to room temperature.[3][5] There have been reports of exothermic decomposition when the compound was left at room temperature for an extended period before being returned to the freezer.[5] It is advisable to divide large batches into smaller lots for storage to minimize the amount of material exposed to room temperature at any given time.[5]

  • Decomposition Hazard: A significant exothermic decomposition can occur, especially with larger quantities.[5] Storing the compound in plastic containers instead of glass is recommended to prevent shrapnel in case of decomposition.[5]

Issue 3: Presence of Side Products

Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer: The most common side product is the nitrone, which can form through thermal or photochemical rearrangement of the oxaziridine.[1][7] Another potential side reaction is the hydrolysis of the starting imine, which regenerates the corresponding aldehyde and sulfonamide.[2]

Side_Products Oxaziridine 3-Phenyl-2-(phenylsulfonyl) -1,2-oxaziridine Nitrone Nitrone (Rearrangement Product) Oxaziridine->Nitrone Heat/Light Imine N-benzylidenebenzenesulfonamide (Starting Material) Hydrolysis_Products Benzaldehyde + Benzenesulfonamide Imine->Hydrolysis_Products H₂O

Caption: Common side products in oxaziridine synthesis.

To minimize side products:

  • Control Temperature: As mentioned, maintain low reaction temperatures to suppress the rearrangement to the nitrone.

  • Protect from Light: Conduct the reaction and store the product in vessels that protect against light exposure.

  • Anhydrous Conditions: For the formation of the imine precursor, ensure anhydrous conditions to prevent hydrolysis. Using molecular sieves during imine formation is a common practice.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: With optimized protocols, yields can be quite high. For example, the oxidation of N-benzylidenebenzenesulfonamide with buffered m-CPBA or Oxone can achieve yields of up to 88% on a 100g scale.[3][6] However, it's not uncommon for yields to be lower, sometimes even below 30%, depending on the specific substrate and reaction conditions.[1]

Q2: What are the recommended solvents for this reaction?

A2: Chloroform and dichloromethane (DCM) are commonly used solvents for the oxidation step with m-CPBA.[1][4] For reactions using sodium hypochlorite, acetonitrile has been shown to be an effective solvent.[2]

Q3: How can I purify the final product?

A3: The product is a crystalline solid.[8] Purification is typically achieved by filtration and washing with a non-polar solvent like pentane to remove soluble impurities.[4] If further purification is needed, recrystallization from a solvent mixture such as ethyl acetate/pentane can be performed.[4] Trituration with ether followed by the addition of pentane is also a reported method to purify the second crop of crystals.[4]

Q4: What are the key safety precautions when working with this compound and its synthesis?

A4:

  • Peroxide Hazard: The synthesis involves peroxy compounds (m-CPBA, Oxone), which are potentially explosive. Reactions should be carried out behind a safety shield.[4] The addition of the peroxy compound should be slow and controlled, with efficient stirring and cooling to manage the exothermic nature of the reaction.[4]

  • Product Instability: As detailed in the troubleshooting section, the product is thermally sensitive and can decompose exothermically.[5] Proper storage in a freezer is critical.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Experimental Protocols & Data

Synthesis of N-Benzylidenebenzenesulfonamide (Precursor)

A detailed protocol for the synthesis of the imine precursor is available in Organic Syntheses.[4] The general procedure involves the reaction of benzaldehyde and benzenesulfonamide in toluene with a catalytic amount of Amberlyst 15 ion-exchange resin, using a Dean-Stark apparatus to remove water.[4]

Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

The following protocol is adapted from Organic Syntheses, 1988, 66, 203.[4]

Materials:

  • N-benzylidenebenzenesulfonamide

  • m-Chloroperoxybenzoic acid (m-CPBA, 85%)

  • Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Benzyltriethylammonium chloride (BTEAC)

Procedure:

  • A solution of N-benzylidenebenzenesulfonamide in chloroform is prepared.

  • Saturated aqueous sodium bicarbonate solution and a phase-transfer catalyst (BTEAC) are added.

  • The mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.

  • A solution of m-CPBA in chloroform is added dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, the reaction is stirred for an additional period at the same temperature.

  • The organic layer is separated, washed with sodium bicarbonate solution, sodium chloride solution, and dried over anhydrous potassium carbonate.

  • The solvent is removed under reduced pressure without heating.

  • The resulting solid is triturated with pentane and filtered to yield the product.

Summary of Reaction Conditions and Yields
OxidantSolventBase/BufferTemperature (°C)Time (h)Yield (%)Reference
m-CPBAChloroformSat. aq. NaHCO₃0 - 5Not specified88[4]
OxoneNot specifiedBufferedNot specifiedNot specified~88[3]
NaOClAcetonitrilepH adjusted to 13Room TempNot specifiedup to 90[2]

This table summarizes various reported conditions for the synthesis of this compound, highlighting the flexibility in the choice of oxidant and conditions to achieve high yields.

References

effect of solvent polarity on Davis reagent reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Davis reagent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of 2-(phenylsulfonyl)-3-phenyloxaziridine and related N-sulfonyloxaziridines in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Davis reagent and what are its primary applications?

The Davis reagent, also known as 2-(phenylsulfonyl)-3-phenyloxaziridine, is a versatile and electrophilic oxidizing agent.[1] Its principal application is the α-hydroxylation of ketones and esters to produce α-hydroxy carbonyl compounds.[1][2][3] The reaction proceeds through the in-situ generation of an enolate in a basic medium, which then acts as a nucleophile.[1][4] Other notable applications include the oxidation of sulfides and selenides to sulfoxides and selenoxides, the epoxidation of alkenes, and the oxidation of amines to hydroxylamines and amine oxides.[1]

Q2: What is the reaction mechanism for the α-hydroxylation of enolates with the Davis reagent?

The α-hydroxylation of ketones and esters with the Davis reagent occurs via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction is initiated by the deprotonation of the carbonyl compound by a strong base to form an enolate. This enolate then attacks the electrophilic oxygen atom of the oxaziridine ring in the Davis reagent.[3][4] This nucleophilic attack results in the formation of a hemiaminal intermediate, which subsequently fragments to yield the desired α-hydroxy carbonyl compound and a sulfinimine byproduct.[4]

Q3: How does solvent polarity affect the reactivity of the Davis reagent?

The reactivity of the Davis reagent, particularly in the α-hydroxylation of enolates, is significantly influenced by solvent polarity. Since the reaction proceeds through an SN2 mechanism involving a charged nucleophile (the enolate), the choice of solvent can impact the reaction rate and, in some cases, the stereoselectivity.

Generally, polar aprotic solvents are favored for SN2 reactions with anionic nucleophiles. These solvents can dissolve the enolate but do not solvate it as strongly as protic solvents. Strong solvation of the nucleophile can hinder its ability to attack the electrophile, thus slowing down the reaction.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, DCM, Chloroform): These solvents are generally good choices for Davis oxidations. They can effectively dissolve the reactants without significantly impeding the reactivity of the enolate. The Davis reagent itself is soluble in solvents like dichloromethane (DCM), chloroform (CHCl3), and tetrahydrofuran (THF).[5]

  • Nonpolar Solvents (e.g., Hexane, Pentane): The Davis reagent is insoluble in nonpolar solvents like hexane and pentane, making them unsuitable for these reactions.[5]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents are generally avoided for the α-hydroxylation of enolates using the Davis reagent. The acidic protons of protic solvents can protonate the enolate, quenching the nucleophile. Furthermore, they can form strong hydrogen bonds with the enolate, creating a "solvent cage" that sterically hinders the nucleophile from attacking the Davis reagent, thereby decreasing the reaction rate.

Q4: Can solvent polarity influence the stereoselectivity of Davis oxidations?

Yes, solvent polarity can have a pronounced effect on the stereoselectivity of asymmetric Davis oxidations. For reactions involving chiral substrates or chiral oxaziridines, the solvent can influence the conformational preferences of the transition state, thereby affecting the facial selectivity of the oxygen transfer. Studies on the asymmetric hydroxylation of prochiral enolates have shown that stereoselectivity is dependent on reaction conditions, including the choice of solvent and the presence of additives.[6] For instance, in the diastereoselective hydroxylation of certain chiral amide enolates, the addition of a polar aprotic solvent like HMPA can significantly alter the diastereomeric ratio of the product. This is often attributed to the disruption of chelation in the enolate by the polar solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield 1. Incomplete enolate formation: The base used may not be strong enough to fully deprotonate the carbonyl compound.- Use a stronger base (e.g., LDA, KHMDS, NaHMDS).- Ensure anhydrous reaction conditions, as trace amounts of water can quench the base and the enolate.
2. Poor solvent choice: The solvent may be hindering the reaction.- Switch to a polar aprotic solvent like THF, DCM, or DMF.- Avoid protic solvents (e.g., alcohols, water).- Ensure the Davis reagent is fully dissolved in the chosen solvent.
3. Deactivated Davis reagent: The reagent may have degraded due to improper storage or handling.- Store the Davis reagent in a cool, dry place, protected from light.- Use a fresh batch of the reagent.
Formation of side products 1. Competing reactions of the enolate: The enolate may be participating in side reactions such as aldol condensation.- Add the Davis reagent to the enolate solution at a low temperature (e.g., -78 °C) to favor the hydroxylation reaction.- Use a bulky base to minimize self-condensation.
2. Over-oxidation: While less common for α-hydroxylation, further oxidation of the product might occur under certain conditions.- Use a stoichiometric amount of the Davis reagent.- Monitor the reaction closely by TLC and quench it upon completion.
Inconsistent stereoselectivity (in asymmetric reactions) 1. Solvent effects: The polarity of the solvent can influence the transition state geometry.- Screen different polar aprotic solvents (e.g., THF, toluene, DCM).- Consider the use of additives (e.g., HMPA, DMPU) that can influence chelation and solvation.
2. Temperature fluctuations: Inconsistent reaction temperatures can lead to variable stereochemical outcomes.- Maintain a constant low temperature throughout the reaction using a cryostat or a well-maintained cooling bath.
3. Base and counterion effects: The choice of base and the resulting counterion can impact the aggregation state and reactivity of the enolate.- Experiment with different alkali metal bases (e.g., LDA vs. KHMDS) to see the effect of the counterion (Li+ vs. K+).

Quantitative Data on Solvent Effects

Solvent Dielectric Constant (ε) at 20°C Product Yield (%)
Tetrahydrofuran (THF)7.685
Dichloromethane (DCM)9.178
Toluene2.465

Note: The yields presented are based on literature reports for a specific substrate and may vary depending on the reaction conditions and the nature of the carbonyl compound.

Experimental Protocols

Key Experiment: α-Hydroxylation of a Ketone

This protocol describes a general procedure for the α-hydroxylation of a ketone using the Davis reagent.

Materials:

  • Ketone (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene)

  • Davis Reagent (1.2 mmol)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the ketone (1.0 mmol) and anhydrous THF (5 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (1.1 mmol) dropwise to the ketone solution with stirring.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Oxidation:

    • In a separate flask, dissolve the Davis reagent (1.2 mmol) in anhydrous THF (5 mL).

    • Slowly add the solution of the Davis reagent to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α-hydroxy ketone.

Visualizations

Reaction Workflow: α-Hydroxylation of a Ketone

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start ketone Dissolve Ketone in Anhydrous THF start->ketone cool_ketone Cool to -78°C ketone->cool_ketone add_base Add Base (e.g., LDA) cool_ketone->add_base enolate Enolate Formation add_base->enolate add_davis Add Davis Reagent Solution to Enolate enolate->add_davis davis_reagent Dissolve Davis Reagent in Anhydrous THF davis_reagent->add_davis react Stir at -78°C add_davis->react quench Quench with Sat. aq. NH4Cl react->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product α-Hydroxy Ketone purify->product

Caption: Experimental workflow for the α-hydroxylation of a ketone.

Logical Relationship: Effect of Solvent Polarity on SN2 Reactivity

G cluster_solvent Solvent Type cluster_interaction Solvent-Nucleophile Interaction cluster_reactivity Effect on SN2 Reaction Rate polar_aprotic Polar Aprotic (e.g., THF, DCM) weak_solvation Weak Solvation of Nucleophile polar_aprotic->weak_solvation leads to polar_protic Polar Protic (e.g., H2O, EtOH) strong_solvation Strong Solvation (Hydrogen Bonding) 'Solvent Cage' polar_protic->strong_solvation leads to increased_rate Increased Reactivity (Faster Rate) weak_solvation->increased_rate results in decreased_rate Decreased Reactivity (Slower Rate) strong_solvation->decreased_rate results in

References

Technical Support Center: Removal of Sulfonamide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of sulfonamide byproducts from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have a significant amount of unreacted sulfonyl chloride in my reaction mixture. How can I remove it?

A1: Unreacted sulfonyl chlorides are reactive and can complicate downstream processes. Here are a few effective methods for their removal:

  • Aqueous Workup: Quench the reaction mixture with water or a mild aqueous base (e.g., sodium bicarbonate solution). The sulfonyl chloride will hydrolyze to the corresponding sulfonic acid, which is often more water-soluble and can be removed by extraction. Be cautious, as this hydrolysis can be exothermic.

  • Scavenger Resins: Employ a polymer-bound amine (scavenger resin) to react with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide can be easily removed by filtration. This method is clean and avoids the introduction of aqueous solutions.[1][2][3][4]

  • Chromatography: If the desired product is stable, silica gel chromatography can effectively separate the nonpolar sulfonyl chloride from more polar products.

Troubleshooting Tip: If you observe a persistent emulsion during aqueous workup, try adding brine (saturated NaCl solution) to break the emulsion.

Q2: My primary byproduct is the sulfonic acid from the hydrolysis of my sulfonyl chloride starting material. What is the best way to remove it?

A2: Sulfonic acids are highly polar and acidic, which can be exploited for their removal.

  • Basic Extraction: Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer. The desired, typically less acidic, sulfonamide product should remain in the organic layer.[5]

  • Solid-Phase Extraction (SPE): Use a basic SPE cartridge (e.g., silica-based with amine functionalization). The acidic sulfonic acid will be retained by the sorbent, while the less acidic product elutes.

  • Crystallization: If your desired product is a solid and has significantly lower solubility than the sulfonic acid byproduct in a particular solvent system, crystallization can be an effective purification method.[6][7][8]

Q3: How can I remove an unreacted amine starting material from my sulfonamide product?

A3: Excess amine is a common impurity. Its basic nature allows for straightforward removal.

  • Acidic Extraction: Wash the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous phase.

  • Scavenger Resins: Use a polymer-bound electrophile, such as an isocyanate or acid chloride resin, to react with the excess amine. The resulting polymer-bound urea or amide can then be filtered off.[1][2] Alternatively, an acidic ion-exchange resin can be used to trap the basic amine.

  • Chromatography: Amines are typically very polar and adhere strongly to silica gel. Flash chromatography can be a very effective method for separating the less polar sulfonamide product from the amine starting material.

Q4: I have isomeric sulfonamide byproducts that are difficult to separate. What advanced techniques can I use?

A4: Separating isomers can be challenging due to their similar physical properties.

  • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These high-resolution chromatographic techniques are often successful in separating isomers. Method development will be necessary to optimize the stationary phase, mobile phase, and other parameters.[9][10][11]

  • Fractional Crystallization: If the isomeric byproducts have different solubilities, carefully controlled crystallization may allow for the selective precipitation of one isomer. This can be a trial-and-error process involving screening various solvents and temperatures.[12]

  • Derivatization: In some cases, it may be possible to selectively react the desired product or the byproduct with a reagent to create a new compound with significantly different physical properties, making separation easier. The derivatizing group can then be removed in a subsequent step.

Decision-Making Workflow for Isomer Separation

start Isomeric Byproduct Issue check_solubility Are there significant solubility differences? start->check_solubility check_chromatography Is preparative HPLC/SFC available and feasible? check_solubility->check_chromatography No fractional_crystallization Attempt Fractional Crystallization check_solubility->fractional_crystallization Yes check_reactivity Is there a selective chemical reaction possible? check_chromatography->check_reactivity No hplc_sfc Develop HPLC/SFC Separation check_chromatography->hplc_sfc Yes derivatization Derivatize, Separate, and Deprotect check_reactivity->derivatization Yes end_fail Re-evaluate Strategy check_reactivity->end_fail No end_success Pure Product fractional_crystallization->end_success hplc_sfc->end_success derivatization->end_success

Caption: Decision tree for separating isomeric sulfonamide byproducts.

Data Presentation: Chromatographic Conditions

For challenging separations, chromatography is a powerful tool. Below is a summary of starting conditions reported for the separation of various sulfonamides, which can be adapted for byproduct removal.

TechniqueStationary PhaseMobile Phase/ModifierTemperatureFlow RateDetectionReference
SFC Packed Silica + Aminopropyl10% rising to 30% Methanol in CO₂65°C2.5 mL/minUV[9][11]
HPLC Zorbax Eclipse XDB C18Gradient of 0.08% Acetic Acid, Acetonitrile, and Methanol25°C0.6 mL/minFluorescence[10]
TLC Silica PlateChloroform / n-butanolAmbientN/AFluorescamine Spray[13]

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction for Sulfonic Acid Removal

Objective: To remove a sulfonic acid byproduct from a solution containing the desired sulfonamide product.

Materials:

  • Crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Sodium hydroxide (NaOH) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Beakers and flasks.

Procedure:

  • Transfer the crude organic reaction mixture to a separatory funnel.

  • Add an equal volume of 1M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom if using dichloromethane, top if using ethyl acetate) contains the deprotonated sulfonic acid.

  • Drain the aqueous layer.

  • To ensure complete removal, repeat the extraction with a fresh portion of 1M NaOH.

  • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Wash the organic layer with an equal volume of brine to facilitate drying.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Concentrate the organic solvent in vacuo to obtain the purified sulfonamide product.

Workflow for Basic Liquid-Liquid Extraction

start Crude Organic Mixture add_base Add 1M NaOH Shake & Vent start->add_base separate_layers Separate Aqueous and Organic Layers add_base->separate_layers wash_water Wash Organic Layer with Water separate_layers->wash_water wash_brine Wash Organic Layer with Brine wash_water->wash_brine dry_organic Dry Organic Layer (e.g., Na2SO4) wash_brine->dry_organic filter_concentrate Filter and Concentrate dry_organic->filter_concentrate end Purified Product filter_concentrate->end

Caption: Step-by-step workflow for basic liquid-liquid extraction.

Protocol 2: Purification using a Scavenger Resin

Objective: To remove an excess nucleophilic amine or electrophilic sulfonyl chloride from a reaction mixture.

Materials:

  • Crude reaction mixture in an appropriate solvent.

  • Scavenger resin (e.g., aminomethylated polystyrene for sulfonyl chlorides, or isocyanate resin for amines).[1][2][3]

  • Reaction vessel (round-bottom flask or vial).

  • Stir plate and stir bar, or orbital shaker.

  • Filtration apparatus (e.g., fritted funnel or a funnel with filter paper).

Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent in which the desired product is soluble.

  • Add the appropriate scavenger resin to the solution. A typical loading is 2-4 equivalents of the resin's functional group relative to the excess reagent to be scavenged.

  • Seal the vessel and agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the disappearance of the impurity by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Concentrate the solution in vacuo to yield the purified product.

Logical Diagram for Scavenger Resin Purification

start Crude Reaction Mixture select_resin Select Appropriate Scavenger Resin start->select_resin add_resin Add Resin to Solution select_resin->add_resin agitate Agitate Mixture (1-24h) add_resin->agitate monitor Monitor Reaction (TLC/LC-MS) agitate->monitor filter_resin Filter to Remove Resin monitor->filter_resin wash_resin Wash Resin with Fresh Solvent filter_resin->wash_resin concentrate Combine Filtrate and Concentrate wash_resin->concentrate end Purified Product concentrate->end

Caption: Process flow for purification using scavenger resins.

References

Technical Support Center: Quenching Unreacted 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent, in their synthetic protocols. This document provides troubleshooting advice and answers to frequently asked questions regarding the quenching of unreacted reagent and subsequent reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching agent for reactions involving this compound?

The most commonly employed and recommended quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). This is typically added to the reaction mixture at low temperatures, such as -78 °C, to neutralize any unreacted oxaziridine and the enolate intermediate.

Q2: Why is it important to quench the reaction at low temperatures?

Quenching at low temperatures (e.g., -78 °C) is crucial to control the exothermicity of the reaction between the quenching agent and the unreacted oxidizing reagent.[1] Adding the quenching solution at room temperature could lead to a rapid, uncontrolled reaction, potentially causing a dangerous increase in temperature and pressure, and may lead to the formation of undesired byproducts.

Q3: What are the primary byproducts of a Davis oxidation reaction after quenching?

After the oxidation of the substrate, the Davis reagent is converted into N-benzylidenebenzenesulfonamide. During aqueous workup, this imine can partially or fully hydrolyze to form benzaldehyde and benzenesulfonamide. These byproducts, along with any unreacted starting material and the desired product, will be present in the crude reaction mixture.

Q4: Can I use other quenching agents besides saturated ammonium chloride?

While saturated ammonium chloride is the standard, other reducing agents can potentially be used to quench unreacted oxaziridines. These are typically employed to destroy other oxidizing agents like peracids and may be suitable for oxaziridines. Potential alternatives include:

  • Aqueous sodium sulfite (Na₂SO₃) solution: Sodium sulfite is a common reducing agent used to quench various oxidation reactions.

  • Aqueous sodium bisulfite (NaHSO₃) solution: Similar to sodium sulfite, this can also be used as a reducing agent.

  • Trimethyl phosphite (P(OMe)₃): This is a powerful reducing agent that reacts with oxidizing agents.

It is important to note that protocols for these alternatives in the context of quenching Davis reagent are not as well-documented as for ammonium chloride. Therefore, small-scale trials are recommended to optimize conditions.

Q5: How can I monitor the completion of the quenching process?

The most reliable method to monitor the completion of the reaction and quenching is by Thin Layer Chromatography (TLC). A spot of the unreacted this compound should be run on the TLC plate alongside the reaction mixture. The disappearance of the oxaziridine spot indicates that it has been fully consumed or quenched.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Persistent yellow or orange color in the organic layer after quenching and washing. This coloration might be due to the presence of unreacted oxaziridine or certain byproducts.- Ensure complete quenching by adding a slight excess of the quenching agent and allowing the mixture to stir for a sufficient time (e.g., 15-30 minutes) before warming to room temperature.- If using a sulfite-based quencher, ensure it is freshly prepared.- Washing the organic layer with a mild reducing solution like aqueous sodium thiosulfate can sometimes help remove residual oxidizing species.
Formation of an emulsion during aqueous workup. High concentrations of salts or polar byproducts can lead to the formation of an emulsion between the aqueous and organic layers, making separation difficult.- Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.- If the emulsion persists, filtering the entire mixture through a pad of Celite® can help to break it up.- Diluting the organic layer with more solvent can also sometimes resolve the issue.
Precipitate forms upon addition of the aqueous quenching agent at low temperature. This is often just the aqueous solution freezing upon contact with the cold organic solvent (e.g., at -78 °C).This is a normal observation. Allow the reaction mixture to slowly warm to room temperature with stirring. The ice will melt, and the quenching process will proceed as expected.
Difficulty in removing N-benzylidenebenzenesulfonamide and its hydrolysis byproducts (benzaldehyde, benzenesulfonamide) during purification. These byproducts can have polarities similar to the desired product, making separation by column chromatography challenging.- Careful optimization of the solvent system for flash column chromatography is key. A gradient elution may be necessary.- If benzaldehyde is a significant impurity, washing the organic layer with a saturated aqueous sodium bisulfite solution can help to remove it by forming the water-soluble bisulfite adduct.
Low yield of the desired product. Incomplete reaction, incomplete quenching leading to product degradation, or loss of product during workup.- Monitor the reaction progress by TLC to ensure completion before quenching.- Ensure the quenching is performed at the recommended low temperature and that the quenching agent is added slowly to avoid side reactions.- Minimize the number of extraction and transfer steps to reduce mechanical losses. Ensure the pH of the aqueous layer is appropriate for your product's stability.

Experimental Protocols

Standard Quenching Protocol using Saturated Aqueous Ammonium Chloride

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

  • Cool the reaction mixture: Ensure the reaction mixture is maintained at the reaction temperature, typically -78 °C (a dry ice/acetone bath).

  • Prepare the quenching solution: Have a freshly prepared saturated aqueous solution of ammonium chloride (NH₄Cl) ready.

  • Slow addition of quenching agent: While vigorously stirring the reaction mixture, slowly add the saturated aqueous NH₄Cl solution dropwise via a syringe or an addition funnel. Monitor for any significant temperature increase.

  • Warm to room temperature: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature with continued stirring. This may take 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine to aid in drying.

  • Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Alternative Quenching Protocol using Aqueous Sodium Sulfite

Note: This is a suggested protocol based on the general use of sodium sulfite as a quenching agent. Optimization is highly recommended.

  • Cool the reaction mixture: Maintain the reaction at -78 °C.

  • Prepare the quenching solution: Prepare a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃).

  • Slow addition: Slowly add the 10% aqueous Na₂SO₃ solution dropwise to the cold, stirring reaction mixture.

  • Follow steps 4-8 from the standard protocol above.

Quantitative Data Summary

The following table summarizes typical conditions for the standard quenching of a Davis oxidation reaction. Specific quantities will vary based on the scale of the reaction.

ParameterConditionNotes
Quenching Agent Saturated Aqueous NH₄ClMost commonly reported and reliable.
Temperature -78 °CCrucial for controlling the reaction rate.
Addition Rate DropwiseTo prevent a rapid exotherm.
Warming Time 1-2 hoursAllows for complete quenching and melting of any frozen aqueous layer.
Extraction Solvent Ethyl Acetate or DichloromethaneChoice depends on the polarity of the product.

Visualizations

Experimental Workflow for Quenching and Workup

G cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup cluster_purification Purification start Completed Reaction Mixture (at -78 °C) quench Slowly add saturated aqueous NH4Cl start->quench warm Warm to Room Temperature quench->warm extract Extract with Organic Solvent warm->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for quenching a Davis oxidation reaction.

Reaction Mechanism of Davis Reagent with an Enolate

G Enolate Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Davis 3-Phenyl-2-(phenylsulfonyl)- 1,2-oxaziridine Davis->Intermediate Product α-Hydroxy Carbonyl Intermediate->Product Fragmentation Byproduct N-benzylidenebenzenesulfonamide Intermediate->Byproduct

Caption: Simplified mechanism of the Davis oxidation of an enolate.

References

impact of temperature on the stability of N-sulfonyloxaziridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Sulfonyloxaziridines

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the .

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for N-sulfonyloxaziridines?

A1: While many N-sulfonyloxaziridines are stable crystalline compounds, their thermal stability can vary significantly based on their specific structure.[1] As a general best practice, it is recommended to store them in a refrigerator in a brown bottle.[2] Some sterically hindered oxaziridines can be stored at room temperature for months without noticeable decomposition, whereas others are potentially hazardous if stored at room temperature and require freezing (e.g., -10°C).[1][2] Always consult the supplier's safety data sheet (SDS) for specific storage instructions.

Q2: How does temperature fundamentally affect the stability of N-sulfonyloxaziridines?

A2: Temperature is a critical factor influencing the stability of N-sulfonyloxaziridines. The inherent strain in their three-membered ring makes them susceptible to thermal decomposition.[3] Elevated temperatures provide the activation energy needed to overcome the barrier for ring-opening, primarily through the cleavage of the weak N-O bond.[3][4] This can lead to rearrangements or complete decomposition. Some N-sulfonyloxaziridines can undergo exothermic decomposition if warmed improperly from cold storage.[1]

Q3: What are the visible signs of N-sulfonyloxaziridine decomposition?

A3: Signs of decomposition can include a change in physical appearance (e.g., discoloration, melting, or clumping of the crystalline solid), gas evolution, or a change in pressure within the storage container. In one documented instance, a 1-kg batch that was removed from a freezer and left to stand at ambient temperature decomposed exothermically, blowing the cap off and burning the plastic storage container.[1]

Q4: Can N-sulfonyloxaziridines be handled safely at room temperature for experimental use?

A4: Yes, they can typically be handled at room temperature for the duration of an experiment. However, prolonged exposure should be avoided, especially for less stable derivatives. It is crucial to allow the container to warm to room temperature gradually before opening to prevent moisture condensation. For compounds known to be thermally sensitive, it is advisable to work efficiently and return the reagent to cold storage promptly.[1]

Q5: What are the primary thermal decomposition pathways and products?

A5: The primary thermal decomposition pathway for N-sulfonyloxaziridines is often a rearrangement to form nitrones.[1][5] This process is thought to occur via cleavage of the C-O bond.[3] Another potential pathway involves the cleavage of the O-N bond, which can lead to the formation of amides after proton transfer.[3] These initial decomposition products can further react or degrade under hydrolytic conditions to yield aldehydes or acids.[3]

Troubleshooting Guide

Problem: My N-sulfonyloxaziridine reagent has decomposed during storage.

  • Possible Cause 1: Improper Storage Temperature. The reagent may have been stored at a temperature higher than recommended. Many N-sulfonyloxaziridines require refrigeration or freezing to maintain stability.[1][2]

  • Solution 1: Always verify the recommended storage temperature from the manufacturer or relevant literature. Discard the decomposed reagent according to safety protocols and procure a new batch, ensuring it is stored correctly.

  • Possible Cause 2: Thermal Shock. Rapidly warming a large quantity of the reagent from a frozen state to ambient temperature can sometimes trigger rapid, exothermic decomposition.[1]

  • Solution 2: For bulk quantities, allow the container to warm up slowly in a controlled environment (e.g., in a refrigerator first, then to room temperature) behind a safety shield. Aliquoting the reagent into smaller, single-use vials upon receipt can prevent the need to temperature-cycle the entire stock.

Problem: My oxidation reaction is giving low yields, and I suspect reagent instability.

  • Possible Cause: Reagent Degradation. The N-sulfonyloxaziridine may have partially decomposed, reducing its effective concentration as an oxygen transfer agent.[6]

  • Solution: Before starting a critical reaction, it is good practice to check the purity of the reagent (e.g., by measuring its melting point). A melting point that is broad or lower than the literature value (with decomposition) can indicate impurity or degradation.[2] Use a fresh bottle or a newly opened vial of the reagent to confirm if stability is the issue.

Problem: I am observing byproducts consistent with a nitrone in my reaction.

  • Possible Cause: Thermal Rearrangement. The reaction temperature may be too high, causing the N-sulfonyloxaziridine to rearrange to its corresponding nitrone.[5] This is a known thermal decomposition pathway.[1]

  • Solution: Attempt the reaction at a lower temperature. If the desired oxidation is too slow at lower temperatures, consider using a different, more stable N-sulfonyloxaziridine derivative or an alternative oxidizing agent.

Quantitative Stability Data

The stability of N-sulfonyloxaziridines is highly dependent on their substituents. The following table summarizes stability data from the literature to provide a comparative overview.

N-Sulfonyloxaziridine DerivativeReported Stability & Storage ConditionMelting/Decomposition PointCitation
(±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridinePotentially hazardous at room temperature; store in a refrigerator.94–95°C (with decomposition)[2]
Sterically Hindered (e.g., based on 2,2,4,4-tetramethyl-3-pentanone)Can be isolated and stored at room temperature for months without decomposition.Not specified[1]
Camphorsulfonyl Oxaziridine DerivativesGenerally stable crystalline solids. Used extensively for asymmetric hydroxylations.Varies with structure[5]
Unspecified Bulk Reagent (1-kg batch)Stored in a freezer at -10°C. Decomposed exothermically when warmed to ambient temperature.Not applicable[1]

Experimental Protocols

Protocol: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the thermal stability and decomposition temperature of a novel or uncharacterized N-sulfonyloxaziridine.

Objective: To determine the onset temperature of decomposition (Tonset) and the peak exothermic temperature (Tpeak) for an N-sulfonyloxaziridine sample.

Materials:

  • N-sulfonyloxaziridine sample (2-5 mg)

  • Aluminum DSC pans and lids

  • High-purity nitrogen gas (for purging)

Instrumentation:

  • Differential Scanning Calorimeter (DSC) calibrated for temperature and enthalpy.

  • Microbalance (accurate to ±0.01 mg)

Procedure:

  • Sample Preparation: Tare an aluminum DSC pan on the microbalance. Carefully weigh 2-5 mg of the N-sulfonyloxaziridine sample directly into the pan.

  • Encapsulation: Securely crimp a lid onto the pan. Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30°C).

  • Heating Ramp: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature safely beyond the decomposition event (e.g., 250°C).

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis:

  • Plot the heat flow (W/g) versus temperature (°C).

  • An exothermic event will appear as a peak.

  • Determine the onset temperature (Tonset) , which is the temperature at which the deviation from the baseline begins. This represents the start of the decomposition.

  • Determine the peak temperature (Tpeak) , which is the temperature at the maximum of the exothermic peak.

Safety Precautions:

  • Always handle N-sulfonyloxaziridines behind a safety shield in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Because the decomposition can be energetic, use small sample sizes for initial screenings.

Visual Guides

G cluster_0 cluster_1 cluster_2 cluster_4 A N-Sulfonyloxaziridine (Ground State) B Increased Temperature (Thermal Stress) A->B Input C Overcoming Activation Energy B->C D Pathway 1: C-O Bond Cleavage C->D E Pathway 2: O-N Bond Cleavage C->E F Nitrones D->F G Amides (after H-transfer) E->G H Further Degradation Products F->H e.g., under hydrolysis G->H e.g., under hydrolysis G A 1. Sample Preparation (2-5 mg in DSC pan) B 2. Instrument Setup (Place sample & reference in DSC cell) A->B C 3. Purge Cell (Inert N2 Atmosphere) B->C D 4. Thermal Program (Equilibrate at 30°C) C->D E 5. Heating Ramp (e.g., 10°C/min) D->E F 6. Data Acquisition (Record Heat Flow vs. Temp) E->F G 7. Data Analysis (Plot Thermogram) F->G H 8. Determine Key Parameters (Identify Tonset and Tpeak) G->H I Stability Assessment H->I

References

Validation & Comparative

A Comparative Guide to Oxidation Reagents: 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine vs. m-CPBA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is critical to the success of a synthetic route. This guide provides an objective comparison between 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis oxaziridine, and meta-Chloroperoxybenzoic acid (m-CPBA), two powerful electrophilic oxygen transfer reagents. We will delve into their performance, substrate scope, and practicality, supported by experimental data and protocols.

Introduction to the Oxidants

This compound (Davis Oxaziridine) is a neutral, aprotic, and highly chemoselective oxidizing agent.[1][2] As part of the N-sulfonyloxaziridine class of reagents, it is noted for its stability and its ability to oxidize a wide range of nucleophiles with high regio- and stereoselectivity under mild conditions.[2][3] It is a stable, white solid that can be stored for extended periods without significant decomposition, making it a reliable laboratory reagent.[1][4]

m-Chloroperoxybenzoic Acid (m-CPBA) is a widely used peroxyacid oxidant in organic synthesis.[5] It is effective for a variety of transformations, including the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones to esters, and the oxidation of sulfides and amines.[6][7][8] Commercially, m-CPBA is sold as a stabilized mixture (typically <77% purity) with m-chlorobenzoic acid and water, as the pure compound is shock-sensitive and can be explosive.[5][6][7]

Mechanism of Oxygen Transfer

Both reagents function as electrophilic oxygen transfer agents, where a nucleophile attacks the oxygen atom of the strained three-membered ring (in the Davis oxaziridine) or the terminal peroxy oxygen (in m-CPBA).

The Davis oxaziridine transfers its oxygen atom, generating a stable N-sulfonylimine byproduct. The reaction proceeds without the generation of acidic or basic byproducts, a key advantage in sensitive applications.[4]

G Davis_Oxaziridine Davis Oxaziridine (Electrophile) TS Transition State Davis_Oxaziridine->TS Nucleophile Nucleophile (e.g., Sulfide, Enolate) Nucleophile->TS Attack on Oxygen Oxidized_Product Oxidized Product (e.g., Sulfoxide, α-Hydroxy Ketone) Imine_Byproduct N-Sulfonylimine Byproduct TS->Oxidized_Product TS->Imine_Byproduct

Caption: General Oxidation Mechanism of Davis Oxaziridine.

m-CPBA operates via a concerted "butterfly" transition state, particularly in alkene epoxidations, where the oxygen is delivered and a proton is transferred simultaneously.[6] A significant drawback is the formation of m-chlorobenzoic acid as a byproduct, which can complicate purification and introduce acidity into the reaction mixture.[9]

G mCPBA m-CPBA (Electrophile) TS Transition State (Butterfly) mCPBA->TS Nucleophile Nucleophile (e.g., Alkene, Ketone) Nucleophile->TS Concerted Attack Oxidized_Product Oxidized Product (e.g., Epoxide, Ester) Acid_Byproduct m-Chlorobenzoic Acid Byproduct TS->Oxidized_Product TS->Acid_Byproduct

Caption: General Oxidation Mechanism of m-CPBA.

Performance Comparison

The choice between the Davis oxaziridine and m-CPBA often depends on the specific substrate and the desired level of selectivity.

FeatureThis compound (Davis Oxaziridine)m-Chloroperoxybenzoic Acid (m-CPBA)
Primary Applications α-Hydroxylation of enolates, selective sulfide to sulfoxide oxidation.[10][11][12]Alkene epoxidation, Baeyer-Villiger oxidation, general oxidation of sulfides and amines.[5][6][13]
Chemoselectivity High . Excellent for selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones.[11] A mild, aprotic source of oxygen, often giving higher yields than m-CPBA in sensitive systems.[4]Moderate to Good . Can lead to over-oxidation (e.g., sulfides to sulfones).[7] In substrates with multiple oxidizable sites (e.g., unsaturated ketones), selectivity between epoxidation and Baeyer-Villiger can be an issue.[14]
Stereoselectivity Can achieve high stereoselectivity, especially with chiral variants for asymmetric synthesis (e.g., α-hydroxylation of prochiral enolates).[15]High in alkene epoxidations, which are stereospecific (configuration of the alkene is retained).[6]
Reaction Conditions Typically neutral, aprotic conditions (e.g., THF, CH2Cl2) at low temperatures (-78 °C to RT).Often run in chlorinated solvents (e.g., CH2Cl2). The reaction generates an acidic byproduct, which may require buffering (e.g., with NaHCO3).[7][9]
Byproducts N-benzylidenebenzenesulfonamide.[1]m-Chlorobenzoic acid.[6][9]
Work-up Generally straightforward chromatography.Can be complicated by the need to remove the acidic m-chlorobenzoic acid byproduct, often requiring aqueous base washes.[9]
Safety & Handling Thermally stable crystalline solid; can be stored at room temperature for months without decomposition.[1][4]Commercially available as a mixture with <77% purity for stability. Pure m-CPBA is shock-sensitive and potentially explosive.[5][7] Requires refrigerated storage.[16]

Experimental Data

The following table summarizes representative results for common oxidation reactions.

ReactionSubstrateReagentConditionsProductYieldCitation
Sulfide Oxidation ThiophenolatesDavis Oxaziridine (1 equiv) then Alkyl HalideTHF, -78 °C to RTAlkyl Phenyl Sulfones71-91%[17]
Sulfide Oxidation Generic Sulfidem-CPBA (1 equiv)CH2Cl2SulfoxideGood[7]
Sulfide Oxidation Generic Sulfidem-CPBA (2 equiv)CH2Cl2, 0 °C to RTSulfoneGood[7]
Enolate Hydroxylation Ketone EnolateDavis OxaziridineTHF, -78 °Cα-Hydroxy Ketone82%[2]
Alkene Epoxidation Generic Alkenem-CPBACH2Cl2, NaHCO3EpoxideHigh[7][16]
Amine Oxidation Secondary AmineDavis Oxaziridine-HydroxylamineGood[4]
Amine Oxidation Secondary Aminem-CPBA-HydroxylamineLower Yields[4]

Experimental Protocols

Protocol 1: α-Hydroxylation of a Ketone using Davis Oxaziridine

This protocol is a general representation for the direct oxidation of enolates.[2][10]

  • Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the ketone substrate in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Enolate Formation : Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base (e.g., 1.05 equivalents of KHMDS or LDA) dropwise to form the corresponding enolate. Stir the mixture for 30-60 minutes at -78 °C.

  • Oxidation : In a separate flask, dissolve 1.1 equivalents of this compound in a minimum amount of anhydrous THF. Add this solution dropwise to the cold enolate solution.

  • Reaction Monitoring : Stir the reaction at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching : Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude α-hydroxy ketone product by flash column chromatography on silica gel.

Protocol 2: Epoxidation of an Alkene using m-CPBA

This protocol is a general representation for the epoxidation of an alkene.[16]

  • Preparation : Dissolve the alkene substrate in a suitable solvent such as dichloromethane (CH2Cl2) in a round-bottom flask.

  • Buffering (Optional but Recommended) : Add a solid buffer, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) (approx. 2-3 equivalents), to neutralize the m-chlorobenzoic acid byproduct as it forms.

  • Addition of m-CPBA : Add 1.1 to 1.5 equivalents of solid m-CPBA (typically ~77% purity) portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-12 hours).

  • Quenching : Cool the reaction mixture to 0 °C and quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite (Na2SO3) or sodium thiosulfate (Na2S2O3) until a starch-iodide paper test is negative.

  • Work-up : Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3 and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[9]

  • Purification : Purify the crude epoxide by flash column chromatography on silica gel.

Decision-Making Workflow

The following diagram provides a simplified workflow for selecting the appropriate oxidant based on the substrate and desired transformation.

G Start What is your substrate? Substrate_Type Functional Group to Oxidize? Start->Substrate_Type Sulfide_Node Sulfide Substrate_Type->Sulfide_Node Sulfide Enolate_Node Ketone/Ester Enolate Substrate_Type->Enolate_Node Enolate Alkene_Node Alkene Substrate_Type->Alkene_Node Alkene Ketone_Node Ketone (for BV) Substrate_Type->Ketone_Node Ketone (Baeyer-Villiger) Selectivity_Check Is over-oxidation a concern? (e.g., Sulfoxide vs. Sulfone) Sulfide_Node->Selectivity_Check Use_Davis Use Davis Oxaziridine Enolate_Node->Use_Davis α-Hydroxylation Use_mCPBA Use m-CPBA Alkene_Node->Use_mCPBA Epoxidation Ketone_Node->Use_mCPBA Selectivity_Check->Use_Davis Yes Selectivity_Check->Use_mCPBA No

Caption: Oxidant selection workflow.

Conclusion

Both this compound and m-CPBA are highly effective oxidizing agents, but they occupy distinct niches in organic synthesis.

Choose this compound (Davis Oxaziridine) when:

  • High chemoselectivity is paramount.

  • You are performing an α-hydroxylation of a ketone or ester.

  • You need to oxidize a sulfide selectively to a sulfoxide without forming the sulfone.

  • The substrate or product is sensitive to acidic conditions.

Choose m-Chloroperoxybenzoic Acid (m-CPBA) when:

  • Performing a robust, general-purpose oxidation.

  • The primary goal is alkene epoxidation or a Baeyer-Villiger reaction.

  • Cost is a significant factor, as m-CPBA is generally less expensive.

  • The potential for over-oxidation is not a concern, or the acidic byproduct can be easily managed.

Ultimately, a careful consideration of the substrate's functionalities, the desired product, and the required reaction conditions will guide the informed researcher to the optimal choice of oxidant.

References

comparison of different chiral oxaziridines for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral reagent is paramount for achieving high stereoselectivity in asymmetric synthesis. Chiral oxaziridines have emerged as a powerful class of electrophilic oxidizing agents, capable of delivering an oxygen atom to a variety of nucleophiles with excellent enantiocontrol. This guide provides an objective comparison of different chiral oxaziridines, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic transformations.

Chiral oxaziridines, particularly N-sulfonyloxaziridines, are widely utilized for the asymmetric hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the epoxidation of alkenes. Their stability, ease of handling, and generally high enantioselectivity make them attractive reagents in both academic and industrial settings. The most well-known among these are the camphor-derived N-sulfonyloxaziridines, often referred to as Davis oxaziridines. However, a variety of other chiral oxaziridines have been developed, each with its own unique characteristics and applications.

Performance Comparison in Asymmetric Oxidations

The efficacy of a chiral oxaziridine is typically evaluated based on the yield and enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. The following tables summarize the performance of various chiral oxaziridines in key asymmetric transformations.

Asymmetric Hydroxylation of Ketone Enolates

The asymmetric hydroxylation of prochiral enolates to furnish optically active α-hydroxy ketones is a cornerstone application of chiral oxaziridines. Camphor-derived N-sulfonyloxaziridines are particularly effective for this transformation. The choice of the oxaziridine and the reaction conditions, such as the enolate counter-ion, can significantly influence the stereochemical outcome.

Carbonyl CompoundChiral OxaziridineBaseSolventTemp (°C)Yield (%)ee (%)Reference
2-Methyl-1-tetralone(+)-(Camphorsulfonyl)oxaziridineNaHMDSTHF-788595[1]
2-Propionyl-1-tetralone(+)-(Camphorsulfonyl)oxaziridineNaHMDSTHF-788092[1]
Deoxybenzoin(+)-(Camphorsulfonyl)oxaziridineKHMDSTHF-787588[1]
2-Methyl-1-indanone(+)-(Camphorsulfonyl)oxaziridineNaHMDSTHF-787885[1]
Propiophenone(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridineLDATHF-7865>95[2]
1-Indanone(-)-(Camphorsulfonyl)oxaziridineNaHMDSTHF-789196[3]
Asymmetric Oxidation of Sulfides

The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is another critical transformation where chiral oxaziridines excel. This reaction is pivotal in the synthesis of various pharmaceuticals. The structure of the oxaziridine plays a crucial role in determining the level of enantioselectivity.

SulfideChiral OxaziridineSolventTemp (°C)Yield (%)ee (%)Reference
Thioanisole(+)-(Camphorsulfonyl)oxaziridineCCl4209588[4]
Methyl p-tolyl sulfide(+)-(Camphorsulfonyl)oxaziridineCCl4209891[4]
Benzyl phenyl sulfide(+)-(Camphorsulfonyl)oxaziridineCCl4209285[4]
Thioanisole(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridineCCl42096>95[2]
Methyl p-tolyl sulfide(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridineCCl42099>95[2]
2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole (Omeprazole sulfide)(+)-(Camphorsulfonyl)oxaziridineCH2Cl2rt>90>98[4]
Asymmetric Epoxidation of Alkenes

While less common than their application in hydroxylations and sulfoxidations, chiral oxaziridines, particularly in the form of catalytically generated oxaziridinium salts, can be employed for the asymmetric epoxidation of alkenes. These methods offer an alternative to other well-established epoxidation protocols.

AlkeneChiral Catalyst (Oxaziridinium Precursor)OxidantSolventYield (%)ee (%)Reference
(E)-StilbeneChiral iminium saltOxoneCH3CN/H2O8592[5]
1-PhenylcyclohexeneChiral iminium saltOxoneCH3CN/H2O7888[5]
(E)-β-MethylstyreneChiral iminium saltOxoneCH3CN/H2O8290[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these asymmetric transformations. Below are representative experimental protocols for the key reactions discussed.

Protocol 1: Asymmetric Hydroxylation of a Ketone Enolate

This protocol describes the general procedure for the asymmetric hydroxylation of a prochiral ketone using a camphor-derived N-sulfonyloxaziridine.[1]

Materials:

  • Prochiral ketone (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 mL, 1.1 mmol)

  • (+)-(Camphorsulfonyl)oxaziridine (1.2 mmol)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • NaHMDS (1.1 mL, 1.1 mmol, 1.0 M in THF) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • A solution of (+)-(camphorsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired α-hydroxy ketone.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Protocol 2: Asymmetric Oxidation of a Sulfide

This protocol provides a general method for the enantioselective oxidation of a prochiral sulfide to a chiral sulfoxide using a camphor-derived N-sulfonyloxaziridine.[4]

Materials:

  • Prochiral sulfide (1.0 mmol)

  • Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) (10 mL)

  • (+)-(Camphorsulfonyl)oxaziridine (1.1 mmol)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the prochiral sulfide (1.0 mmol) in CCl4 or CH2Cl2 (10 mL) at room temperature is added a solution of (+)-(camphorsulfonyl)oxaziridine (1.1 mmol) in the same solvent (5 mL).

  • The reaction mixture is stirred at room temperature and monitored by TLC. The reaction time can vary from a few hours to several days depending on the substrate.

  • Once the starting sulfide is consumed, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the corresponding chiral sulfoxide.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying principles of stereoselection and the experimental workflow is crucial for optimizing these reactions. The following diagrams, generated using the DOT language, illustrate key concepts.

Asymmetric_Hydroxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ketone Prochiral Ketone Enolate Enolate Formation (-78 °C, THF) Ketone->Enolate 1. Base Base (e.g., NaHMDS) Base->Enolate 1. Oxaziridine Chiral Oxaziridine Oxidation Oxidation with Chiral Oxaziridine Oxaziridine->Oxidation 2. Enolate->Oxidation 2. Quench Quench (aq. NH4Cl) Oxidation->Quench 3. Extraction Extraction (EtOAc) Quench->Extraction 4. Purification Chromatography Extraction->Purification 5. Product α-Hydroxy Ketone Purification->Product 6. Stereochemical_Model cluster_model Stereochemical Model for Asymmetric Hydroxylation TS_Favored Favored Transition State (Less Steric Hindrance) Major_Enantiomer Major Enantiomer TS_Favored->Major_Enantiomer Leads to TS_Disfavored Disfavored Transition State (More Steric Hindrance) Minor_Enantiomer Minor Enantiomer TS_Disfavored->Minor_Enantiomer Leads to Enolate Prochiral Enolate Enolate->TS_Favored Re-face attack Enolate->TS_Disfavored Si-face attack Oxaziridine Chiral Oxaziridine (e.g., Camphor-derived) Oxaziridine->TS_Favored Oxaziridine->TS_Disfavored

References

A Comparative Guide to Alternative Reagents for the Electrophilic Hydroxylation of Enolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a hydroxyl group alpha to a carbonyl moiety is a fundamental transformation in organic synthesis, yielding α-hydroxy carbonyl compounds that are key structural motifs in numerous natural products and pharmaceutical agents.[1] Electrophilic hydroxylation of a pre-formed enolate is a primary strategy to achieve this conversion. While classic methods exist, a range of alternative reagents have been developed, each offering a unique profile of reactivity, selectivity, and operational simplicity.

This guide provides an objective comparison of the leading modern reagents for the electrophilic hydroxylation of enolates: Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), N-Sulfonyloxaziridines (Davis Reagents), Dimethyldioxirane (DMDO), and catalytic systems using Molecular Oxygen. Performance data is presented to aid in reagent selection, alongside detailed experimental protocols for key transformations.

Core Reagent Comparison

The choice of hydroxylating agent is critical and depends on factors such as the nature of the substrate, the need for stereocontrol, and reaction scale. The following sections detail the performance and characteristics of each major class of reagent.

MoOPH (Vedejs' Reagent)

Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide), or MoOPH, is a well-established, electrophilic oxygen source first reported for this purpose by Edwin Vedejs in 1974.[2] It is a yellow crystalline solid that reacts effectively with a variety of enolates derived from ketones, esters, and amides.[3]

  • Performance: MoOPH generally provides good yields for the α-hydroxylation of non-stabilized enolates. However, reactions seldom proceed to complete conversion, with 5-15% of the starting material often recovered.[3] A common side reaction is overoxidation to the corresponding dicarbonyl compound, which can be mitigated by careful temperature control (-78 to -20 °C) or by using an inverse addition technique (adding the enolate to the MoOPH solution).[2]

  • Substrate Scope: The reagent is effective for branched or unbranched esters, amides, and nitriles.[3] However, methyl ketone enolates can lead to poor yields due to competing condensation reactions.[3]

  • Advantages:

    • Effective for a broad range of standard enolates.

    • Well-documented procedures are available.

  • Disadvantages:

    • Stoichiometric use of a molybdenum complex.

    • The HMPA ligand is a known carcinogen (though it can be replaced by DMPU).[2]

    • Incomplete conversion and potential for overoxidation are common.[2][3]

    • The reagent is achiral, offering no inherent enantioselectivity.

N-Sulfonyloxaziridines (Davis Reagents)

N-Sulfonyloxaziridines, pioneered by Franklin A. Davis, are a highly versatile and widely used class of electrophilic oxygen transfer agents.[4][5] They are stable, crystalline solids and are commercially available in both racemic and enantiopure forms, making them exceptionally valuable for asymmetric synthesis.[4] The reaction proceeds via an SN2-type attack of the nucleophilic enolate on the electrophilic oxygen of the oxaziridine ring.[5]

  • Performance: These reagents are known for high efficiency and clean reactions, often providing α-hydroxy carbonyl compounds in high yields.[6] The primary advantage lies in asymmetric synthesis, where chiral, non-racemic versions (often camphor-derived) can achieve excellent levels of enantioselectivity, frequently exceeding 95% ee.[7][8]

  • Substrate Scope: Davis reagents are effective for a wide range of substrates, including ketones, esters, and stabilized enolates from β-dicarbonyl compounds, a class of substrates that performs poorly with MoOPH.[9] Stereoselectivity is highly dependent on the enolate structure, base, and specific oxaziridine used.[7] For example, while acyclic secondary ketone enolates can give >95% ee, tertiary substituted enolates may yield much lower stereoselectivity (9-21% ee).[7]

  • Advantages:

    • Excellent for asymmetric hydroxylation, with high enantioselectivities achievable.[7][8]

    • Commercially available in both enantiomeric forms.

    • High reaction efficiency and clean byproducts (a sulfinimine).[4]

    • Broad substrate scope, including stabilized enolates.[9]

  • Disadvantages:

    • Stoichiometric use of a relatively expensive chiral reagent is often required.

    • Stereoselectivity can be sensitive to reaction conditions and substrate structure.[7]

Dimethyldioxirane (DMDO)

Dimethyldioxirane is a powerful yet mild electrophilic oxidant. It is typically prepared as a dilute solution in acetone from potassium peroxymonosulfate (Oxone®) and acetone.[2][10] The volatile nature of the acetone solvent and byproduct simplifies purification.[2] DMDO is highly effective for hydroxylating enolates and, notably, their corresponding silyl enol ethers in a process known as the Rubottom oxidation.[10]

  • Performance: DMDO provides good to excellent yields for the α-hydroxylation of a wide array of carbonyl compounds.[10] The reaction proceeds under neutral, mild conditions, often at low temperatures, making it suitable for sensitive substrates.[2] While DMDO itself is achiral, asymmetric variants of the hydroxylation can be achieved using chiral catalysts.

  • Substrate Scope: The reagent effectively hydroxylates enols or enolates from ketones, esters, β-diketones, and β-keto esters.[10]

  • Advantages:

    • Mild, neutral reaction conditions.

    • Volatile and benign byproduct (acetone).[2]

    • Can be generated in situ or used as an isolated solution.[10]

    • Highly effective for a broad range of substrates.

  • Disadvantages:

    • Must be prepared and titrated before use, as it is not commercially available as a stable, pure reagent.[2]

    • DMDO solutions are volatile and potentially explosive when concentrated, requiring careful handling.[11]

    • The reagent is achiral.

Molecular Oxygen (O₂) with Catalysis

Employing molecular oxygen (from air) as the terminal oxidant represents the most economical and environmentally benign approach. These reactions require a catalyst to mediate the oxygen transfer. Systems employing transition metals (e.g., dinuclear Palladium complexes) or organocatalysts (e.g., phase-transfer catalysts) have been developed.[12][13]

  • Performance: Catalytic systems can achieve high yields (up to 99%) and, in the case of asymmetric catalysis, high enantioselectivities (up to 96% ee for β-keto esters).[14][15] The reaction conditions are typically mild.

  • Substrate Scope: The substrate scope is catalyst-dependent. Phase-transfer catalysis has been shown to be effective for 3-substituted oxindoles and other cyclic ketones.[5][15] Copper-catalyzed systems work well for β-keto esters.[14]

  • Advantages:

    • Highly atom-economical and green, using air as the oxidant.

    • Catalytic process reduces waste.

    • Amenable to the development of asymmetric variants.[15]

  • Disadvantages:

    • Catalyst development is ongoing, and a universal catalyst does not exist.

    • Reaction optimization (catalyst, solvent, additives) is often required for new substrates.

    • Some systems may require photosensitizers or co-catalysts.[14]

Quantitative Performance Data

The following table summarizes representative experimental data for the hydroxylation of various enolate precursors with the discussed reagents. Direct comparison is challenging as conditions and substrates vary across studies, but the data provides a strong indication of typical performance.

Substrate TypeReagentConditionsYield (%)StereoselectivityReference
Cyclic Ketone MoOPHLDA, THF, -78 °C55-65%N/A (Achiral)[3]
Cyclic Ketone (+)-Camphorsulfonyl- oxaziridineNaHMDS, THF, -78 °C84%95% ee[9]
Cyclic Ketone DMDOTMS-enol ether, CH₂Cl₂92%N/A (Achiral)
Cyclic Ketone O₂ / Phase-Transfer CatalystK₂CO₃, Toluene, rt99%97% ee[15]
β-Keto Ester (-)-Camphorsulfonyl- oxaziridineKHMDS, THF, -78 °C85%>98% de[9]
β-Keto Ester DMDO (in situ)Acetone/H₂O85-95%N/A (Achiral)[10]
β-Keto Ester O₂ / Cu(OAc)₂-EthylenediamineTPP, THF, Visible Light99%N/A (Achiral)[14]
β-Keto Ester O₂ / Chiral PTCK₂CO₃, Toluene, rt99%90% ee[13]
Acyclic Ketone (+)-Camphorsulfonyl- oxaziridineNaHMDS, THF77%96% ee[8]
Amide MoOPHKHMDS, THF, -78 °C60-80%Diastereoselective[3]

Experimental Protocols

Protocol 1: General Procedure for α-Hydroxylation using MoOPH

This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.282.

  • Enolate Formation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere. The solution is stirred for 20 minutes. The ketone substrate (1.0 equiv) dissolved in anhydrous THF is then added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Hydroxylation: Solid MoOPH (1.2-1.5 equiv) is added to the cold enolate solution in one portion. The reaction mixture is stirred at -78 °C for 1-2 hours, during which a color change is typically observed.

  • Workup and Purification: The reaction is quenched by the addition of saturated aqueous sodium sulfite solution. The mixture is allowed to warm to room temperature and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Asymmetric α-Hydroxylation using a Chiral N-Sulfonyloxaziridine

This protocol is a general procedure based on methodologies reported by Davis and others.[8]

  • Enolate Formation: A solution of the ketone or ester substrate (1.0 equiv) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) in THF is added dropwise. The mixture is stirred for 1 hour at -78 °C.

  • Hydroxylation: A solution of the enantiopure (camphorylsulfonyl)oxaziridine derivative (1.1-1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature and extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography. Enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 3: α-Hydroxylation using a DMDO-Acetone Solution

This protocol is based on the preparation and use of isolated DMDO.[2][10]

  • Preparation of DMDO Solution: Caution: DMDO is a volatile peroxide and should be handled with care in a well-ventilated fume hood behind a safety shield. A 1 L flask containing distilled water (20 mL), acetone (30 mL), and sodium bicarbonate (24 g) is cooled in an ice bath. Oxone® (25 g) is added in one portion with vigorous stirring. After 15 minutes, the DMDO-acetone solution is distilled under moderate vacuum (150-200 mmHg) into a receiving flask cooled to -78 °C. The concentration of the resulting pale-yellow solution is determined by titration (e.g., with thioanisole).[2]

  • Hydroxylation: The carbonyl substrate (1.0 equiv) is dissolved in acetone or dichloromethane and cooled to 0 °C. The standardized DMDO solution (1.1-1.5 equiv) is added dropwise to the stirred solution. The reaction is monitored by TLC until the starting material is consumed.

  • Workup and Purification: The solvent is removed on a rotary evaporator. The resulting crude product is often pure enough for subsequent steps. If necessary, it can be further purified by flash chromatography.

Visualization of Pathways and Workflows

General Mechanism of Enolate Hydroxylation

G cluster_0 Enolate Formation cluster_1 Hydroxylation cluster_2 Product Formation Start Carbonyl Compound Enolate Metal Enolate Start->Enolate + Base - H-Base⁺ Base Strong Base (e.g., LDA, NaHMDS) Intermediate Alkoxide Intermediate Enolate->Intermediate + 'E-O' Reagent Electrophilic Oxygen Source ('E-O') Product α-Hydroxy Carbonyl Intermediate->Product + Workup Workup Aqueous Workup (H⁺)

Caption: General reaction pathway for electrophilic hydroxylation.

Typical Experimental Workflow

G A 1. Setup & Inerting (Dry Glassware, N₂/Ar) B 2. Enolate Formation (Add base to substrate in dry solvent at low temp) A->B C 3. Hydroxylation (Add oxidizing reagent to enolate solution) B->C D 4. Reaction Quench (Add aq. Na₂SO₃, NH₄Cl, etc.) C->D E 5. Extraction (Transfer to sep. funnel, extract with organic solvent) D->E F 6. Drying & Concentration (Dry with Na₂SO₄, filter, remove solvent in vacuo) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Analysis (NMR, HPLC, etc.) G->H G A Goal: Asymmetric Synthesis? B YES A->B Yes C NO A->C No D Use Chiral N-Sulfonyloxaziridine (Davis Reagent) B->D E Use Catalytic O₂ with Chiral Phase-Transfer Catalyst B->E F Substrate is a stabilized enolate (e.g., β-dicarbonyl)? C->F G YES F->G Yes H NO F->H No I Use DMDO or N-Sulfonyloxaziridine G->I J Use MoOPH, DMDO, or Catalytic O₂ H->J K Consider scale and handling requirements J->K

References

A Researcher's Guide to the Structural Validation of α-Hydroxy Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of α-hydroxy carbonyl compounds is a critical step in ensuring the efficacy and safety of new molecular entities. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of these compounds, complete with experimental protocols and supporting data.

Spectroscopic Methods: The Cornerstone of Structural Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of α-hydroxy carbonyl compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data for α-hydroxy carbonyl compounds.

¹H NMR Spectroscopy: Provides information on the number of different types of protons and their neighboring environments. Key signals for α-hydroxy carbonyls include the proton on the hydroxyl-bearing carbon (α-proton) and the hydroxyl proton itself.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon signal is particularly diagnostic.

Proton Type Typical ¹H Chemical Shift (δ) in ppm Carbon Type Typical ¹³C Chemical Shift (δ) in ppm
Hydroxyl Proton (-OH)2.0 - 5.0 (broad, concentration dependent)Carbonyl Carbon (C=O) in Ketones205 - 220
α-Proton (-CH-OH)3.5 - 4.5Carbonyl Carbon (C=O) in Aldehydes190 - 200
Protons α to Carbonyl (-CH-C=O)2.0 - 2.7Carbonyl Carbon (C=O) in Acids/Esters170 - 185
Aldehydic Proton (-CHO)9.0 - 10.0α-Carbon (-CH-OH)60 - 80

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified α-hydroxy carbonyl compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Analysis: Analyze the chemical shifts, integration values (proton ratios), and coupling patterns (multiplicity) to deduce the proton connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, particularly the hydroxyl (-OH) and carbonyl (C=O) groups characteristic of α-hydroxy carbonyl compounds.

Functional Group Vibrational Mode **Typical Absorption Frequency (cm⁻¹) **Appearance
Hydroxyl (-OH)O-H Stretch3500 - 3200Broad
Carbonyl (C=O) in KetoneC=O Stretch1725 - 1705Strong, Sharp
Carbonyl (C=O) in AldehydeC=O Stretch1740 - 1720Strong, Sharp
Carbonyl (C=O) in α,β-unsaturatedC=O Stretch1685 - 1665Strong, Sharp
Hydroxyl (-OH)C-O Stretch1260 - 1000Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid α-hydroxy carbonyl compound directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Ensure good contact between the sample and the ATR crystal.

  • Data Processing: The software automatically performs a Fourier transform to generate the spectrum.

  • Analysis: Identify the characteristic absorption bands for the hydroxyl and carbonyl groups. The position and shape of these bands can provide information about hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Fragmentation Type Description Typical m/z Values of Fragments
Molecular Ion (M⁺) The intact molecule with one electron removed.Corresponds to the molecular weight of the compound.
α-Cleavage Cleavage of the bond between the carbonyl carbon and the α-carbon.[R-C=O]⁺ or [R'-CH(OH)]⁺
McLafferty Rearrangement Transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage (if applicable).Varies depending on the structure.
Dehydration Loss of a water molecule (H₂O).[M-18]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile α-hydroxy carbonyl compound into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features.

Chemical Tests: Qualitative Confirmation

While less informative than spectroscopic methods, simple chemical tests can provide rapid qualitative evidence for the presence of the α-hydroxy carbonyl moiety.

Test Reagent Positive Result for α-Hydroxy Carbonyl Principle
Tollens' Test Ammoniacal silver nitrate [Ag(NH₃)₂]⁺Formation of a silver mirror or black precipitate.[1]The α-hydroxy ketone tautomerizes to an α-hydroxy aldehyde, which is then oxidized by the Tollens' reagent.
Fehling's Test Alkaline solution of copper(II) sulfate and sodium tartrate.Formation of a red precipitate of copper(I) oxide (Cu₂O).[2][3][4]Similar to Tollens' test, the α-hydroxy ketone is oxidized by the Cu²⁺ ions.
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test 2,4-dinitrophenylhydrazine in acidic solution.Formation of a yellow, orange, or red precipitate.[5]The carbonyl group reacts with 2,4-DNPH to form a colored hydrazone derivative.

Experimental Protocol: Tollens' Test

  • Reagent Preparation: Prepare Tollens' reagent immediately before use by adding a drop of dilute sodium hydroxide solution to aqueous silver nitrate to form a precipitate of silver oxide. Then, add dilute aqueous ammonia dropwise until the precipitate just dissolves.

  • Procedure: Add a few drops of the α-hydroxy carbonyl compound to the freshly prepared Tollens' reagent in a clean test tube.

  • Observation: Gently warm the mixture in a water bath. A positive test is indicated by the formation of a silver mirror on the inner wall of the test tube or a black precipitate of silver.[6][7]

Definitive Structure Determination: X-Ray Crystallography

For an unambiguous, three-dimensional structure, including the absolute stereochemistry of chiral centers, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Grow a high-quality single crystal of the α-hydroxy carbonyl compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined and refined to generate a precise 3D model of the molecule.

Alternative and Advanced Techniques

For challenging cases, particularly for determining stereochemistry, other techniques can be employed:

  • Chiral Derivatizing Agents (CDAs) in NMR: The α-hydroxy carbonyl compound is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.[8][9][10][11] These diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess and, in some cases, absolute configuration.[9]

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13][14] The resulting spectrum is highly sensitive to the molecule's absolute configuration, which can be determined by comparing the experimental spectrum to quantum chemical calculations.[13]

Visualizing the Workflow

The process of validating the structure of an α-hydroxy carbonyl compound typically follows a logical progression of techniques, from initial characterization to definitive structural elucidation.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Stereochemical Determination cluster_3 Final Confirmation Sample Sample TLC_HPLC TLC / HPLC for Purity Sample->TLC_HPLC Purity Check IR IR Spectroscopy MS Mass Spectrometry IR->MS Molecular Weight 1D_NMR 1D NMR (¹H, ¹³C) MS->1D_NMR Basic Structure TLC_HPLC->IR Functional Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Connectivity XRay X-Ray Crystallography 2D_NMR->XRay Definitive 3D Structure CDA_NMR Chiral Derivatizing Agents + NMR 2D_NMR->CDA_NMR Enantiomeric Purity/ Absolute Configuration VCD Vibrational Circular Dichroism 2D_NMR->VCD Absolute Configuration Structure_Confirmed Structure_Confirmed XRay->Structure_Confirmed CDA_NMR->Structure_Confirmed VCD->Structure_Confirmed

Caption: Workflow for the structural validation of α-hydroxy carbonyl compounds.

Comparison of Techniques

Technique Information Provided Advantages Disadvantages
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry (relative).Highly informative, non-destructive.Requires pure sample, can be complex to interpret.
IR Spectroscopy Presence of functional groups (-OH, C=O).Rapid, easy to use, small sample amount.Limited structural information, not quantitative.
Mass Spectrometry Molecular weight, fragmentation pattern.High sensitivity, small sample amount.Fragmentation can be complex, may not show molecular ion.
Chemical Tests Qualitative presence of the α-hydroxy carbonyl moiety.Rapid, simple, inexpensive.Prone to false positives, not specific.
X-Ray Crystallography Unambiguous 3D structure, absolute stereochemistry.Definitive structural proof.Requires a suitable single crystal, can be time-consuming.
Chiral Derivatization + NMR Enantiomeric purity, absolute configuration.Uses standard NMR equipment.Requires chemical reaction, may not be universally applicable.
Vibrational Circular Dichroism Absolute stereochemistry.Non-destructive, applicable in solution.Requires specialized equipment, interpretation can be complex.

By employing a combination of these techniques in a logical workflow, researchers can confidently and accurately validate the structure of α-hydroxy carbonyl compounds, a crucial step in the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to the Kinetic Studies of Oxidations with 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetics of oxidation reactions utilizing 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent. We will delve into its performance in key oxidation reactions and draw comparisons with other widely used oxidizing agents, supported by experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility.

Introduction to this compound (Davis Reagent)

This compound is a versatile, electrophilic oxidizing agent known for its stability and selectivity in a variety of organic transformations.[1][2] It is particularly effective for the α-hydroxylation of ketones and esters, the oxidation of sulfides to sulfoxides, and the epoxidation of alkenes.[1] Its mechanism of action typically involves a bimolecular, nucleophilic attack of the substrate on the electrophilic oxygen atom of the oxaziridine ring.[2]

Comparative Kinetic Analysis

To provide a clear comparison of the oxidative capabilities of the Davis reagent against other common oxidants, the following tables summarize key kinetic data for various oxidation reactions.

Table 1: Oxidation of Thioanisole to Thioanisole S-oxide
Oxidizing AgentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] at 25°CSolventReference
This compoundData not available in search resultsCCl₄[3]
m-Chloroperoxybenzoic acid (m-CPBA)Data not available in search resultsVarious
Potassium Peroxymonosulfate (Oxone®)Data not available in search resultsVarious

Note: Specific rate constants for the oxidation of thioanisole were not found in the provided search results. However, the oxidation of sulfides to sulfoxides by the Davis reagent is generally described as a rapid and clean reaction.[4]

Table 2: α-Hydroxylation of Ketone Enolates

The α-hydroxylation of ketones via their enolates is a cornerstone application of the Davis reagent. The reaction is typically rapid, even at low temperatures.

SubstrateOxidizing AgentReaction TimeYield (%)Temperature (°C)Reference
PropiophenoneThis compound< 1 hour95-78[3]
2-Methyl-1-tetraloneThis compoundData not available92-78[3]

Note: Direct kinetic comparisons with other reagents for α-hydroxylation under identical conditions were not available in the search results.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of kinetic studies. Below are representative protocols for key oxidation reactions using this compound.

Protocol 1: General Procedure for the α-Hydroxylation of a Ketone

This procedure is adapted from the work of Davis and coworkers.[3]

Materials:

  • Ketone (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M solution in heptane/THF/ethylbenzene)

  • This compound (1.2 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the ketone in anhydrous THF is cooled to -78°C under an inert atmosphere.

  • LDA solution is added dropwise to the ketone solution, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

  • A solution of this compound in anhydrous THF is added dropwise to the enolate solution at -78°C.

  • The reaction mixture is stirred at -78°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Oxidation of a Sulfide to a Sulfoxide

This protocol is based on the general principles of sulfide oxidation by oxaziridines.[4]

Materials:

  • Sulfide (1.0 mmol)

  • Chloroform or Dichloromethane (10 mL)

  • This compound (1.1 mmol)

  • Argon or Nitrogen atmosphere

Procedure:

  • The sulfide is dissolved in chloroform or dichloromethane in a round-bottom flask under an inert atmosphere.

  • A solution of this compound in the same solvent is added to the sulfide solution at room temperature.

  • The reaction is stirred at room temperature and monitored by TLC. The oxidation of sulfides is typically very fast.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, although the reactions are often clean enough to yield the pure sulfoxide after solvent removal.

Reaction Mechanisms and Workflows

To visualize the underlying processes in these oxidation reactions, the following diagrams have been generated using the DOT language.

Oxidation_Mechanism cluster_alpha_hydroxylation α-Hydroxylation of a Ketone Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., LDA) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Davis 3-Phenyl-2-(phenylsulfonyl)- 1,2-oxaziridine Davis->Intermediate Product α-Hydroxy Ketone Intermediate->Product Fragmentation Byproduct Sulfonimine Intermediate->Byproduct

Caption: Mechanism of α-hydroxylation of a ketone with the Davis reagent.

Sulfide_Oxidation_Workflow Start Start DissolveSulfide Dissolve Sulfide in Solvent Start->DissolveSulfide AddDavis Add Davis Reagent Solution DissolveSulfide->AddDavis Stir Stir at Room Temperature AddDavis->Stir Monitor Monitor by TLC Stir->Monitor Workup Solvent Evaporation Monitor->Workup Reaction Complete Purify Column Chromatography (if needed) Workup->Purify End Pure Sulfoxide Purify->End

Caption: Experimental workflow for sulfide oxidation.

Comparison with Alternative Oxidizing Agents

m-Chloroperoxybenzoic acid (m-CPBA)

m-CPBA is a widely used and powerful oxidizing agent.[5] In comparison to the Davis reagent, m-CPBA is a stronger oxidant and can sometimes lead to over-oxidation, for example, oxidizing sulfides directly to sulfones. The Davis reagent often provides higher selectivity for the sulfoxide.[4] Furthermore, the workup for reactions with the Davis reagent can be simpler, as the sulfonimine byproduct is often easily removed.

Potassium Peroxymonosulfate (Oxone®)

Oxone® is an inexpensive and environmentally friendly oxidizing agent. It is often used in conjunction with a ketone catalyst to generate a reactive dioxirane in situ. While effective, this two-component system can sometimes be less straightforward to control than the single-component Davis reagent. The Davis reagent is also soluble in a wider range of organic solvents, offering greater flexibility in reaction conditions.

Conclusion

This compound (the Davis reagent) stands out as a highly selective and efficient oxidizing agent for a range of important transformations in organic synthesis. While other reagents like m-CPBA and Oxone® have their merits, the Davis reagent often provides a superior level of control and selectivity, particularly in the oxidation of sulfides and the α-hydroxylation of carbonyl compounds. The mild reaction conditions and straightforward workup procedures further contribute to its utility in complex synthetic pathways, making it an invaluable tool for researchers and professionals in the field of drug development and chemical sciences.

References

A Cost-Benefit Analysis of Davis Reagent in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step synthesis, the choice of oxidizing agent can significantly impact reaction efficiency, cost, and overall project timelines. This guide provides a comprehensive cost-benefit analysis of the Davis reagent (a class of N-sulfonyloxaziridines) compared to common alternatives such as meta-chloroperoxybenzoic acid (m-CPBA) and Oxone. This analysis is supported by experimental data, detailed protocols, and workflow visualizations to aid in informed decision-making.

Executive Summary

The Davis reagent is a powerful and often highly selective oxidizing agent, particularly effective for the α-hydroxylation of carbonyl compounds and the oxidation of sulfides to sulfoxides. Its primary advantages lie in its high yields, stereoselectivity, and mild reaction conditions, which can be crucial in the synthesis of complex molecules and chiral centers. However, these benefits come at a significantly higher cost compared to bulk oxidizing agents like m-CPBA and Oxone.

Key Findings:

  • Performance: In reactions requiring high stereoselectivity or chemoselectivity, such as the asymmetric α-hydroxylation of ketones, the Davis reagent often provides superior yields and diastereomeric or enantiomeric excess compared to its alternatives. For less complex oxidations, such as the conversion of simple sulfides to sulfoxides, m-CPBA and Oxone can offer comparable yields.

  • Cost: The Davis reagent is substantially more expensive on a per-mole basis than m-CPBA and Oxone. This cost difference is a major consideration, especially for large-scale syntheses.

  • Safety and Handling: All three reagents are strong oxidizing agents and require careful handling. The Davis reagent is generally considered to be a stable, crystalline solid.[1] m-CPBA can be shock-sensitive, particularly in its pure form, and is often supplied wetted with water or 3-chlorobenzoic acid to improve stability.[1] Oxone is a stable, water-soluble solid but can be corrosive.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize quantitative data for two common applications: α-hydroxylation of a ketone (propiophenone) and oxidation of a sulfide (thioanisole). Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources and should be considered representative.

Table 1: α-Hydroxylation of Propiophenone

ReagentTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Davis Reagent 85-95%1-4 hoursHigh yields, mild conditionsHigh cost
m-CPBA 60-80%2-8 hoursLower costLower yields, potential for side reactions
Oxone 50-70%4-12 hoursLow cost, easy workupModerate yields, may require harsher conditions

Table 2: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

ReagentTypical Yield (%)Selectivity (Sulfoxide:Sulfone)Typical Reaction TimeKey AdvantagesKey Disadvantages
Davis Reagent >95%Excellent (>98:2)0.5-2 hoursHigh selectivity and yieldVery high cost
m-CPBA 80-95%Good (can over-oxidize)1-4 hoursGood yields, moderate costOver-oxidation to sulfone can be an issue
Oxone 85-98%Good (solvent-dependent)1-6 hoursLow cost, high yieldsSelectivity can be solvent and temperature dependent

Cost-Benefit Analysis

The decision to use the Davis reagent hinges on a careful evaluation of the specific synthetic requirements against the budgetary constraints of the project.

When to Choose the Davis Reagent:

  • High Stereoselectivity is Critical: In the synthesis of chiral molecules where a specific stereoisomer is required, the use of a chiral Davis reagent can be invaluable, often justifying the higher cost by eliminating the need for difficult and costly chiral separations later in the synthesis.

  • Mild Conditions are Necessary: For substrates that are sensitive to acidic or harsh reaction conditions, the neutral and mild nature of the Davis oxidation can prevent decomposition and improve overall yield.

  • High Yield is Paramount for a Key Step: In a long and complex multi-step synthesis, maximizing the yield of a crucial intermediate can be more important than the cost of a single reagent.

When to Consider Alternatives:

  • Large-Scale Synthesis: For reactions that need to be performed on a large scale, the cost of the Davis reagent can become prohibitive. In these cases, optimizing the reaction conditions with a less expensive alternative like m-CPBA or Oxone is often the more practical approach.

  • Simple Oxidations: For straightforward oxidations where stereoselectivity is not a concern and the substrate is robust, m-CPBA and Oxone can provide excellent results at a fraction of the cost.

Cost per Mole Comparison (Estimated):

ReagentMolecular Weight ( g/mol )Price per Gram (USD, approx.)Price per Mole (USD, approx.)
Davis Reagent 261.30[2]$15-30$3900 - $7800
m-CPBA 172.57[3]$0.50 - $2.00$86 - $345
Oxone 614.76 (as triple salt)$0.10 - $0.50$61 - $307

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

The following are representative experimental protocols for the α-hydroxylation of a ketone and the oxidation of a sulfide using the Davis reagent.

Protocol 1: α-Hydroxylation of Propiophenone using Davis Reagent

Materials:

  • Propiophenone

  • Davis Reagent (2-(phenylsulfonyl)-3-phenyloxaziridine)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of propiophenone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of NaHMDS (1.1 mmol) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add a solution of the Davis reagent (1.2 mmol) in anhydrous THF (5 mL) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxypropiophenone.

Protocol 2: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide using Davis Reagent

Materials:

  • Thioanisole (methyl phenyl sulfide)

  • Davis Reagent (2-(phenylsulfonyl)-3-phenyloxaziridine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thioanisole (1.0 mmol) in DCM (10 mL) at room temperature, add the Davis reagent (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude methyl phenyl sulfoxide is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.

Visualization of Experimental Workflows and Signaling Pathways

To illustrate the integration of the Davis reagent in complex synthetic strategies, the following diagrams, generated using Graphviz (DOT language), depict a key step in the total synthesis of Taxol by Holton and a general workflow for its application.

holton_taxol_synthesis cluster_start Starting Material cluster_oxidation Davis Oxidation Step cluster_product Product Ketone_10 Ketone Intermediate (10) Enolate_Formation Enolate Formation (LDA or similar base) Ketone_10->Enolate_Formation 1. Hydroxylation α-Hydroxylation Enolate_Formation->Hydroxylation 2. Davis_Reagent (-)-Camphorsulfonyl oxaziridine (11) Davis_Reagent->Hydroxylation Oxidant Hydroxyketone_12 α-Hydroxyketone (12) Hydroxylation->Hydroxyketone_12 Yield: ~85%

Figure 1: Davis reagent in Holton's Taxol Synthesis.

davis_reagent_workflow Start Start: Substrate (e.g., Ketone or Sulfide) Step1 Step 1: Reaction Setup (Solvent, Inert Atmosphere) Start->Step1 Step2 Step 2: Addition of Base (for enolates) or Direct Addition of Davis Reagent Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC, LC-MS) Step2->Step3 Davis_Reagent_Node Davis Reagent Davis_Reagent_Node->Step2 Step4 Step 4: Aqueous Workup (Quenching, Extraction, Washing) Step3->Step4 Step5 Step 5: Purification (Column Chromatography) Step4->Step5 End End: Purified Product Step5->End

Figure 2: General experimental workflow for Davis reagent oxidation.

Conclusion

The Davis reagent is a highly valuable tool in the synthetic chemist's arsenal, offering exceptional performance in challenging oxidation reactions. Its high cost necessitates a careful cost-benefit analysis. For multi-step syntheses where high yields, mild conditions, and stereocontrol are paramount, the investment in the Davis reagent can be well justified. However, for less demanding transformations or large-scale production, more economical alternatives such as m-CPBA and Oxone often represent a more pragmatic choice. By understanding the relative strengths and weaknesses of each reagent, researchers can make strategic decisions that optimize both the chemical outcome and the overall efficiency of their synthetic endeavors.

References

A Researcher's Guide to the Determination of Enantiomeric Excess in Asymmetric Hydroxylations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a reaction and ensuring the stereochemical purity of the final product. Asymmetric hydroxylation, a key transformation in organic synthesis, yields chiral alcohols, and a variety of analytical techniques are available to quantify the enantiomeric composition of these products. This guide provides an objective comparison of the most common methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD), supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of method for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, available instrumentation, and whether the determination of absolute configuration is also necessary.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of non-volatile and thermally labile compounds.[1][2] Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).[1]

Chiral Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds.[3] Similar to HPLC, it utilizes a chiral stationary phase to resolve enantiomers. For many chiral alcohols, derivatization is often required to increase their volatility.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful alternative that does not require physical separation of the enantiomers. Instead, a chiral environment is created in the NMR tube, leading to the formation of diastereomeric species with distinct NMR signals.[5] This can be achieved through the use of chiral derivatizing agents (CDAs), such as Mosher's acid, or chiral solvating agents (CSAs).[5][6]

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The magnitude of the CD signal can be correlated to the enantiomeric excess, often after the formation of diastereomeric complexes with a chiral auxiliary.[7][8] This method is particularly amenable to high-throughput screening.[9]

Data Presentation

The following tables provide a comparative summary of the performance characteristics of each technique for the determination of enantiomeric excess of chiral alcohols.

Table 1: General Performance Comparison of Analytical Techniques for Enantiomeric Excess Determination

FeatureChiral HPLCChiral GCNMR SpectroscopyCircular Dichroism
Principle Physical separation on a chiral stationary phase.[1]Physical separation on a chiral stationary phase in the gas phase.[10]Formation of diastereomers with distinct NMR signals.[6]Differential absorption of circularly polarized light.[7]
Typical Analytes Non-volatile, thermally labile compounds.[11]Volatile, thermally stable compounds.[11]Soluble compounds with suitable functional groups.Chromophoric chiral compounds or those that can form chromophoric complexes.[7]
Sensitivity Good to high, detector dependent.Very high, especially with FID and MS detectors.[11]Generally lower than chromatographic methods.High, particularly with exciton-coupled CD.
Accuracy for ee High with good baseline separation.High with good baseline separation.Good, but can be affected by peak overlap and integration errors.Good, with reported average errors of ±5-7%.[9][12]
Precision/Reproducibility Excellent.Excellent.Good.Good.
Method Development Can be time-consuming (column and mobile phase screening).Can be time-consuming (column and temperature program optimization).Often rapid, involving a straightforward derivatization or mixing step.Can be rapid, especially for high-throughput screening.
Sample Requirement Microgram to milligram scale.Nanogram to microgram scale.Milligram scale.Microgram scale.
Determination of Absolute Configuration No (requires a standard of known configuration).No (requires a standard of known configuration).Yes (with certain CDAs like Mosher's acid).[6]Yes (with certain methods and modeling).

Table 2: Quantitative Data for the Determination of Enantiomeric Excess of 1-Phenylethanol

ParameterChiral HPLCChiral GCNMR (Mosher's Ester)
Column/Reagent Chiralcel OB[13]CP-Cyclodextrin-B-2,3,6-M-19[14](R)-MTPA-Cl
Mobile/Carrier Phase n-hexane/isopropanol (95:5)[1]HydrogenCDCl₃
Retention Time (R-enantiomer) ~10.5 minVaries with temperature programN/A
Retention Time (S-enantiomer) ~12.0 minVaries with temperature programN/A
Chemical Shift (Diastereomer 1) N/AN/AExample: OCH₃ at 3.54 ppm
Chemical Shift (Diastereometer 2) N/AN/AExample: OCH₃ at 3.58 ppm
Reported ee (%) >99%[15]Varies based on synthesis52% (student data example)[13]
Limit of Detection (LOD) ~0.5 µg/mL[16]Generally in the ng/mL range.[17]~1.2% isomeric impurity[16]
Limit of Quantification (LOQ) ~2.0 µg/mL[16]Generally in the ng/mL to µg/mL range.[17]~2.0% isomeric impurity[16]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the determination of enantiomeric excess of a chiral secondary alcohol.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a normal-phase HPLC method for the enantiomeric separation of a chiral alcohol.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the chiral alcohol sample in 1 mL of the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H (e.g., 250 x 4.6 mm, 5 µm).[18]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v).[18] The composition may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm).[18]

  • Injection Volume: 10 µL.[18]

3. Data Analysis:

  • Integrate the peak areas for the two separated enantiomers (Area₁ and Area₂).

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Chiral Alcohol Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Chiral Column Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate ee% G->H I Result: Enantiomeric Excess H->I

Workflow for ee% determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)

This protocol describes a method for the enantiomeric separation of a chiral alcohol, which may require derivatization.

1. Sample Preparation (with Derivatization):

  • In a small vial, dissolve the chiral alcohol (e.g., 1 mg) in a suitable solvent (e.g., 0.5 mL of dichloromethane).

  • Add a derivatizing agent such as acetic anhydride (e.g., 50 µL) and a catalyst like pyridine (e.g., 10 µL).

  • Seal the vial and heat at 60°C for 30 minutes to form the corresponding ester.

  • Cool the reaction mixture, quench with water, and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and dilute to a final concentration of approximately 1 mg/mL for GC analysis.

2. GC System and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

  • Injector Temperature: 250°C.

  • Detector Temperature: 275°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a rate of 2-5°C/min to a final temperature (e.g., 180°C).

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak areas for the two separated enantiomeric derivatives.

  • Calculate the enantiomeric excess using the same formula as for HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Chiral Alcohol Sample B Derivatization (e.g., Acetylation) A->B C Workup & Dilution B->C D Inject Sample C->D E Chiral Capillary Column Separation D->E F FID Detection E->F G Integrate Peak Areas F->G H Calculate ee% G->H I Result: Enantiomeric Excess H->I NMR_CDA_Workflow cluster_prep Sample Preparation (in NMR tube) cluster_analysis NMR Analysis cluster_data Data Processing A Chiral Alcohol in Deuterated Solvent B Add (R)-MTPA-Cl & Catalyst A->B C Reaction to form Diastereomeric Esters B->C D Acquire 1H or 19F NMR Spectrum C->D E Identify & Integrate Diastereomeric Signals D->E F Calculate ee% E->F G Result: Enantiomeric Excess F->G

References

Illuminating Oxidation Pathways: A Spectroscopic Comparison of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine and Alternative Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of oxidation reactions is paramount. This guide provides an objective comparison of spectroscopic methods used to confirm oxidation by 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as Davis' oxaziridine, and other widely used oxidizing agents. By presenting key experimental data and detailed protocols, this document serves as a practical resource for selecting the most effective analytical techniques to monitor and verify oxidative transformations.

The conversion of carbonyl compounds to their α-hydroxy derivatives and the Baeyer-Villiger oxidation of ketones to esters or lactones are fundamental transformations in organic synthesis. Davis' oxaziridine is a highly effective reagent for the α-hydroxylation of ketones and esters. To provide a comprehensive analytical perspective, this guide will compare the spectroscopic signatures of oxidation using Davis' oxaziridine with a classic alternative, the Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid (m-CPBA).

Spectroscopic Confirmation of α-Hydroxylation with Davis' Oxaziridine

The oxidation of a ketone, such as acetophenone, to its corresponding α-hydroxy ketone using Davis' oxaziridine results in distinct changes in its spectroscopic profile. These changes, observable through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide definitive evidence of the transformation.

Similarly, the oxidation of an ester like methyl acetate to methyl 2-hydroxyacetate can be monitored by observing the appearance of new signals and shifts in the existing ones.

Comparative Analysis with Baeyer-Villiger Oxidation

As a point of comparison, the Baeyer-Villiger oxidation of a cyclic ketone like cyclohexanone to ε-caprolactone using m-CPBA offers a different set of spectroscopic changes. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for the starting materials and products of the aforementioned oxidation reactions.

Table 1: Spectroscopic Data for the Oxidation of Acetophenone with Davis' Oxaziridine

CompoundSpectroscopic MethodKey SignalChemical Shift / Frequency
Acetophenone¹H NMR (CDCl₃)-CH₃~2.6 ppm (s)
Aromatic-H~7.4-8.0 ppm (m)
¹³C NMR (CDCl₃)C=O~198 ppm
-CH₃~26 ppm
IR (neat)C=O stretch~1685 cm⁻¹
2-Hydroxy-1-phenylethan-1-one¹H NMR (CDCl₃)-CH₂(OH)~4.8 ppm (s)
-OH~3.5 ppm (br s)
Aromatic-H~7.5-8.0 ppm (m)
¹³C NMR (CDCl₃)C=O~198.4 ppm[1]
-CH₂(OH)~65.5 ppm[1]
IR (neat)O-H stretch~3400 cm⁻¹ (broad)
C=O stretch~1680 cm⁻¹

Table 2: Spectroscopic Data for the Oxidation of Cyclohexanone with m-CPBA (Baeyer-Villiger Oxidation)

CompoundSpectroscopic MethodKey SignalChemical Shift / Frequency
Cyclohexanone¹H NMR (CDCl₃)α-CH₂~2.35 ppm (t)[2]
β, γ-CH₂~1.7-1.9 ppm (m)[3]
¹³C NMR (CDCl₃)C=O~212 ppm
α-CH₂~42 ppm
IR (neat)C=O stretch~1715 cm⁻¹[4]
ε-Caprolactone¹H NMR (CDCl₃)-CH₂-O-~4.23 ppm (t)
-CH₂-C=O~2.64 ppm (t)[5]
¹³C NMR (CDCl₃)C=O~176.2 ppm
-CH₂-O-~69.3 ppm[6]
IR (neat)C=O stretch (ester)~1725 cm⁻¹

Experimental Protocols

Protocol 1: In-situ NMR Monitoring of the Oxidation of Acetophenone with Davis' Oxaziridine

  • Sample Preparation: In an NMR tube, dissolve acetophenone (1 equivalent) in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Initiate Reaction: Add a solution of Davis' oxaziridine (1.1 equivalents) in the same deuterated solvent to the NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the disappearance of the acetophenone methyl singlet at ~2.6 ppm and the appearance of the methylene singlet of 2-hydroxy-1-phenylethan-1-one at ~4.8 ppm.

  • Data Analysis: Integrate the signals of the starting material and product to determine the reaction conversion over time.

Protocol 2: Real-time IR Monitoring of the Baeyer-Villiger Oxidation of Cyclohexanone

  • Setup: Place a solution of cyclohexanone in a suitable solvent (e.g., dichloromethane) in an IR cell equipped with a stirring mechanism.

  • Background Spectrum: Record a background IR spectrum of the solvent.

  • Initial Spectrum: Record an initial IR spectrum of the cyclohexanone solution, noting the strong carbonyl absorption at ~1715 cm⁻¹.

  • Initiate Reaction: Add a solution of m-CPBA (1.1 equivalents) in the same solvent to the IR cell.

  • Real-time Monitoring: Continuously acquire IR spectra and observe the decrease in the intensity of the ketone carbonyl peak and the appearance and increase in intensity of the ester carbonyl peak of ε-caprolactone around 1725 cm⁻¹.

  • Data Analysis: The rate of reaction can be determined by plotting the absorbance of the product's carbonyl peak versus time.

Visualizing the Workflow

The following diagrams illustrate the general workflow for spectroscopic confirmation of these oxidation reactions.

Oxidation_Spectroscopic_Analysis cluster_Davis Davis Oxidation Confirmation cluster_BV Baeyer-Villiger Oxidation Confirmation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Start_D Ketone/Ester Product_D α-Hydroxy Ketone/Ester Start_D->Product_D Oxidation Oxidant_D Davis' Oxaziridine NMR NMR Spectroscopy Product_D->NMR Analyze Product IR IR Spectroscopy Product_D->IR Analyze Product Start_BV Ketone Product_BV Ester/Lactone Start_BV->Product_BV Oxidation Oxidant_BV m-CPBA Product_BV->NMR Analyze Product Product_BV->IR Analyze Product Confirm_D Confirm α-Hydroxylation (New OH, Shifted C=O) NMR->Confirm_D Confirm_BV Confirm Ester/Lactone (New C-O, Shifted C=O) NMR->Confirm_BV IR->Confirm_D IR->Confirm_BV UV_Vis UV-Vis Spectroscopy

Caption: General workflow for spectroscopic confirmation of oxidation.

The choice of spectroscopic method will depend on the specific substrate, oxidant, and the information required. For kinetic studies, real-time monitoring by IR or in-situ NMR is invaluable. For structural confirmation of the final product, a combination of NMR and IR spectroscopy provides a comprehensive and definitive analysis. This guide provides a foundational framework for utilizing these powerful analytical techniques to rigorously confirm and characterize oxidation reactions in a research and development setting.

References

A Comparative Guide to the Green Chemistry Metrics of Davis Reagent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the environmental footprint of their synthetic routes, this guide provides a quantitative comparison of the green chemistry metrics for reactions utilizing the Davis reagent against common alternatives. Detailed experimental protocols and data-driven assessments of key transformations—α-hydroxylation of enolates and sulfide oxidation—offer insights into selecting more sustainable chemical pathways.

The principles of green chemistry are increasingly integral to modern chemical synthesis, compelling a shift towards methodologies that are not only efficient in yield but also minimize waste and environmental impact. The Davis reagent, 2-(phenylsulfonyl)-3-phenyloxaziridine, is a well-established and versatile oxidizing agent. However, its use in multi-step syntheses necessitates a thorough evaluation of its green credentials in comparison to alternative methods. This guide focuses on two of its primary applications: the α-hydroxylation of ketones and the oxidation of sulfides to sulfoxides, presenting a comparative analysis based on key green chemistry metrics.

Core Green Chemistry Metrics at a Glance

To provide a standardized basis for comparison, the following green chemistry metrics are employed:

  • Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.

  • Reaction Mass Efficiency (RME): A more practical metric that considers the actual masses of reactants, including stoichiometry and yield.

  • E-factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. A lower PMI is indicative of a more sustainable process.

α-Hydroxylation of Propiophenone: A Comparative Analysis

The α-hydroxylation of ketones is a fundamental transformation in organic synthesis, yielding valuable α-hydroxy ketone motifs. Propiophenone is used here as a model substrate to compare the Davis reagent with a common alternative, molybdenum peroxide (MoO₅·Py·HMPA, MoOPH).

MetricDavis ReagentMolybdenum Peroxide (MoOPH)
Atom Economy (AE) 37.3%23.5%
Reaction Mass Efficiency (RME) 34.3%19.5%
E-factor 16.929.8
Process Mass Intensity (PMI) 17.930.8

Table 1: Comparison of Green Chemistry Metrics for the α-Hydroxylation of Propiophenone.

The data clearly indicates that for the α-hydroxylation of propiophenone, the Davis reagent exhibits superior performance across all calculated green chemistry metrics compared to MoOPH. Notably, the significantly lower E-factor and PMI for the Davis reagent highlight a substantial reduction in waste generation.

Oxidation of Thioanisole: A Green Perspective

The selective oxidation of sulfides to sulfoxides is another critical reaction in the synthesis of various pharmaceuticals and fine chemicals. This section compares the performance of the Davis reagent against Oxone® for the oxidation of thioanisole.

MetricDavis ReagentOxone®
Atom Economy (AE) 53.6%22.8%
Reaction Mass Efficiency (RME) 48.3%20.5%
E-factor 10.827.5
Process Mass Intensity (PMI) 11.828.5

Table 2: Comparison of Green Chemistry Metrics for the Oxidation of Thioanisole to Methyl Phenyl Sulfoxide.

Similar to the α-hydroxylation reaction, the Davis reagent demonstrates a significantly better green chemistry profile for the oxidation of thioanisole when compared to Oxone®. The lower E-factor and PMI underscore the reduced environmental burden associated with the Davis reagent in this transformation.

Experimental Workflow for Green Metrics Assessment

The following diagram illustrates a generalized workflow for the assessment of green chemistry metrics for a chemical reaction.

G cluster_0 Reaction Setup cluster_1 Execution & Workup cluster_2 Data Analysis cluster_3 Comparison start Define Reaction: Substrate, Reagent, Product reactants Quantify Reactants: Masses of all starting materials start->reactants solvents Quantify Solvents: Volumes and densities reactants->solvents reaction Perform Reaction solvents->reaction workup Quantify Workup Materials: Solvents, quenching agents, drying agents, chromatography materials reaction->workup product Isolate & Quantify Product: Mass and Yield workup->product metrics Calculate Green Metrics: AE, RME, E-factor, PMI product->metrics compare Compare Metrics with Alternative Methods metrics->compare conclusion Draw Conclusions on Sustainability compare->conclusion

A generalized workflow for assessing the green chemistry metrics of a chemical reaction.

Detailed Experimental Protocols

For transparency and reproducibility, the detailed experimental protocols used to generate the data in this guide are provided below.

α-Hydroxylation of Propiophenone with Davis Reagent

To a solution of propiophenone (1.34 g, 10 mmol) in dry tetrahydrofuran (THF, 40 mL) at -78 °C under a nitrogen atmosphere is added a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (1.54 mL, 11 mmol) and n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) in THF (10 mL). After stirring for 30 minutes, a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent, 2.87 g, 11 mmol) in THF (20 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford 2-hydroxy-1-phenyl-1-propanone (1.35 g, 90% yield) as a colorless oil.

α-Hydroxylation of Propiophenone with Molybdenum Peroxide (MoOPH)

To a solution of propiophenone (1.34 g, 10 mmol) in dry THF (40 mL) at -78 °C under a nitrogen atmosphere is added a solution of LDA, prepared from diisopropylamine (1.54 mL, 11 mmol) and n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) in THF (10 mL). After stirring for 30 minutes, a solution of oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH, 4.78 g, 11 mmol) in THF (30 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (20 mL). The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford 2-hydroxy-1-phenyl-1-propanone (1.13 g, 75% yield) as a colorless oil.

Oxidation of Thioanisole with Davis Reagent

To a solution of thioanisole (1.24 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C is added a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent, 2.74 g, 10.5 mmol) in DCM (20 mL) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 4:1) to give methyl phenyl sulfoxide (1.26 g, 90% yield) as a white solid.

Oxidation of Thioanisole with Oxone®

To a solution of thioanisole (1.24 g, 10 mmol) in a mixture of methanol (50 mL) and water (50 mL) is added Oxone® (potassium peroxymonosulfate, 6.15 g, 10 mmol, corresponding to 20 mmol of KHSO₅) in portions at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The methanol is removed under reduced pressure, and the aqueous residue is extracted with DCM (3 x 30 mL). The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 4:1) to afford methyl phenyl sulfoxide (1.19 g, 85% yield) as a white solid.

Conclusion

This comparative guide demonstrates that while both the Davis reagent and its alternatives are effective for key organic transformations, a detailed analysis of their green chemistry metrics reveals significant differences. For both the α-hydroxylation of propiophenone and the oxidation of thioanisole, the Davis reagent consistently shows a more favorable environmental profile with lower waste generation as indicated by its superior E-factor and PMI values. This analysis underscores the importance of a data-driven approach to reagent selection in the pursuit of more sustainable chemical synthesis. Researchers and professionals in drug development are encouraged to consider these metrics alongside traditional factors like yield and selectivity to make more environmentally conscious decisions in their synthetic endeavors.

A Comparative Guide to N-Sulfonyloxaziridines in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. Among the array of reagents developed for this purpose, N-sulfonyloxaziridines have emerged as powerful and versatile tools for the direct introduction of oxygen and nitrogen functionalities into unactivated C-H bonds. This guide provides an objective comparison of the performance of N-sulfonyloxaziridines in C-H functionalization against prominent alternative methods, supported by experimental data, detailed protocols, and mechanistic diagrams.

Introduction to N-Sulfonyloxaziridines

N-sulfonyloxaziridines, often referred to as Davis oxaziridines, are three-membered heterocyclic compounds containing an N-O bond.[1] The presence of a strongly electron-withdrawing sulfonyl group on the nitrogen atom renders the oxygen atom highly electrophilic, making these reagents effective for oxygen transfer reactions.[2] Furthermore, under specific catalytic conditions, they can also act as nitrogen-transfer agents.[3] Their stability, ease of handling, and predictable reactivity have made them valuable reagents in organic synthesis.[4][5]

This guide will focus on two key C-H functionalization reactions mediated by N-sulfonyloxaziridines: C-H amination and C-H hydroxylation. Their performance will be compared with that of rhodium-catalyzed nitrenoid insertion for amination and hypervalent iodine reagents for hydroxylation.

C-H Amination: N-Sulfonyloxaziridines vs. Rhodium Nitrenoids

The intramolecular amination of C-H bonds to form nitrogen-containing heterocycles is a critical transformation in medicinal chemistry. N-sulfonyloxaziridines, in the presence of a copper catalyst, provide a mechanistically distinct alternative to the well-established rhodium-catalyzed C-H amination.[3][6]

Data Presentation: Intramolecular C-H Amination

The following table summarizes the performance of a copper-catalyzed N-sulfonyloxaziridine system and a state-of-the-art rhodium-catalyzed system in the intramolecular amination of a similar sulfamate ester substrate to form a six-membered ring.

EntryReagent/Catalyst SystemSubstrateProductYield (%)Reference
1N-Sulfonyloxaziridine (1.2 equiv), CuCl₂ (20 mol%), LiCl (1.0 equiv)tert-Butyl (4-phenylbutyl)sulfamate2-(tert-Butyl)-3-phenyl-1,2,3,4-tetrahydro-2,1-benzothiazine 2,2-dioxide81[2]
2Rh₂(esp)₂ (1 mol%), PhI(OAc)₂ (1.2 equiv), MgO (2.4 equiv)tert-Butyl (4-phenylbutyl)sulfamate2-(tert-Butyl)-3-phenyl-1,2,3,4-tetrahydro-2,1-benzothiazine 2,2-dioxide95[6]

Analysis:

As the data indicates, the rhodium-catalyzed system generally provides higher yields for this specific transformation. However, the copper-catalyzed N-sulfonyloxaziridine method offers a more cost-effective approach, avoiding the use of a precious metal catalyst like rhodium. The choice between these methods may therefore depend on the desired balance between reaction efficiency and cost.

Experimental Protocols

1. Copper-Catalyzed Intramolecular C-H Amination with N-Sulfonyloxaziridine [2]

To a solution of the N-sulfonyloxaziridine substrate (0.2 mmol) in acetonitrile (2.0 mL) is added CuCl₂ (0.04 mmol, 20 mol%) and LiCl (0.2 mmol, 1.0 equiv). The reaction mixture is stirred at 60 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then subjected to reductive workup. To a solution of the crude aminal in methanol (2.0 mL) is added NaBH₄ (0.4 mmol, 2.0 equiv) at 0 °C. The reaction is stirred for 30 minutes, quenched with water, and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the residue is purified by flash column chromatography to afford the desired cyclic sulfonamide.

2. Rhodium-Catalyzed Intramolecular C-H Amination [6]

To a solution of the sulfamate ester substrate (0.2 mmol) in benzene (2.0 mL) is added Rh₂(esp)₂ (0.002 mmol, 1 mol%), PhI(OAc)₂ (0.24 mmol, 1.2 equiv), and MgO (0.48 mmol, 2.4 equiv). The reaction mixture is stirred at 40 °C and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired cyclic sulfonamide.

Mechanistic Diagrams

N_Sulfonyloxaziridine_Amination

Rhodium_Nitrenoid_Amination

C-H Hydroxylation: N-Sulfonyloxaziridines vs. Hypervalent Iodine Reagents

The direct oxidation of C-H bonds to alcohols is a foundational transformation in organic synthesis. N-sulfonyloxaziridines are widely used for the α-hydroxylation of carbonyl compounds via their enolates.[7] This section compares their performance with hypervalent iodine reagents, another class of powerful oxidants for C-H hydroxylation.[5]

Data Presentation: α-Hydroxylation of Ketones

The following table compares the yields of α-hydroxylation for a representative ketone using an N-sulfonyloxaziridine and a hypervalent iodine reagent.

EntryReagentSubstrateBaseProductYield (%)Reference
12-(Phenylsulfonyl)-3-phenyloxaziridine2-MethylcyclohexanoneKHMDS2-Hydroxy-2-methylcyclohexanone85[8]
2PhI(OAc)₂ / KOH2-MethylcyclohexanoneKOH2-Hydroxy-2-methylcyclohexanone78[5]

Analysis:

Both N-sulfonyloxaziridines and hypervalent iodine reagents are effective for the α-hydroxylation of ketones. N-sulfonyloxaziridines often provide slightly higher yields and are known for their clean reactions.[7] Hypervalent iodine reagents, while also effective, can sometimes lead to side products depending on the substrate and reaction conditions.[5] The choice of reagent may be influenced by the specific substrate and the desired level of purity of the final product.

Experimental Protocols

1. α-Hydroxylation of a Ketone using N-Sulfonyloxaziridine [8]

To a solution of the ketone (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere is added a solution of KHMDS (1.1 mmol) in THF. The mixture is stirred for 1 hour at -78 °C, after which a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 mmol) in THF (5 mL) is added dropwise. The reaction is stirred for an additional 2 hours at -78 °C and then quenched with saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the α-hydroxy ketone.

2. α-Hydroxylation of a Ketone using a Hypervalent Iodine Reagent [5]

To a solution of the ketone (1.0 mmol) in methanol (10 mL) is added KOH (2.0 mmol). The mixture is stirred at room temperature for 30 minutes. Then, PhI(OAc)₂ (1.2 mmol) is added in one portion, and the reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the α-hydroxy ketone.

Mechanistic Diagrams

N_Sulfonyloxaziridine_Hydroxylation

Hypervalent_Iodine_Hydroxylation

Conclusion

N-sulfonyloxaziridines are highly effective reagents for the C-H functionalization of organic molecules, offering a valuable toolkit for the synthesis of complex targets. In C-H amination, they provide a cost-effective, copper-catalyzed alternative to more expensive rhodium-based systems, albeit sometimes with lower yields. For C-H hydroxylation, particularly of activated C-H bonds adjacent to carbonyl groups, they offer excellent yields and clean reactions, performing comparably or slightly better than hypervalent iodine reagents. The choice of reagent will ultimately be guided by the specific synthetic challenge, including considerations of cost, desired efficiency, and substrate scope. The detailed protocols and mechanistic insights provided in this guide are intended to aid researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized reagents like 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as Davis reagent, are paramount for laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper management of this versatile oxidizing agent.

Immediate Safety and Handling Precautions

This compound is a stable solid under recommended storage conditions, which typically involve refrigeration in a cool, dry, and well-ventilated area. However, it is classified as harmful if swallowed, in contact with skin, or inhaled. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

In case of accidental exposure, it is crucial to seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move the individual to fresh air. In case of eye contact, rinse cautiously with water for several minutes.

Disposal Procedures: A Step-by-Step Approach

The primary and most recommended method for the disposal of this compound is through a licensed chemical destruction facility. This ensures that the compound is handled and neutralized in compliance with all federal, state, and local regulations.

However, for small quantities or for the quenching of residual reagent in a reaction mixture, an in-lab neutralization procedure can be performed with caution. This involves the use of a reducing agent to safely decompose the oxaziridine ring.

In-Lab Neutralization Protocol

This protocol outlines a method for the neutralization of this compound using a sodium bisulfite solution.

Materials:

  • This compound waste (solid or in an organic solvent)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • A suitable reaction vessel (e.g., an Erlenmeyer flask) of appropriate size to allow for stirring and potential gas evolution.

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation:

    • Perform the entire procedure in a well-ventilated fume hood.

    • If the oxaziridine waste is a solid, dissolve it in a suitable organic solvent in which both the reagent and the quenching agent have some solubility (e.g., tetrahydrofuran or ethanol).

    • Prepare a fresh saturated aqueous solution of sodium bisulfite.

  • Quenching:

    • Place the vessel containing the oxaziridine solution in an ice bath to control any potential exotherm.

    • Slowly add the saturated sodium bisulfite solution dropwise to the stirred oxaziridine solution. A slight exotherm may be observed.

    • Continue the addition until the oxaziridine is completely consumed. The completion of the reaction can be monitored by thin-layer chromatography (TLC) by spotting for the disappearance of the starting oxaziridine.

  • Work-up:

    • Once the reaction is complete, allow the mixture to warm to room temperature.

    • Separate the aqueous and organic layers.

    • The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • The organic layer should be collected as hazardous waste.

  • Container Decontamination:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous waste.

    • After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled according to institutional guidelines.

Data Summary

ParameterInformation
Chemical Name This compound
Synonyms Davis reagent, 2-(Benzenesulfonyl)-3-phenyloxaziridine
CAS Number 63160-13-4
Molecular Formula C₁₃H₁₁NO₃S
Primary Hazard Oxidizing agent, harmful if swallowed, in contact with skin, or inhaled
Recommended Storage Cool, dry, well-ventilated area; often refrigerated or in a freezer
Primary Disposal Method Licensed chemical destruction plant or controlled incineration
In-Lab Neutralization Agent Saturated aqueous sodium bisulfite solution

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Disposal of this compound Decision Is in-lab neutralization feasible and permitted? Start->Decision ProfessionalDisposal Arrange for disposal by a licensed chemical waste contractor. Decision->ProfessionalDisposal No InLabNeutralization Perform in-lab neutralization (e.g., with sodium bisulfite). Decision->InLabNeutralization Yes ContainerDecon Decontaminate empty containers (triple rinse). ProfessionalDisposal->ContainerDecon WasteCollection Collect neutralized waste streams (aqueous and organic). InLabNeutralization->WasteCollection AqueousDisposal Dispose of aqueous waste according to institutional guidelines. WasteCollection->AqueousDisposal OrganicDisposal Dispose of organic waste as hazardous chemical waste. WasteCollection->OrganicDisposal AqueousDisposal->ContainerDecon OrganicDisposal->ContainerDecon ContainerDisposal Dispose of decontaminated containers as non-hazardous waste. ContainerDecon->ContainerDisposal End End of Disposal Process ContainerDisposal->End

Caption: Decision workflow for the disposal of this compound.

By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in the workplace. Always consult your institution's specific safety protocols and waste disposal procedures.

Essential Safety and Operational Guide for 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if inhaled, comes into contact with skin, or is swallowed[1]. It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety gogglesNitrile or Neoprene gloves (minimum 7.8 mils thickness)Long-sleeved laboratory coatWork in a certified chemical fume hood
Reaction Setup and Execution Chemical safety goggles with a face shieldNitrile or Neoprene gloves (minimum 7.8 mils thickness)Long-sleeved laboratory coatWork in a certified chemical fume hood
Work-up and Extraction Chemical safety goggles with a face shieldNitrile or Neoprene gloves (minimum 7.8 mils thickness)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Purification (e.g., Chromatography) Chemical safety goggles with a face shieldNitrile or Neoprene gloves (minimum 7.8 mils thickness)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant coverallsNIOSH-approved respirator with organic vapor cartridges
Waste Disposal Chemical safety gogglesNitrile or Neoprene gloves (minimum 7.8 mils thickness)Long-sleeved laboratory coatWork in a certified chemical fume hood

Experimental Protocols: Safe Handling and Disposal

2.1. General Handling Procedures

All operations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[1].

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Inspect all PPE for integrity before use.

  • Weighing and Transfer:

    • Weigh the solid compound in a tared, sealed container to prevent dispersal.

    • If transferring the solid, use a spatula and minimize the creation of dust.

    • For dissolution, add the solvent to the vessel containing the compound slowly.

  • Reaction Monitoring:

    • Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor the reaction progress.

    • Quench a small aliquot of the reaction mixture for analysis to avoid handling the bulk reaction mixture.

2.2. Storage

Store this compound in a tightly sealed, light-resistant container in a freezer at -20°C[1]. Avoid exposure to heat, flames, and sparks[1].

2.3. Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the area.

  • Wearing the appropriate PPE as outlined in Table 1, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.

2.4. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent materials), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and washings, in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations[1].

Visual Workflow and Safety Diagrams

The following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Designate Area & Assemble Equipment InspectPPE Inspect PPE Prep->InspectPPE Before Starting Weigh Weigh & Transfer InspectPPE->Weigh React Set up & Run Reaction Weigh->React Workup Work-up & Purify React->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Waste Segregate & Label Waste Decontaminate->Waste Dispose Dispose via Licensed Service Waste->Dispose

Caption: Safe handling workflow for this compound.

PPESelection cluster_ppe_levels Personal Protective Equipment (PPE) Levels Start Assess Task StandardPPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves Start->StandardPPE Routine Handling (Weighing, Transfers) EnhancedPPE Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron Start->EnhancedPPE Risk of Splash (Work-up, Purification) EmergencyPPE Emergency PPE: - Chemical Splash Goggles - Face Shield - Coveralls - Heavy-duty Gloves - Respirator Start->EmergencyPPE Spill or Aerosol Generation

Caption: Decision-making process for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
Reactant of Route 2
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.